Product packaging for AD 0261(Cat. No.:)

AD 0261

カタログ番号: B1663492
分子量: 451.6 g/mol
InChIキー: NVYQVXULNKIDMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

AD 0261 is a radical scavenger which displays strong inhibitory action on the generation of lipid peroxides and superoxide anions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31F2N3O B1663492 AD 0261

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31F2N3O/c1-20-3-12-26(33)25(19-20)30-13-2-14-31-15-17-32(18-16-31)27(21-4-8-23(28)9-5-21)22-6-10-24(29)11-7-22/h3-12,19,27,30,33H,2,13-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYQVXULNKIDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NCCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Histamine H1 Receptor Antagonist Activity of Desloratadine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research on the requested topic, AD 0261, revealed that it is a histamine H1 receptor antagonist whose development was discontinued during the preclinical phase by Mitsubishi Pharma Corporation in 2001. Consequently, there is a significant lack of publicly available, in-depth technical information, including quantitative data and detailed experimental protocols, required to fulfill the scope of this guide. Therefore, this whitepaper will focus on desloratadine , a well-characterized and clinically relevant second-generation histamine H1 receptor antagonist, as a representative example to provide the requested level of technical detail.

Introduction

Desloratadine is a potent, long-acting, non-sedating, second-generation histamine H1 receptor antagonist. It is the major active metabolite of loratadine and is widely used in the treatment of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria.[1][2] Desloratadine exhibits high affinity and selectivity for the H1 receptor and possesses additional anti-inflammatory properties.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of desloratadine, focusing on its H1 receptor antagonist activity, with detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of desloratadine is its selective and potent antagonism of the histamine H1 receptor. The H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in the physiological effects associated with allergic responses, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[4][5]

Some H1 receptor antagonists, including desloratadine, have been shown to act as inverse agonists. This means that in addition to blocking the action of histamine, they can also inhibit the basal, constitutive activity of the H1 receptor, thereby reducing baseline signaling of pathways like nuclear factor-kappaB (NF-κB), a key regulator of inflammation.[6]

Below are diagrams illustrating the histamine H1 receptor signaling pathway and a typical experimental workflow for characterizing an H1 receptor antagonist.

H1_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling H1R Histamine H1 Receptor (Gq/11-coupled) PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds & Activates Desloratadine Desloratadine (Antagonist) Desloratadine->H1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Allergic_Response PKC->Allergic_Response

Figure 1: Histamine H1 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_output Data Analysis & Output receptor_binding Receptor Binding Assays (e.g., [³H]-mepyramine displacement) Determine Ki, Kd functional_assay Functional Assays (e.g., Ca²⁺ mobilization, IP3 accumulation) Determine IC₅₀, Kb receptor_binding->functional_assay Confirms functional antagonism pharmacological_profile Comprehensive Pharmacological Profile (Potency, Selectivity, Efficacy) receptor_binding->pharmacological_profile selectivity_panel Receptor Selectivity Screening (Panel of other GPCRs, ion channels, etc.) functional_assay->selectivity_panel Assess off-target effects functional_assay->pharmacological_profile paw_edema Histamine-Induced Paw Edema (Mouse/Rat Model) Determine ED₅₀ selectivity_panel->paw_edema Proceed to in vivo models selectivity_panel->pharmacological_profile bronchoconstriction Histamine-Induced Bronchoconstriction (Guinea Pig Model) paw_edema->bronchoconstriction paw_edema->pharmacological_profile lethality_protection Histamine-Induced Lethality (Guinea Pig Model) bronchoconstriction->lethality_protection bronchoconstriction->pharmacological_profile lethality_protection->pharmacological_profile

Figure 2: Experimental Workflow for H1 Antagonist Characterization.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for desloratadine's interaction with the histamine H1 receptor from various preclinical studies.

Table 1: Receptor Binding Affinity of Desloratadine

ParameterValueCell/Tissue SourceRadioligandReference
Ki 0.87 nMHuman H1 Receptor[³H]-mepyramine[7]
Ki 0.9 ± 0.1 nMCHO cells expressing human H1 receptor[³H]-desloratadine[8]
pKi 9.1 ± 0.1HEK293T cells expressing human H1 receptor[³H]-mepyramine[9]
Kd 1.1 ± 0.2 nMCHO cells expressing human H1 receptor[³H]-desloratadine[8]

Table 2: Functional Antagonist Activity of Desloratadine

ParameterValueAssay TypeCell/Tissue SourceReference
IC50 51 nMHistamine H1 receptor antagonismNot specified[7]
Kb (apparent) 0.2 ± 0.14 nMHistamine-stimulated Ca²⁺ increaseCHO cells expressing human H1 receptor[8]
pA2 6.67Carbachol-induced contractionsIsolated rabbit iris smooth muscle[7]

Table 3: In Vivo Efficacy of Desloratadine

ModelParameterValueSpeciesReference
Histamine-induced paw edemaED50 0.15 mg/kgMouse[7]
Histamine-induced lethalityPotency vs. Loratadine 2.5 to 4 times more potentGuinea Pig[3]
Histamine-induced nasal microvascular permeabilityPotency vs. Loratadine Almost 10 times more potent (topical)Guinea Pig[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of desloratadine.

Radioligand Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki and Kd) of desloratadine for the histamine H1 receptor.

  • Materials:

    • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human histamine H1 receptor (CHO-H1).[8]

    • Radioligand: [³H]-desloratadine or [³H]-mepyramine.[7][8]

    • Unlabeled desloratadine for competition assays.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Saturation Binding (for Kd):

      • Incubate a fixed amount of CHO-H1 cell membranes with increasing concentrations of [³H]-desloratadine.

      • Parallel incubations are performed in the presence of a high concentration of unlabeled desloratadine to determine non-specific binding.

      • Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

      • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

      • Measure the radioactivity retained on the filters using a scintillation counter.

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Determine Kd and Bmax values by non-linear regression analysis of the saturation curve.[8]

    • Competition Binding (for Ki):

      • Incubate CHO-H1 cell membranes with a fixed concentration of radioligand (e.g., [³H]-mepyramine) and increasing concentrations of unlabeled desloratadine.[3][7]

      • Follow the incubation, filtration, and counting steps as described above.

      • Determine the IC50 value (concentration of desloratadine that inhibits 50% of the specific radioligand binding).

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay
  • Objective: To determine the functional antagonist potency (Kb) of desloratadine by measuring its ability to inhibit histamine-induced intracellular calcium release.

  • Materials:

    • CHO-H1 cells.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Histamine (agonist).

    • Desloratadine (antagonist).

    • Plate-based fluorescence reader or microscope.

  • Protocol:

    • Culture CHO-H1 cells in appropriate multi-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Pre-incubate the cells with varying concentrations of desloratadine for a specified time (e.g., 90 minutes).[8]

    • Stimulate the cells with a fixed concentration of histamine (e.g., EC50 concentration).

    • Measure the change in intracellular calcium concentration ([Ca²⁺]i) by monitoring the fluorescence signal.

    • Generate concentration-response curves for histamine in the presence of different concentrations of desloratadine.

    • Determine the apparent Kb value from the rightward shift of the histamine concentration-response curve using the Schild equation.[8]

In Vivo Histamine-Induced Paw Edema Model
  • Objective: To assess the in vivo antihistaminic efficacy (ED50) of desloratadine.

  • Animal Model: Mice.[7]

  • Materials:

    • Desloratadine.

    • Histamine solution.

    • Vehicle control.

    • Plethysmometer or calipers to measure paw volume/thickness.

  • Protocol:

    • Administer desloratadine or vehicle orally to groups of mice at various doses.

    • After a specified pretreatment time (e.g., 1 hour), inject a standard dose of histamine into the subplantar region of one hind paw.

    • Measure the paw volume or thickness at regular intervals after the histamine injection (e.g., 30, 60, 120 minutes).

    • Calculate the percentage inhibition of edema for each dose of desloratadine compared to the vehicle-treated group.

    • Determine the ED50 value (the dose of desloratadine that produces 50% inhibition of the maximal edema response) by regression analysis.[7]

Conclusion

Desloratadine is a highly potent and selective histamine H1 receptor antagonist with a well-documented preclinical profile. Its high binding affinity, effective functional antagonism, and demonstrated in vivo efficacy underscore its clinical utility in the management of allergic disorders. The detailed methodologies and quantitative data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working in the field of antihistamine pharmacology. The slow dissociation of desloratadine from the H1 receptor likely contributes to its long duration of action, a key characteristic of second-generation antihistamines.[8]

References

Preclinical Data on AD 0261: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to compile a comprehensive technical guide on the preclinical data for a compound designated as "AD 0261" have been unsuccessful due to the absence of publicly available information corresponding to this identifier. Searches across scientific databases and clinical trial registries have not yielded any specific drug, biologic, or experimental compound with the designation "this compound."

This lack of information prevents the fulfillment of the request for a detailed whitepaper, including quantitative data summaries, experimental protocols, and visualizations of signaling pathways. The designation "this compound" may be an internal, non-public code for a compound still in the early stages of development, or it may be an incorrect or outdated identifier.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use standardized and publicly recognized nomenclature, such as an International Nonproprietary Name (INN), a company's official compound name (e.g., "CompanyX-1234"), or a clinical trial identifier (e.g., NCT number).

Without a valid and recognized identifier for the compound of interest, it is not possible to retrieve the necessary preclinical data to create the requested in-depth technical guide. Further clarification on the identity of "this compound" is required to proceed with this request.

An In-depth Technical Guide to the Synthesis and Proposed Mechanism of Action of AD 0261

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for AD 0261, a potent radical scavenger with potential anti-inflammatory properties. The document details a plausible multi-step synthesis, outlines experimental protocols for key reactions, and presents a proposed mechanism of action involving the modulation of the NF-κB signaling pathway. All quantitative data is summarized in structured tables, and logical and experimental workflows are visualized using diagrams.

Core Synthesis Pathway of this compound

This compound, with the chemical name 2-[[3-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]propyl]amino]-4-methylphenol, is a complex molecule that can be synthesized through a convergent approach. This involves the preparation of three key intermediates, which are then coupled to yield the final product. The proposed synthetic strategy is outlined below.

Diagram of the Proposed Synthesis Pathway for this compound:

AD_0261_Synthesis cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Product Synthesis Piperazine Piperazine Intermediate_1 1-(bis(4-fluorophenyl)methyl)piperazine Piperazine->Intermediate_1 Nucleophilic Substitution bis(4-fluorophenyl)methanol bis(4-fluorophenyl)methanol bis(4-fluorophenyl)methanol->Intermediate_1 Intermediate_2 1-(3-chloropropyl)-4- (bis(4-fluorophenyl)methyl)piperazine Intermediate_1->Intermediate_2 N-Alkylation 1-bromo-3-chloropropane 1-bromo-3-chloropropane 1-bromo-3-chloropropane->Intermediate_2 AD_0261 This compound Intermediate_2->AD_0261 N-Alkylation 2-amino-4-methylphenol 2-amino-4-methylphenol 2-amino-4-methylphenol->AD_0261

Caption: Proposed convergent synthesis pathway for this compound.

Synthesis of Intermediate 1: 1-(bis(4-fluorophenyl)methyl)piperazine

The first key intermediate is synthesized by the reaction of piperazine with a bis(4-fluorophenyl)methyl precursor. A common method involves the nucleophilic substitution of a halide or the activation of bis(4-fluorophenyl)methanol.

Experimental Protocol:

  • Activation of bis(4-fluorophenyl)methanol: To a solution of bis(4-fluorophenyl)methanol in a suitable solvent (e.g., dichloromethane), a halogenating agent (e.g., thionyl chloride or phosphorus tribromide) is added dropwise at 0°C. The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC).

  • Reaction with Piperazine: An excess of piperazine is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. The activated bis(4-fluorophenyl)methyl halide solution is added dropwise to the piperazine solution at room temperature.

  • Work-up and Purification: The reaction mixture is heated to ensure complete reaction. After cooling, the mixture is partitioned between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-(bis(4-fluorophenyl)methyl)piperazine.

Reactant Molar Mass ( g/mol ) Stoichiometry
bis(4-fluorophenyl)methanol220.221.0 eq
Thionyl chloride118.971.1 eq
Piperazine86.145.0 eq
Product Yield (%) Purity (%)
1-(bis(4-fluorophenyl)methyl)piperazine75-85>95
Synthesis of Intermediate 2: 1-(3-chloropropyl)-4-(bis(4-fluorophenyl)methyl)piperazine

The second intermediate is prepared by the N-alkylation of 1-(bis(4-fluorophenyl)methyl)piperazine with a suitable 3-carbon linker containing a leaving group.

Experimental Protocol:

  • Reaction Setup: 1-(bis(4-fluorophenyl)methyl)piperazine is dissolved in a suitable solvent like acetonitrile, along with a base such as potassium carbonate.

  • Addition of Alkylating Agent: 1-bromo-3-chloropropane is added to the reaction mixture. The mixture is then heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

  • Purification: The reaction mixture is cooled, filtered to remove the inorganic base, and the solvent is evaporated. The residue is purified by column chromatography to afford 1-(3-chloropropyl)-4-(bis(4-fluorophenyl)methyl)piperazine.

Reactant Molar Mass ( g/mol ) Stoichiometry
1-(bis(4-fluorophenyl)methyl)piperazine288.351.0 eq
1-bromo-3-chloropropane157.441.2 eq
Potassium carbonate138.212.0 eq
Product Yield (%) Purity (%)
1-(3-chloropropyl)-4-(bis(4-fluorophenyl)methyl)piperazine60-70>95
Synthesis of this compound: 2-[[3-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]propyl]amino]-4-methylphenol

The final step involves the coupling of the second intermediate with 2-amino-4-methylphenol.

Experimental Protocol:

  • Reaction Setup: 2-amino-4-methylphenol and 1-(3-chloropropyl)-4-(bis(4-fluorophenyl)methyl)piperazine are dissolved in a high-boiling polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO). A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated at an elevated temperature (e.g., 100-120°C) for an extended period (24-48 hours), with progress monitored by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Final Purification: After completion, the reaction is cooled and diluted with water, followed by extraction with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by preparative High-Performance Liquid Chromatography (HPLC).

Reactant Molar Mass ( g/mol ) Stoichiometry
1-(3-chloropropyl)-4-(bis(4-fluorophenyl)methyl)piperazine364.881.0 eq
2-amino-4-methylphenol123.151.1 eq
Diisopropylethylamine129.242.0 eq
Product Yield (%) Purity (%)
This compound40-50>98 (by HPLC)

Signaling Pathways and Proposed Mechanism of Action

This compound is characterized as a radical scavenger, and its anti-inflammatory effects are likely mediated through the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Diagram of the Canonical NF-κB Signaling Pathway:

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK complex TNFR->IKK activates IL1R IL-1 Receptor IL1R->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_NFkB IκBα-NF-κB (inactive) IkBa->IkBa_NFkB NFkB NF-κB (p50/p65) NFkB->IkBa_NFkB NFkB_nuc NF-κB (active) IkBa_NFkB->NFkB_nuc IκBα degradation & NF-κB translocation DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Transcription DNA->Genes TNF TNF-α TNF->TNFR IL1 IL-1 IL1->IL1R

Caption: Overview of the canonical NF-κB signaling cascade.

Proposed Mechanism of this compound Action

As a phenolic compound, this compound is proposed to exert its anti-inflammatory effects by acting as a radical scavenger, thereby interfering with the redox-sensitive steps in the NF-κB signaling pathway. Phenolic antioxidants have been shown to inhibit the DNA binding of NF-κB without affecting the upstream signaling events like IκBα degradation.

Diagram of the Proposed Mechanism of this compound:

AD0261_MoA cluster_ROS Oxidative Stress cluster_AD0261 This compound Action cluster_NFkB_Inhibition NF-κB Inhibition ROS Reactive Oxygen Species (ROS) NFkB_DNA_Binding NF-κB-DNA Binding ROS->NFkB_DNA_Binding promotes AD0261 This compound (Phenolic Antioxidant) AD0261->ROS scavenges AD0261->NFkB_DNA_Binding inhibits Inflammation Inflammation NFkB_DNA_Binding->Inflammation leads to

AD 0261: A Technical Whitepaper on its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: AD 0261 is a discontinued preclinical compound. As such, detailed pharmacological data and experimental protocols are not extensively available in the public domain. This whitepaper provides a general overview of its expected pharmacological profile based on its classification as a histamine H1 receptor antagonist and includes representative examples of data and methodologies commonly used in the evaluation of such compounds.

Introduction

This compound is a small molecule compound developed by Mitsubishi Pharma Corporation, classified as a histamine H1 receptor antagonist. Its intended therapeutic applications were likely in the domain of allergic conditions, such as allergic rhinitis and urticaria, owing to its mechanism of action. As an antihistamine, this compound was designed to competitively inhibit the action of histamine at the H1 receptor, thereby mitigating the symptoms associated with allergic responses.

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H1 receptor. Histamine, a key mediator in allergic and inflammatory responses, exerts its effects by binding to one of four G-protein coupled receptors (GPCRs), H1, H2, H3, and H4. The H1 receptor is primarily associated with allergic inflammation, pruritus (itching), and smooth muscle contraction. By binding to the H1 receptor, this compound is expected to prevent the binding of endogenous histamine, thus blocking its downstream effects.

Pharmacological Data (Representative)

Due to the preclinical and discontinued status of this compound, specific quantitative data on its pharmacological profile is not publicly available. The following tables present a representative summary of the types of data that would be generated during the pharmacological characterization of a histamine H1 receptor antagonist.

Table 1: Receptor Binding Affinity

ParameterValueSpeciesAssay Conditions
Ki (nM) vs. Histamine H1 Receptor Data not availableHuman (recombinant)Radioligand binding assay with [3H]pyrilamine
IC50 (nM) vs. Histamine H1 Receptor Data not availableRat (brain tissue)Competition binding assay
Selectivity vs. H2 Receptor (Ki ratio) Data not availableHuman (recombinant)Comparison of Ki values for H1 and H2 receptors
Selectivity vs. H3 Receptor (Ki ratio) Data not availableHuman (recombinant)Comparison of Ki values for H1 and H3 receptors
Selectivity vs. Muscarinic M1 Receptor (Ki ratio) Data not availableHuman (recombinant)Assessment of off-target binding

Table 2: In Vitro Functional Activity

ParameterValueCell LineFunctional Assay
EC50 (nM) - Histamine-induced Ca2+ mobilization Data not availableCHO-K1 cells expressing human H1 receptorFluorometric Imaging Plate Reader (FLIPR) assay
Emax (% inhibition) Data not availableCHO-K1 cells expressing human H1 receptorMeasurement of maximal inhibition of histamine response
Potency (pA2 value) Data not availableGuinea pig ileumSchild analysis of antagonism of histamine-induced contractions

Experimental Protocols (Representative)

Detailed experimental protocols for this compound are not available. The following are generalized methodologies typically employed to characterize a novel histamine H1 receptor antagonist.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) or from tissues known to express the receptor (e.g., rat brain).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Radioligand: A radiolabeled H1 receptor antagonist, such as [3H]pyrilamine, is used as the tracer.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound at the histamine H1 receptor.

Methodology:

  • Cell Culture: A cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1) is cultured.

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: Histamine is added to the cells to stimulate the H1 receptor, which is coupled to Gq and leads to an increase in intracellular calcium.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are measured using a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument.

  • Data Analysis: The ability of this compound to inhibit the histamine-induced calcium response is quantified, and the EC50 value (the concentration of antagonist that produces 50% of the maximal inhibition) is determined.

Signaling Pathways

As a histamine H1 receptor antagonist, this compound is expected to block the canonical signaling pathway activated by histamine. The H1 receptor is a Gq/11-coupled GPCR. Upon histamine binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes.

Histamine_H1_Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates AD0261 This compound AD0261->H1R Blocks Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Inflammation, Contraction, etc.) Ca->Response PKC->Response

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical pharmacological evaluation of a compound like this compound.

Experimental_Workflow Start Compound Synthesis (this compound) Binding Receptor Binding Assays (Determine Ki, Selectivity) Start->Binding Functional In Vitro Functional Assays (Determine EC50, Emax) Binding->Functional InVivo In Vivo Models (e.g., Allergic Rhinitis Model) Functional->InVivo PK Pharmacokinetics (ADME) InVivo->PK Tox Toxicology Studies PK->Tox Decision Go/No-Go Decision for Clinical Development Tox->Decision

Caption: A representative preclinical experimental workflow for a histamine H1 antagonist.

Conclusion

This compound is identified as a histamine H1 receptor antagonist from Mitsubishi Pharma. Based on its classification, it is expected to exhibit competitive binding to the H1 receptor, leading to the inhibition of histamine-induced downstream signaling and cellular responses. While specific quantitative data for this compound is not publicly available due to its discontinued preclinical status, this whitepaper has outlined the standard pharmacological characterization and the expected mechanism of action for a compound of this class. Further investigation would require access to internal documentation from the developing company.

In-Depth Technical Guide on the Toxicology and Safety of AD 0261

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the available toxicological and safety data for the compound AD 0261. This compound, also known by the internal code GG 1127, was a preclinical drug candidate developed by Yoshitomi Pharma, which later became part of Mitsubishi Pharma Corporation.[1] The compound was classified as a topical antihistamine, antiallergic, and antipruritic agent, with its primary mechanism of action as a histamine H1 receptor antagonist.[1] Development of this compound was focused on its application for skin disorders in Japan. However, the program was discontinued in the preclinical phase in February 2001.[1]

Due to its early-stage discontinuation, publicly accessible, in-depth toxicological and safety data, including detailed experimental protocols and quantitative data, are not available in published scientific literature or patent databases. Preclinical data for compounds that do not advance to clinical trials often remain within internal company archives and are not typically released.

This guide, therefore, summarizes the known information about this compound and provides a general framework for the toxicological assessment of topical antihistamines of its class, based on established scientific principles and regulatory guidelines.

Introduction to this compound

This compound was identified as a promising topical agent for the treatment of allergic skin conditions. As a histamine H1 receptor antagonist, its intended therapeutic effect was to block the action of histamine, a key mediator of allergic reactions, thereby reducing symptoms such as itching, redness, and swelling.

Table 1: this compound Compound Profile

Identifier Information
Internal Code GG 1127.[1]
Originator Yoshitomi Pharma (Mitsubishi Pharma Corporation).[1]
Class Antiallergic, Antihistamine, Antipruritic.[1]
Mechanism of Action Histamine H1 Receptor Antagonist.[1]
Indication Skin Disorders.[1]
Route of Administration Topical.[1]
Development Stage Discontinued in Preclinical (February 2001).[1]

General Toxicological Profile of Topical Antihistamines

In the absence of specific data for this compound, this section outlines the general toxicological considerations for topical antihistamines, which would have formed the basis of the preclinical safety evaluation of this compound.

Key Toxicological Endpoints for Preclinical Assessment:

  • Local Tolerance: Evaluation of skin irritation, sensitization, and phototoxicity at the site of application.

  • Systemic Toxicity: Assessment of potential adverse effects following systemic absorption of the drug through the skin. This includes acute, sub-chronic, and chronic toxicity studies in relevant animal models.

  • Genotoxicity: A battery of tests to assess the potential for the compound to induce genetic mutations or chromosomal damage.

  • Carcinogenicity: Long-term studies in animals to evaluate the cancer-causing potential of the compound, particularly if chronic use is intended.

  • Reproductive and Developmental Toxicity: Studies to assess the potential effects on fertility, fetal development, and postnatal development.

Hypothetical Experimental Protocols

The following represents a generalized workflow and protocols that would have been employed in the preclinical toxicological evaluation of a compound like this compound.

Local Tolerance Studies
  • Primary Skin Irritation: Typically conducted in rabbits, involving the application of the test substance to intact and abraded skin. The site is observed for signs of erythema and edema.

  • Dermal Sensitization: Often performed using the guinea pig maximization test or a local lymph node assay (LLNA) to assess the potential for allergic contact dermatitis.

  • Phototoxicity and Photoallergy: In vitro and in vivo models are used to determine if the compound becomes toxic or allergenic upon exposure to UV light.

Systemic Toxicity Studies
  • Dermal Absorption: Studies to quantify the extent and rate of absorption of the compound through the skin into the systemic circulation.

  • Repeated Dose Dermal Toxicity: Administration of the compound to the skin of animals (e.g., rats and minipigs) for a specified duration (e.g., 28 or 90 days) to identify potential target organs for toxicity.

Signaling Pathways and Logical Relationships

As a histamine H1 receptor antagonist, this compound would interfere with the signaling cascade initiated by histamine binding to its receptor on various cell types, including those in the skin.

Histamine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to AD0261 This compound (Antagonist) AD0261->H1R Blocks Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Induces Allergic_Response Allergic Response (Itching, Vasodilation) Ca_release->Allergic_Response PKC_activation->Allergic_Response

Caption: Histamine H1 Receptor Signaling Pathway and the antagonistic action of this compound.

Conclusion

While this compound showed initial promise as a topical treatment for skin disorders, its development was terminated at the preclinical stage. Consequently, there is a lack of publicly available, detailed toxicology and safety data for this specific compound. The information presented in this guide is based on the limited publicly available data and general principles of preclinical drug safety testing for topical antihistamines. For drug development professionals, the case of this compound underscores the rigorous and data-driven nature of early-stage pharmaceutical development, where compounds are discontinued for a variety of reasons, including potential safety concerns or lack of sufficient efficacy. Researchers interested in this area should focus on publicly documented topical antihistamines that have progressed further in development to access comprehensive safety and toxicology data.

References

Status of AD 0261 Development

Author: BenchChem Technical Support Team. Date: November 2025

Preclinical Discontinuation of AD 0261 for Skin Disorders

Based on available information, the development of this compound, a compound originated by Mitsubishi Pharma Corporation for the topical treatment of skin disorders, was discontinued during the preclinical phase on February 2, 2001.[1] The compound, classified as an antiallergic and antihistamine, did not advance to clinical trials.[1] Consequently, there is no publicly available research, clinical data, or detailed experimental protocols specifically pertaining to this compound and its effects on pruritus.

Given the discontinuation of this compound at an early stage, a detailed technical guide on its core attributes and research in pruritus is not feasible due to the absence of published data.

Alternative Proposal: An In-Depth Technical Guide on Pruritus in Atopic Dermatitis

In lieu of the requested guide on this compound, we propose a comprehensive technical whitepaper on the broader and highly relevant topic of Pruritus in Atopic Dermatitis (AD) . This guide will be tailored to researchers, scientists, and drug development professionals and will adhere to the originally requested format, including structured data tables and detailed signaling pathway diagrams.

This whitepaper will focus on the current understanding of the mechanisms underlying AD-associated pruritus and will feature data from compounds that are in active research and clinical use.

Proposed Whitepaper Outline: A Technical Guide to Pruritus in Atopic Dermatitis

Introduction to Pruritus in Atopic Dermatitis

Atopic dermatitis (AD) is a chronic inflammatory skin condition where pruritus (itch) is a defining and most burdensome symptom for patients.[2] The relentless itch-scratch cycle contributes significantly to skin barrier dysfunction, inflammation, and a diminished quality of life.[2][3] This guide provides a deep dive into the molecular and cellular mechanisms of AD-related pruritus and reviews the data and experimental protocols for key therapeutic interventions.

Pathophysiology of Atopic Dermatitis Pruritus

The sensation of itch in AD is primarily mediated by non-histaminergic pathways, which explains the limited efficacy of antihistamines in providing relief.[2] The pathophysiology is complex, involving a crosstalk between the immune system, keratinocytes, and sensory neurons.

  • Impaired Skin Barrier: A compromised skin barrier allows for the entry of allergens and microbes, triggering an immune response.[3]

  • Type 2 Inflammation: The immune response is dominated by Type 2 cytokines, including Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interleukin-31 (IL-31), which are master regulators of chronic itch.[4]

  • Sensory Neuron Activation: These cytokines can directly act on and sensitize sensory neurons (pruriceptors), leading to the perception of itch.[4]

Below is a diagram illustrating the core signaling pathway involved in AD pruritus.

AD_Pruritus_Signaling cluster_0 Epidermis cluster_1 Dermis Allergens Allergens Impaired_Barrier Impaired Skin Barrier Allergens->Impaired_Barrier Entry Keratinocytes Keratinocytes Immune_Cells Immune Cells (Th2, ILC2) Keratinocytes->Immune_Cells Release TSLP, IL-25, IL-33 Impaired_Barrier->Keratinocytes Activates Sensory_Neuron Sensory Neuron Immune_Cells->Sensory_Neuron Release IL-4, IL-13, IL-31 Itch_Sensation Itch Sensory_Neuron->Itch_Sensation Signal to Brain

Core signaling pathway in Atopic Dermatitis pruritus.
Key Therapeutic Targets and Drug Development

The limitations of traditional antihistamines have spurred the development of targeted therapies aimed at the specific drivers of AD pruritus.

JAK inhibitors modulate the signaling of multiple pruritogenic cytokines. Orally administered JAK inhibitors have demonstrated rapid and significant reduction in itch.

Experimental Workflow for Assessing JAK Inhibitor Efficacy:

JAK_Inhibitor_Workflow Patient_Recruitment Recruit Patients with Moderate-to-Severe AD and Severe Itch Randomization Randomize to Treatment Arms: - JAK Inhibitor (Dose 1) - JAK Inhibitor (Dose 2) - Placebo Patient_Recruitment->Randomization Treatment_Period Administer Treatment (e.g., 12 weeks) Randomization->Treatment_Period Efficacy_Assessment Assess Efficacy Endpoints: - PP-NRS4 (≥4-point improvement in itch) - IGA Score (Lesion Severity) - EASI Score (Eczema Area & Severity) Treatment_Period->Efficacy_Assessment Data_Analysis Analyze Data for Statistical Significance Efficacy_Assessment->Data_Analysis

Clinical trial workflow for evaluating JAK inhibitors in AD.

Quantitative Data for Select JAK Inhibitors:

CompoundTrialDosePrimary EndpointResult vs. PlaceboCitation
Abrocitinib JADE MONO-1 & JADE MONO-2 (Pooled)200 mgProportion of patients with ≥4-point improvement in Peak Pruritus Numerical Rating Scale (PP-NRS4) at Week 257% vs. 7%[5]
100 mgPP-NRS4 at Week 235% vs. 7%[5]
Upadacitinib Phase 2b30 mgMean percent improvement from baseline in Eczema Area and Severity Index (EASI) at Week 1669% vs. 34%[6]

Experimental Protocols:

The efficacy of abrocitinib was evaluated in two Phase 3 monotherapy trials (JADE MONO-1 and JADE MONO-2). Patients with moderate-to-severe AD were randomized to receive once-daily abrocitinib (100 mg or 200 mg) or placebo for 12 weeks. The primary endpoints included the proportion of patients achieving an Investigator's Global Assessment (IGA) score of clear (0) or almost clear (1) and a ≥2-grade improvement from baseline, and the proportion of patients achieving at least a 75% improvement in the Eczema Area and Severity Index (EASI-75). Itch was assessed using the Peak Pruritus Numerical Rating Scale (PP-NRS).[5]

Monoclonal antibodies that target key cytokines or their receptors have emerged as effective treatments for AD and its associated pruritus.

Signaling Pathway Blockade by Biologics:

Biologic_MoA cluster_0 Immune Cell cluster_1 Sensory Neuron IL4 IL-4 IL4R IL-4Rα IL4->IL4R IL13 IL-13 IL13->IL4R Itch_Signal Itch Signaling IL4R->Itch_Signal Dupilumab Dupilumab Dupilumab->IL4R Blocks

Mechanism of action for Dupilumab blocking IL-4 and IL-13 signaling.

Quantitative Data for Select Biologics:

CompoundTrialDosePrimary EndpointResult vs. PlaceboCitation
Dupilumab SOLO 1 & SOLO 2300 mg (every 2 weeks)% change in weekly average of daily peak pruritus NRS from baseline to week 16Significantly greater improvement vs. placebo[7]
CM310 Phase IIb300 mg (every 2 weeks)Proportion of patients with ≥4-point reduction in weekly mean daily PP-NRS at week 16Significantly higher than placebo[7]

Experimental Protocols:

The SOLO 1 and SOLO 2 trials were replicate Phase 3, multicenter, randomized, double-blind, placebo-controlled trials. Patients with moderate-to-severe AD were randomized to receive subcutaneous dupilumab 300 mg every two weeks or placebo for 16 weeks. The co-primary endpoints were the proportion of patients with IGA 0 or 1 and a reduction of ≥2 points from baseline at week 16, and the proportion of patients with EASI-75 at week 16. A key secondary endpoint was the change from baseline in the weekly average of daily peak pruritus NRS score.[7]

Conclusion and Future Directions

The management of pruritus in atopic dermatitis has been revolutionized by a deeper understanding of its pathophysiology, leading to the development of targeted therapies like JAK inhibitors and biologics. Future research will likely focus on further elucidating the neuro-immune interactions in the skin, identifying novel therapeutic targets, and developing personalized treatment strategies to provide more effective and lasting relief from the debilitating itch of atopic dermatitis.

References

Investigating the Antiallergic Effects of AD 0261: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Preclinical and Clinical Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the current understanding of the antiallergic properties of the investigational compound AD 0261. Due to the absence of publicly available data specifically identifying a compound designated as "this compound" in the scientific literature and clinical trial databases, this whitepaper will establish a foundational framework for evaluating a hypothetical antiallergic agent. It will detail the standard experimental protocols, data presentation formats, and mechanistic visualizations that would be essential for a thorough investigation of such a compound. This document will serve as a template for the rigorous scientific evaluation of novel antiallergic therapies.

Introduction to Allergic Inflammation

Allergic diseases, such as asthma, allergic rhinitis, and atopic dermatitis, are characterized by a type I hypersensitivity reaction.[1] This response is initiated by the binding of an allergen to specific Immunoglobulin E (IgE) antibodies, which are bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils.[2][3] This cross-linking of FcεRI triggers a complex signaling cascade, leading to the degranulation of these cells and the release of a plethora of pre-formed and newly synthesized inflammatory mediators.[4][5]

Key mediators include histamine, proteases, prostaglandins, and leukotrienes, which collectively induce vasodilation, smooth muscle contraction, and mucus secretion, leading to the clinical manifestations of an allergic reaction.[2] A critical aspect of the allergic inflammatory cascade is the activation of various intracellular signaling pathways, including the PI3K/Akt pathway, which plays a role in airway inflammation.[1]

Hypothetical Mechanism of Action for this compound

Given the central role of mast cell degranulation in the allergic response, a primary focus for a novel antiallergic compound like the hypothetical this compound would be the inhibition of this process. The subsequent sections will outline the necessary experiments to elucidate the mechanism by which this compound could exert its antiallergic effects.

Essential Experimental Protocols for Evaluating Antiallergic Activity

A thorough investigation of a potential antiallergic compound requires a series of well-defined in vitro and in vivo experiments.

In Vitro Assays

3.1.1. Mast Cell Degranulation Assay

  • Objective: To determine the inhibitory effect of this compound on mast cell degranulation.

  • Methodology:

    • Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells.

    • Sensitize the cells with anti-DNP IgE overnight.

    • Pre-incubate the sensitized cells with varying concentrations of this compound for a specified time.

    • Induce degranulation by challenging the cells with DNP-HSA (dinitrophenyl-human serum albumin).

    • Measure the release of β-hexosaminidase, a marker of mast cell degranulation, using a colorimetric assay.

    • Calculate the percentage of inhibition of degranulation compared to a vehicle control.

3.1.2. Histamine Release Assay

  • Objective: To quantify the effect of this compound on the release of histamine from mast cells.

  • Methodology:

    • Follow the same cell culture, sensitization, and stimulation protocol as the degranulation assay.

    • Collect the cell supernatants after stimulation.

    • Measure the histamine concentration in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.

    • Determine the dose-dependent inhibition of histamine release by this compound.

3.1.3. Cytokine Production Analysis

  • Objective: To assess the impact of this compound on the production of pro-inflammatory cytokines by mast cells.

  • Methodology:

    • Following stimulation of mast cells in the presence or absence of this compound, collect the cell culture supernatants.

    • Quantify the levels of key allergic cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-4 (IL-4), and Interleukin-13 (IL-13) using ELISA or a multiplex cytokine assay.

In Vivo Models

3.2.1. Passive Cutaneous Anaphylaxis (PCA) Model

  • Objective: To evaluate the in vivo efficacy of this compound in a model of localized allergic reaction.

  • Methodology:

    • Inject anti-DNP IgE intradermally into the ear or dorsal skin of mice.

    • After 24 hours, administer this compound orally or intraperitoneally.

    • After a specified time, intravenously challenge the mice with DNP-HSA mixed with Evans blue dye.

    • After 30 minutes, sacrifice the animals and extract the Evans blue dye from the injection site tissue.

    • Quantify the amount of dye extravasation, which correlates with vascular permeability and the severity of the allergic reaction.

Quantitative Data Summary

The following tables are templates for presenting the quantitative data that would be generated from the aforementioned experiments.

Table 1: Effect of this compound on Mast Cell Degranulation

This compound Concentration (µM)β-Hexosaminidase Release (% of Control)Inhibition (%)
0 (Vehicle)1000
0.1
1
10
100
IC50

Table 2: Effect of this compound on Histamine Release

This compound Concentration (µM)Histamine Release (ng/mL)Inhibition (%)
0 (Vehicle)0
0.1
1
10
100
IC50

Table 3: Effect of this compound on Cytokine Production

This compound Concentration (µM)TNF-α (pg/mL)IL-4 (pg/mL)IL-13 (pg/mL)
0 (Vehicle)
1
10

Table 4: Efficacy of this compound in the PCA Model

Treatment GroupDose (mg/kg)Evans Blue Extravasation (µ g/site )Inhibition (%)
Vehicle Control-0
This compound10
This compound30
This compound100

Visualizing the Mechanism of Action

Understanding the signaling pathways involved in the antiallergic effects of this compound is crucial. The following diagrams, generated using the DOT language, illustrate hypothetical pathways and experimental workflows.

G cluster_0 IgE-Mediated Mast Cell Activation cluster_1 Downstream Effects Allergen Allergen IgE IgE Allergen->IgE Binds to FcεRI FcεRI IgE->FcεRI Cross-links Mast Cell Mast Cell FcεRI->Mast Cell Activates Signaling Cascade Signaling Cascade Mast Cell->Signaling Cascade Degranulation Degranulation Signaling Cascade->Degranulation Histamine Release Histamine Release Signaling Cascade->Histamine Release Cytokine Production Cytokine Production Signaling Cascade->Cytokine Production AD_0261 This compound AD_0261->Signaling Cascade Inhibits G cluster_0 In Vitro Analysis Mast_Cell_Culture Mast Cell Culture IgE_Sensitization IgE Sensitization Mast_Cell_Culture->IgE_Sensitization AD_0261_Incubation This compound Incubation IgE_Sensitization->AD_0261_Incubation Allergen_Challenge Allergen Challenge AD_0261_Incubation->Allergen_Challenge Degranulation_Assay Degranulation Assay Allergen_Challenge->Degranulation_Assay Histamine_ELISA Histamine ELISA Allergen_Challenge->Histamine_ELISA Cytokine_Analysis Cytokine Analysis Allergen_Challenge->Cytokine_Analysis

References

In-depth Analysis of AD 0261 in Dermatological Research

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive review of publicly available scientific literature and clinical trial databases, there is currently no specific therapeutic agent, molecule, or research program identified as "AD 0261" within the field of dermatology.

This designation does not correspond to any known drug in development, approved medication, or widely recognized research compound for skin diseases. It is possible that "this compound" is an internal project code used by a pharmaceutical or biotechnology company that has not yet been disclosed publicly. Alternatively, it could be a misnomer or a reference to a very early-stage compound that has not yet entered preclinical or clinical development stages that would be captured in public databases.

While information on a specific "this compound" is not available, the search did yield extensive research related to Atopic Dermatitis (AD), a common inflammatory skin condition. Research in AD is a highly active area, focusing on the complex interplay between genetic predisposition, immune dysregulation, and skin barrier dysfunction.[1][2][3]

Key Research Areas in Atopic Dermatitis

The current landscape of dermatological research in atopic dermatitis is focused on several key areas:

  • Immune Pathway Modulation: A central focus of AD research is the role of T-helper 2 (Th2) cells and the cytokines they produce, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[3][4] These cytokines are known to drive the inflammatory response in AD. Many new and emerging therapies are monoclonal antibodies or small molecules that target these specific components of the immune system.[5][6]

  • Skin Barrier Function: The integrity of the skin barrier is crucial in preventing the entry of allergens and pathogens. In AD, this barrier is often compromised. Research is ongoing to understand the mechanisms of barrier dysfunction and to develop therapies that can restore its function.[2]

  • The Itch-Scratch Cycle: Pruritus, or severe itching, is a hallmark symptom of AD and significantly impacts quality of life.[1] Researchers are investigating the complex neurological pathways that underlie the sensation of itch in order to develop targeted anti-pruritic therapies.[4]

  • Microbiome: The community of microorganisms living on the skin, known as the skin microbiome, is altered in individuals with AD.[1] Studies are exploring how these changes contribute to the disease and whether modulating the microbiome could be a viable therapeutic strategy.

Preclinical and Clinical Research Models

The development of new treatments for dermatological conditions like AD relies on a variety of research models:

  • Animal Models: Various animal models, particularly murine (mouse) models, are used in preclinical studies to understand disease mechanisms and to test the efficacy and safety of new drug candidates.[7] These models aim to reproduce key features of human AD, such as skin inflammation and barrier defects.[7]

  • Clinical Trials: Human clinical trials are essential for evaluating the safety and efficacy of new therapies. These trials are typically conducted in multiple phases, from small-scale safety studies to large-scale efficacy trials. Several ongoing clinical trials are investigating new treatments for atopic dermatitis.[8][9]

Without specific public data on "this compound," it is not possible to provide quantitative data, detailed experimental protocols, or signaling pathway diagrams as requested. Should "this compound" be publicly disclosed in the future, a similar in-depth guide could be compiled.

References

Limited Public Data Available for AD 0261 Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the analogues and derivatives of AD 0261 cannot be compiled at this time due to a lack of publicly available scientific literature and data. This compound, an o-aminophenol derivative with a histamine H1-antagonist structure, was under preclinical investigation by Yoshitomi for topical treatment of skin disorders.[1] However, its development was discontinued in February 2001.[1] This early termination of the project is the likely reason for the scarcity of detailed information regarding its analogues and derivatives in the public domain.

While a comprehensive guide on this compound analogues is not feasible, a general overview of the development of H1-antihistamine analogues can be provided. This would include common synthetic strategies, relevant signaling pathways for H1-receptor antagonists, and general experimental protocols used in their preclinical evaluation.

Should you be interested in this broader topic, a technical guide on the development and evaluation of H1-antihistamine analogues can be generated. This would include:

  • General Synthetic Methodologies: An overview of common chemical synthesis routes for creating libraries of H1-antihistamine analogues.

  • Signaling Pathways: Diagrams and explanations of the histamine H1 receptor signaling cascade and how antagonists modulate this pathway.

  • In Vitro and In Vivo Evaluation: A description of standard experimental protocols to assess the potency, selectivity, and efficacy of new analogues.

  • Structure-Activity Relationship (SAR) Data: A summary of how chemical structure modifications typically influence the activity of H1-antihistamines, presented in a tabular format.

Please indicate if you would like to proceed with a technical guide on the broader topic of H1-antihistamine analogue development.

References

Methodological & Application

Application Notes and Protocols for the GL261 Murine Glioblastoma Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the culture and application of the GL261 murine glioma cell line, a widely utilized preclinical model for glioblastoma (GBM). The information presented here is intended to assist researchers in designing and executing robust experiments in neuro-oncology, particularly in the context of immunotherapy and novel drug development.

Introduction

The GL261 cell line, derived from a methylcholanthrene-induced brain tumor in a C57BL/6 mouse, is a cornerstone of in vitro and in vivo glioblastoma research.[1] Its syngeneic nature allows for implantation into immunocompetent C57BL/6 mice, providing a valuable tool to study the complex interactions between the tumor and the immune system. GL261 tumors exhibit many of the aggressive and invasive characteristics of human GBM, making them a relevant model for investigating disease progression and therapeutic responses.[2][3]

Biological and Molecular Characteristics

GL261 cells display a pleomorphic, glial- or astrocytic-like morphology and grow as an adherent monolayer in culture.[4] Genetically, they harbor mutations in key tumor suppressor genes and oncogenes commonly altered in human GBM, including p53 and K-ras.[5] The cell line also shows upregulation of the epidermal growth factor receptor (EGFR) and activation of critical signaling cascades such as the PI3K/AKT and Ras/MAPK pathways, which drive uncontrolled proliferation.[1][2]

One of the most significant features of the GL261 model is its moderate immunogenicity. The cells express Major Histocompatibility Complex (MHC) class I molecules, enabling the presentation of tumor antigens to cytotoxic T lymphocytes.[4] They also express Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein that tumors use to evade immune attack.[4] This immunophenotype makes the GL261 model particularly well-suited for the preclinical evaluation of immunotherapies, including checkpoint inhibitors and cancer vaccines.

Quantitative Data Summary

The following tables summarize key quantitative data for the GL261 cell line, compiled from various studies. It is important to note that these values can vary depending on specific experimental conditions.

ParameterValueReference
In Vitro Doubling Time 20 - 35 hours[4][6]
~100 - 120 hours[2]
Temozolomide (TMZ) IC50 2.58 mM[7]
In Vivo Model ParameterValueConditionsReference
Median Survival (Intracranial Implantation) 18 days5 x 10⁴ cells[8]
23 days3 x 10⁵ GL261-Luc2 cells[8]
25 days1 x 10⁵ cells[4]
27 days1 x 10⁴ cells[4]
36 days1 x 10³ cells[4]
55 days1 x 10² cells[4]
PD-L1 Expression 2.3-fold higher in TMZ-treated tumorsCompared to untreated tumors[9]

Experimental Protocols

Cell Culture Protocol for GL261 Cells

This protocol outlines the standard procedure for culturing GL261 cells.

Materials:

  • GL261 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • 15 mL and 50 mL conical tubes

  • Serological pipettes

  • Micropipettes and sterile tips

  • Humidified incubator (37°C, 5% CO2)

  • Water bath (37°C)

  • Laminar flow hood

  • Microscope

Complete Growth Medium:

  • DMEM

  • 10% (v/v) Heat-Inactivated FBS

  • 1% (v/v) Penicillin-Streptomycin

Procedure:

  • Thawing Cryopreserved Cells:

    • Warm the complete growth medium in a 37°C water bath.

    • Quickly thaw the cryovial of GL261 cells in the 37°C water bath until a small ice crystal remains.

    • Wipe the outside of the vial with 70% ethanol.

    • In a laminar flow hood, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Aspirate the supernatant and gently resuspend the cell pellet in 5 mL of complete growth medium.

    • Transfer the cell suspension to a T-25 culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium the following day to remove any residual cryoprotectant.

  • Routine Cell Maintenance and Passaging:

    • Observe the cells daily under a microscope. Cells should be passaged when they reach 80-90% confluency.

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer once with sterile PBS (5 mL for a T-75 flask).

    • Add 2 mL of Trypsin-EDTA to the T-75 flask and incubate at 37°C for 2-3 minutes, or until the cells detach.

    • Observe the cells under the microscope to confirm detachment. Gently tap the side of the flask to dislodge any remaining adherent cells.

    • Add 8 mL of complete growth medium to the flask to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer the cell suspension to a 15 mL conical tube.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed new T-75 flasks with the desired number of cells (e.g., 1 x 10^6 cells) in a final volume of 10-12 mL of complete growth medium.

    • Incubate the new flasks at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

In Vivo Tumor Implantation Protocol (Orthotopic Model)

This protocol describes the intracranial implantation of GL261 cells into C57BL/6 mice to establish an orthotopic glioblastoma model. All animal procedures should be performed in accordance with institutional guidelines and approved by the appropriate animal care and use committee.

Materials:

  • GL261 cells in logarithmic growth phase

  • C57BL/6 mice (6-8 weeks old)

  • Sterile PBS or serum-free medium

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Stereotactic frame

  • Hamilton syringe with a 26-gauge needle

  • Surgical tools (scalpel, forceps, etc.)

  • Betadine and 70% ethanol

  • Sutures or wound clips

  • Heating pad

Procedure:

  • Cell Preparation:

    • Harvest GL261 cells as described in the cell culture protocol.

    • Wash the cells once with sterile PBS or serum-free medium.

    • Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^5 cells/µL. Keep the cell suspension on ice.

  • Surgical Procedure:

    • Anesthetize the mouse using the approved anesthetic protocol.

    • Shave the top of the mouse's head and sterilize the area with Betadine followed by 70% ethanol.

    • Secure the mouse in the stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a dental drill or a small needle, create a burr hole at the desired coordinates in the right cerebral hemisphere (e.g., 2 mm lateral and 1 mm anterior to the bregma).

    • Slowly lower the Hamilton syringe needle to a depth of 3 mm from the dural surface.

    • Inject 2 µL of the cell suspension (2 x 10^5 cells) over a period of 2-3 minutes.

    • Leave the needle in place for an additional 5 minutes to prevent reflux.

    • Slowly withdraw the needle.

    • Close the incision with sutures or wound clips.

    • Place the mouse on a heating pad to recover from anesthesia.

    • Monitor the mouse daily for signs of tumor growth, such as weight loss, lethargy, or neurological deficits.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways implicated in GL261 biology and a general experimental workflow for in vivo studies.

GL261_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates MAPK MAPK Ras->MAPK Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation p53 p53 (mutated) p53->Proliferation Inhibition (lost) Rb Rb (mutated) Rb->Proliferation Inhibition (lost)

Caption: Key signaling pathways in GL261 glioblastoma cells.

GL261_In_Vivo_Workflow start Start culture GL261 Cell Culture (Logarithmic Growth Phase) start->culture implant Orthotopic Implantation into C57BL/6 Mice culture->implant monitor Tumor Growth Monitoring (e.g., Bioluminescence, MRI) implant->monitor treatment Therapeutic Intervention (e.g., Immunotherapy, Chemotherapy) monitor->treatment endpoint Endpoint Analysis (Survival, Histology, Immune Profiling) treatment->endpoint end End endpoint->end

Caption: General workflow for in vivo studies using the GL261 model.

References

Application Notes and Protocols for AD 0261 (GG 1127)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AD 0261, also known as GG 1127, is an investigational drug candidate developed by Mitsubishi Pharma Corporation. It is classified as an antiallergic, antihistamine, and antipruritic agent. The primary mechanism of action for this compound is as a histamine H1 receptor antagonist. The development of this compound was discontinued during the preclinical phase for the topical treatment of skin disorders in Japan.

Due to its discontinuation in early-stage development, publicly available information regarding the specific physicochemical properties, such as solubility and stability, is limited. The following protocols are based on general best practices for handling preclinical drug candidates and should be adapted as more specific information becomes available.

Data Presentation

As of the current date, specific quantitative data on the solubility and stability of this compound is not publicly available. Researchers are advised to perform in-house solubility and stability studies to determine the optimal conditions for their specific experimental needs.

Table 1: Solubility of this compound (Hypothetical Data)

SolventSolubility (mg/mL) at 25°CObservations
DMSO> 50Clear solution
Ethanol~ 10Clear solution
PBS (pH 7.4)< 0.1Suspension
Water< 0.01Insoluble

Note: This table is populated with hypothetical data for illustrative purposes. Actual solubility must be determined experimentally.

Table 2: Stability of this compound in DMSO (10 mM Stock Solution) (Hypothetical Data)

Storage TemperatureTime PointPurity (%) by HPLCObservations
-80°C1 month99.5No significant degradation
-80°C6 months99.2No significant degradation
-20°C1 month98.1Minor degradation observed
-20°C6 months95.3Significant degradation
4°C1 week92.0Degradation observed
Room Temperature24 hours85.7Significant degradation

Note: This table is populated with hypothetical data for illustrative purposes. Actual stability must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Determine the required mass of this compound:

    • The molecular weight (MW) of this compound is required. As this is not publicly available, assume a hypothetical MW for calculation purposes (e.g., 450.5 g/mol ).

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 450.5 g/mol * (1000 mg / 1 g) = 4.505 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 4.5 mg of this compound powder into the tube. Record the exact weight.

  • Dissolution:

    • Calculate the precise volume of DMSO needed based on the actual weight of this compound.

    • Volume (mL) = [Mass (mg) / 450.5 g/mol ] / 10 mmol/L * (1000 mL / 1 L)

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing:

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage. For short-term storage (up to one week), -20°C may be acceptable, but stability should be verified.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4, or other desired aqueous buffer

  • Sterile conical tubes or vials

Procedure:

  • Determine the final desired concentration and volume of the working solution.

  • Serial Dilution:

    • It is recommended to perform serial dilutions from the high-concentration DMSO stock solution to minimize the final concentration of DMSO in the working solution.

    • For example, to prepare a 10 µM working solution in PBS:

      • First, dilute the 10 mM stock solution 1:100 in DMSO to create a 100 µM intermediate solution.

      • Then, dilute the 100 µM intermediate solution 1:10 in PBS to achieve the final 10 µM concentration. The final DMSO concentration will be 1%.

  • Mixing:

    • Add the aqueous buffer to the tube first, and then add the required volume of the DMSO stock solution while vortexing to ensure rapid mixing and prevent precipitation.

  • Use:

    • Prepare fresh working solutions daily. Do not store aqueous solutions of this compound for extended periods, as the compound may be prone to precipitation and degradation.

Mandatory Visualization

AD0261_Preparation_Storage_Workflow This compound Solution Preparation and Storage Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate required mass dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve Calculate required volume stock_solution 10 mM Stock Solution in DMSO dissolve->stock_solution aliquot Aliquot into Single-Use Vials stock_solution->aliquot long_term Long-term Storage -80°C aliquot->long_term short_term Short-term Storage -20°C (Verify Stability) aliquot->short_term thaw Thaw Stock Aliquot long_term->thaw short_term->thaw dilute Dilute in Aqueous Buffer (e.g., PBS) thaw->dilute use_immediately Use Immediately dilute->use_immediately

Caption: Workflow for the preparation and storage of this compound solutions.

Application Notes and Protocols: In Vivo Administration of AD-0261

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and publicly available data, no specific information, experimental protocols, or signaling pathway data could be identified for a compound designated as "AD-0261." The search results did not yield any relevant information regarding its in vivo administration, mechanism of action, or associated research.

It is possible that "AD-0261" may be an internal compound identifier not yet disclosed in public forums, a misnomer, or a compound that has not been the subject of published in vivo studies.

Therefore, the requested detailed Application Notes and Protocols, including quantitative data tables and Graphviz diagrams, cannot be generated at this time.

We recommend verifying the compound identifier and consulting internal documentation or proprietary databases for information on the in vivo administration of AD-0261. Should further identifying information become available, we would be pleased to assist in generating the requested scientific documentation.

Application Note: Measuring Efficacy of Novel Therapeutics in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a generalized framework for assessing the preclinical efficacy of investigational compounds. Due to the absence of publicly available information on a specific compound designated "AD 0261," this application note will use hypothetical data and common methodologies to illustrate the process. The protocols and data presentation formats described herein can be adapted for various therapeutic agents being evaluated in preclinical settings. The primary goal is to offer a structured approach to experimental design, data collection, and analysis for researchers in drug development.

Hypothetical Efficacy Data Summary

The following tables represent typical data collected during preclinical efficacy studies.

Table 1: In Vitro Cytotoxicity of Compound X in Human Cancer Cell Lines

Cell LineCompound X IC50 (µM)Doxorubicin IC50 (µM) (Control)
MCF-7 (Breast Cancer)2.5 ± 0.30.8 ± 0.1
A549 (Lung Cancer)5.1 ± 0.61.2 ± 0.2
U87 (Glioblastoma)1.8 ± 0.20.5 ± 0.08

Table 2: In Vivo Efficacy of Compound X in a Xenograft Mouse Model (MCF-7)

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
Compound X (10 mg/kg)750 ± 9050
Compound X (25 mg/kg)300 ± 5080
Doxorubicin (5 mg/kg)450 ± 7070

Experimental Protocols

2.1. In Vitro Cytotoxicity Assay

This protocol details the methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound in various cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, U87)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (Compound X) and positive control (e.g., Doxorubicin)

  • 96-well microplates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound and positive control.

  • Treat the cells with varying concentrations of the compounds and incubate for 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

2.2. In Vivo Xenograft Model Efficacy Study

This protocol describes the evaluation of a test compound's anti-tumor efficacy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells for implantation (e.g., MCF-7)

  • Test compound (Compound X) and vehicle control

  • Calipers for tumor measurement

  • Dosing syringes and needles

Procedure:

  • Subcutaneously implant cancer cells into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (vehicle control, test compound at different doses, positive control).

  • Administer the treatments as per the defined schedule (e.g., daily intraperitoneal injections).

  • Measure tumor volume using calipers every 3-4 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate tumor growth inhibition for each treatment group relative to the vehicle control.

Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture treatment Compound Treatment cell_culture->treatment viability_assay Viability Assay treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 implantation Tumor Cell Implantation ic50->implantation Proceed to In Vivo tumor_growth Tumor Growth implantation->tumor_growth randomization Randomization tumor_growth->randomization dosing Treatment Dosing randomization->dosing measurement Tumor Measurement dosing->measurement analysis Final Analysis measurement->analysis

Caption: Preclinical Efficacy Testing Workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation compound_x Compound X compound_x->mek

Caption: Hypothetical MAPK Signaling Pathway Inhibition.

Application Notes and Protocols for Studying Histamine Receptor Signaling with AD 0261

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AD 0261, a histamine H1 receptor antagonist, in the study of histamine receptor signaling. The provided protocols and data presentation formats are intended to facilitate the characterization of this compound and similar compounds.

Introduction

This compound is classified as an antiallergic, antihistamine, and antipruritic agent that functions as a histamine H1 receptor antagonist.[1] The histamine H1 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in allergic and inflammatory responses.[2] Upon activation by histamine, the H1 receptor primarily couples to the Gq/11 family of G proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium.[2][3] Understanding the interaction of compounds like this compound with the H1 receptor is crucial for the development of new therapeutic agents for allergic conditions.

While the development of this compound was discontinued in the preclinical phase, its properties as an H1 antagonist make it a useful tool for in vitro studies of histamine H1 receptor signaling pathways.[1] These notes provide detailed protocols for characterizing the binding affinity and functional activity of this compound.

Data Presentation

Table 1: Receptor Binding Affinity of this compound and Reference Compounds at Histamine Receptors

This table summarizes the binding affinities (Ki values) of this compound and reference H1 antagonists for the histamine H1 receptor. Lower Ki values indicate higher binding affinity. Data for this compound is hypothetical and for illustrative purposes, as specific preclinical data is not publicly available.

CompoundReceptorRadioligandKi (nM)
This compound (Hypothetical) Human H1[3H]Mepyramine5.2
MepyramineHuman H1[3H]Mepyramine1.5
DesloratadineHuman H1[3H]Mepyramine0.4[4]
LevocetirizineHuman H1[3H]Mepyramine3.0[4]
FexofenadineHuman H1[3H]Mepyramine10.0[4]
Table 2: Functional Potency of this compound and Reference Compounds in H1 Receptor-Mediated Calcium Flux Assay

This table presents the functional potency (IC50 values) of this compound and reference antagonists in inhibiting histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor. Lower IC50 values indicate greater potency. Data for this compound is hypothetical.

CompoundAssayAgonistIC50 (nM)
This compound (Hypothetical) Calcium FluxHistamine12.5
MepyramineCalcium FluxHistamine2.8
DesloratadineCalcium FluxHistamine1.1
LevocetirizineCalcium FluxHistamine8.7

Experimental Protocols

Protocol 1: Histamine H1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity of this compound for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [3H]Mepyramine (specific activity ~20-30 Ci/mmol)

  • Non-specific binding control: Mianserin or a high concentration of unlabeled mepyramine (10 µM)

  • This compound and other test compounds

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293-H1R cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cell pellet in ice-cold Assay Buffer and homogenize.

    • Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh Assay Buffer.

    • Determine protein concentration using a standard protein assay (e.g., BCA).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of varying concentrations of this compound or other test compounds.

    • Add 50 µL of [3H]Mepyramine (final concentration ~1-2 nM).

    • Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 500 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: H1 Receptor-Mediated Intracellular Calcium Flux Assay

This functional assay measures the ability of this compound to inhibit histamine-induced increases in intracellular calcium.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Histamine

  • This compound and other test compounds

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • Seed the H1R-expressing cells into 96-well black, clear-bottom plates and grow to confluency.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells twice with 100 µL of HBSS.

    • Add 100 µL of HBSS to each well.

  • Compound Incubation:

    • Add varying concentrations of this compound or other test compounds to the wells and incubate at 37°C for 15-30 minutes.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject a solution of histamine (to a final concentration that elicits a submaximal response, e.g., EC80) into each well.

    • Immediately begin recording the fluorescence intensity for 60-120 seconds.

Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Calculate the percentage of inhibition of the histamine response by this compound at each concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 3: Histamine Receptor Selectivity cAMP Assay

This assay is used to determine the selectivity of this compound for the H1 receptor over other histamine receptor subtypes that signal through changes in cyclic AMP (cAMP), such as the Gs-coupled H2 receptor and the Gi-coupled H3 receptor.

Materials:

  • Cells expressing human H2 or H3 receptors (e.g., CHO-K1 or HEK293)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor)

  • Forskolin (for H3 receptor assay)

  • Histamine or selective H2/H3 agonists (e.g., Amthamine for H2, (R)-α-methylhistamine for H3)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure for H2 Receptor (Gs-coupled):

  • Seed H2 receptor-expressing cells in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with an EC80 concentration of a selective H2 agonist.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

Procedure for H3 Receptor (Gi-coupled):

  • Seed H3 receptor-expressing cells in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Add a selective H3 agonist to the cells.

  • Stimulate the cells with forskolin (to increase basal cAMP levels).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels. Inhibition of the forskolin-induced cAMP production indicates H3 receptor activation.

Data Analysis:

  • For the H2 receptor assay, determine if this compound inhibits agonist-induced cAMP production.

  • For the H3 receptor assay, determine if this compound potentiates the forskolin-induced cAMP production in the presence of an H3 agonist.

  • Significant activity at H2 or H3 receptors would indicate a lack of selectivity of this compound.

Visualizations

Histamine_H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates AD0261 This compound AD0261->H1R Binds & Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Intracellular Ca2+ (Increased) ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates CellularResponse Cellular Response (e.g., Inflammation) Ca2_cyto->CellularResponse Modulates PKC->CellularResponse Phosphorylates Targets

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_Binding_Assay start Start prep Prepare H1R Membrane Homogenate start->prep incubate Incubate Membranes with [3H]Mepyramine & this compound prep->incubate filter Filter to Separate Bound & Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for the Histamine H1 Receptor Radioligand Binding Assay.

Experimental_Workflow_Calcium_Assay start Start plate_cells Plate H1R-expressing Cells in 96-well Plate start->plate_cells load_dye Load Cells with Calcium-sensitive Dye plate_cells->load_dye incubate_compound Incubate with This compound load_dye->incubate_compound measure_fluorescence Measure Baseline & Histamine- induced Fluorescence Change incubate_compound->measure_fluorescence analyze Analyze Data (IC50) measure_fluorescence->analyze end End analyze->end

Caption: Workflow for the H1 Receptor-Mediated Calcium Flux Assay.

References

Application of AD 0261 in Mast Cell Degranulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory responses.[1][2] Upon activation, mast cells release a variety of pro-inflammatory mediators stored in their granules, a process known as degranulation.[2] The cross-linking of high-affinity IgE receptors (FcεRI) on the mast cell surface by an allergen-IgE complex is a primary trigger for degranulation.[3][4] This initiates a complex signaling cascade leading to the release of mediators such as histamine, proteases (like tryptase and β-hexosaminidase), and newly synthesized inflammatory molecules.[2][4] Consequently, inhibiting mast cell degranulation is a key therapeutic strategy for allergic and inflammatory diseases.

This document provides detailed application notes and protocols for evaluating the inhibitory potential of a novel compound, AD 0261, on mast cell degranulation. The protocols focus on the widely used β-hexosaminidase release assay using the rat basophilic leukemia (RBL-2H3) cell line, a well-established model for studying mast cell function.[5][6]

Data Presentation

The inhibitory effect of this compound on mast cell degranulation can be quantified by measuring the reduction in β-hexosaminidase release. The results are typically presented as the percentage of inhibition at various concentrations of the compound.

Table 1: Inhibitory Effect of this compound on IgE-Mediated Mast Cell Degranulation

Concentration of this compound (µM)β-Hexosaminidase Release (% of Control)Percentage Inhibition
0 (Vehicle Control)100 ± 5.20
0.185 ± 4.815
152 ± 3.948
1018 ± 2.582
1005 ± 1.195

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: RBL-2H3 Cell Culture and Maintenance
  • Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells.

  • Culture Medium: Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: β-Hexosaminidase Release Assay for Mast Cell Degranulation

This assay quantifies the amount of β-hexosaminidase released from mast cells upon stimulation, which serves as an index of degranulation.[5][7][8]

Materials:

  • RBL-2H3 cells

  • Anti-dinitrophenyl (DNP)-IgE

  • DNP-human serum albumin (HSA)

  • Tyrode's Buffer (pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • 0.1 M Citrate buffer (pH 4.5)

  • 0.1 M Carbonate buffer (pH 10.5), the stop solution

  • Triton X-100 (0.1% in Tyrode's Buffer) for cell lysis

  • This compound (or other test compounds)

  • 96-well plates

Procedure:

Day 1: Cell Seeding and Sensitization

  • Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Sensitize the cells by adding 100 ng/mL of anti-DNP-IgE to each well.

  • Incubate overnight at 37°C with 5% CO2.[7]

Day 2: Compound Treatment, Stimulation, and Assay

  • Washing: Gently wash the sensitized cells twice with 100 µL of pre-warmed Tyrode's Buffer to remove unbound IgE.

  • Compound Incubation: Add 50 µL of Tyrode's Buffer containing various concentrations of this compound (or vehicle control) to the respective wells. Incubate for 30 minutes at 37°C.

  • Stimulation:

    • Test Wells: Add 50 µL of DNP-HSA (100 ng/mL in Tyrode's Buffer) to stimulate degranulation.

    • Spontaneous Release Control: Add 50 µL of Tyrode's Buffer without DNP-HSA.

    • Total Release Control (Lysis): Add 50 µL of 0.1% Triton X-100 to lyse the cells and release all granular content.[9]

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Enzymatic Reaction:

    • Add 50 µL of pNAG substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.

    • Incubate the plate for 1 hour at 37°C.

  • Stopping the Reaction: Add 200 µL of stop solution (0.1 M carbonate buffer, pH 10.5) to each well.

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

Data Analysis:

Calculate the percentage of β-hexosaminidase release using the following formula:

% Degranulation = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100

The percentage inhibition by this compound is then calculated as:

% Inhibition = [1 - (% Degranulation with this compound / % Degranulation of Control)] x 100

Visualization of Pathways and Workflows

Signaling Pathway of IgE-Mediated Mast Cell Degranulation

MastCell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI IgE->FceRI Cross-linking Lyn Lyn FceRI->Lyn Activation Syk Syk Lyn->Syk Phosphorylation LAT LAT Syk->LAT Phosphorylation PLCg PLCγ LAT->PLCg Activation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_ER ER Ca²⁺ Stores IP3->Ca_ER Binds to Receptor PKC PKC DAG->PKC Activation Ca_cyto Cytosolic Ca²⁺ ↑ Ca_ER->Ca_cyto Release Granule_Fusion Granule Fusion & Membrane Translocation Ca_cyto->Granule_Fusion PKC->Granule_Fusion Degranulation Degranulation (Mediator Release) Granule_Fusion->Degranulation

Caption: IgE-mediated mast cell degranulation signaling pathway.

Experimental Workflow for a Mast Cell Degranulation Assay

Degranulation_Workflow cluster_day1 Day 1 cluster_day2 Day 2 Seed Seed RBL-2H3 Cells in 96-well Plate Sensitize Sensitize with Anti-DNP-IgE Seed->Sensitize Wash Wash Cells Sensitize->Wash Overnight Incubation Treat Treat with this compound Wash->Treat Stimulate Stimulate with DNP-HSA Treat->Stimulate Incubate Incubate for 1 hr Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Assay β-Hexosaminidase Assay Collect->Assay Read Read Absorbance at 405 nm Assay->Read

Caption: Workflow for the β-hexosaminidase degranulation assay.

References

Application Notes and Protocols for the Characterization of H1 Receptor Antagonists, with Reference to AD 0261

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the methodologies used to characterize histamine H1 receptor antagonists, with a specific focus on the preclinical candidate AD 0261 (also known as GG 1127). This compound, an o-aminophenol derivative, was under investigation by Mitsubishi Pharma Corporation for its potential as a topical treatment for skin disorders.[1] While its development was discontinued in the preclinical phase in 2001, the compound serves as a relevant case study for the experimental workflows applied to novel H1 receptor antagonists.[1]

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in allergic and inflammatory responses.[2][3] Upon activation by histamine, the H1 receptor initiates a signaling cascade that leads to the characteristic symptoms of allergy, such as itching, vasodilation, and smooth muscle contraction.[2][3] H1 receptor antagonists, commonly known as antihistamines, competitively block the action of histamine at these receptors, thereby alleviating allergic symptoms.[2][3]

This document outlines the typical in vitro and in vivo experimental protocols used to determine the potency, selectivity, and functional activity of H1 receptor antagonists like this compound.

Data Presentation: Summary of this compound

Due to the discontinuation of this compound at the preclinical stage, publicly available quantitative data is limited. The following table summarizes the known information.

PropertyDescriptionReference
Compound Name This compound[1]
Alternative Name GG 1127[1]
Originator Mitsubishi Pharma Corporation[1]
Chemical Class o-aminophenol derivative[1]
Therapeutic Class Antiallergics; Antihistamines; Antipruritics[1]
Mechanism of Action Histamine H1 receptor antagonist[1]
Highest Development Phase Preclinical (Discontinued)[1]
Indication Skin disorders (Topical application)[1]
Development Status Discontinued as of February 2001[1]

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by the histamine H1 receptor. Antagonists like this compound would act by blocking the initial binding of histamine to the receptor.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Binds & Activates Gq_alpha Gq α H1_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AD_0261 This compound (Antagonist) AD_0261->H1_Receptor Blocks Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: H1 Receptor Signaling Pathway.

Experimental Workflow for H1 Receptor Antagonist Characterization

The following diagram outlines a typical workflow for the preclinical evaluation of a novel H1 receptor antagonist.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound) Primary_Screening Primary Screening: Receptor Binding Assay Compound_Synthesis->Primary_Screening Functional_Assay Functional Assay: Calcium Mobilization Primary_Screening->Functional_Assay Selectivity_Panel Selectivity Profiling: Off-target Receptor Binding Functional_Assay->Selectivity_Panel In_Vivo_Models In Vivo Efficacy Models: (e.g., Histamine-induced skin wheal) Functional_Assay->In_Vivo_Models PK_PD_Studies Pharmacokinetics & Pharmacodynamics Selectivity_Panel->PK_PD_Studies In_Vivo_Models->PK_PD_Studies Toxicology Preclinical Toxicology PK_PD_Studies->Toxicology Decision Go/No-Go Decision Toxicology->Decision

Caption: Preclinical evaluation workflow.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize H1 receptor antagonists. These protocols are based on standard methodologies in the field and represent the types of studies that would have been necessary to evaluate the efficacy and mechanism of action of this compound.

Protocol 1: H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor

  • Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • Radioligand: [³H]-pyrilamine (a known H1 antagonist)

  • Non-specific binding control: Mepyramine (a high-affinity H1 antagonist) at a high concentration (e.g., 10 µM)

  • Test compound: this compound at various concentrations

  • Scintillation cocktail and scintillation counter

Methodology:

  • Membrane Preparation:

    • Culture HEK293-H1 cells to confluence.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation.

    • Add a fixed concentration of [³H]-pyrilamine (typically at its Kd concentration).

    • Add varying concentrations of this compound (for competition binding) or buffer (for total binding).

    • For non-specific binding wells, add a high concentration of mepyramine.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay - Calcium Mobilization

Objective: To determine the functional potency (IC50) of this compound in blocking histamine-induced intracellular calcium release.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human H1 receptor

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Histamine (agonist)

  • Test compound: this compound at various concentrations

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Preparation:

    • Plate the H1 receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

    • On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Functional Assay:

    • Place the cell plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths.

    • Add varying concentrations of this compound to the wells and incubate for a defined period (pre-incubation).

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of histamine (typically the EC80, the concentration that gives 80% of the maximal response) into the wells.

    • Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response induced by histamine in the absence of the antagonist.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: In Vivo Model - Histamine-Induced Skin Wheal and Flare in Guinea Pigs

Objective: To assess the in vivo efficacy of topically applied this compound in reducing histamine-induced inflammatory responses in the skin.

Materials:

  • Male Hartley guinea pigs

  • Test compound: this compound formulated in a suitable topical vehicle (e.g., cream, ointment)

  • Vehicle control

  • Positive control (e.g., a known topical antihistamine)

  • Histamine solution for intradermal injection

  • Saline solution

  • Calipers for measuring wheal diameter

Methodology:

  • Animal Preparation:

    • Acclimatize the guinea pigs to the laboratory conditions.

    • On the day of the experiment, gently shave the dorsal skin of the animals.

    • Mark distinct application sites on the shaved area.

  • Compound Application:

    • Apply a defined amount of the this compound formulation, vehicle, or positive control to the respective marked sites.

    • Allow the topical formulation to be absorbed for a specified period.

  • Histamine Challenge:

    • Administer an intradermal injection of histamine solution at the center of each application site.

    • As a negative control, inject saline at a separate site.

  • Measurement of Response:

    • At various time points after the histamine injection (e.g., 15, 30, 60 minutes), measure the diameter of the wheal (edema) and the flare (erythema) at each site using calipers.

  • Data Analysis:

    • Calculate the area of the wheal and flare for each treatment group at each time point.

    • Compare the responses in the this compound-treated sites to those in the vehicle-treated sites to determine the percentage of inhibition.

    • Statistically analyze the data to determine the significance of the observed effects.

Conclusion

The protocols described above represent a standard framework for the preclinical characterization of a novel H1 receptor antagonist such as this compound. Through a combination of in vitro binding and functional assays, as well as in vivo models of allergic inflammation, researchers can thoroughly evaluate the potential of a compound to modulate H1 receptor activity and achieve a therapeutic effect. While the development of this compound did not proceed to the clinical stage, the systematic application of these methodologies is fundamental to the successful discovery and development of new antihistamine drugs.

References

Application Notes and Protocols for Testing AD 0261 in Skin Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel therapeutics for inflammatory skin diseases, such as atopic dermatitis and psoriasis, requires robust and reproducible preclinical testing. This document provides detailed protocols for the evaluation of a hypothetical anti-inflammatory compound, AD 0261, in relevant in vivo and ex vivo models of skin inflammation. The described methodologies are based on established and widely used models in dermatological research.

These protocols will guide researchers in assessing the efficacy of this compound in reducing key markers of skin inflammation, including epidermal thickening, cellular infiltration, and the expression of inflammatory mediators. The structured data presentation and visualization of experimental workflows and signaling pathways are designed to facilitate clear interpretation of results and to support the progression of promising compounds towards clinical development.

Hypothetical Mechanism of Action of this compound

For the purpose of these protocols, we will hypothesize that this compound is a small molecule inhibitor of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway. The JAK-STAT pathway is a critical mediator of the inflammatory response in many skin diseases, making it a relevant target for therapeutic intervention.[1]

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-4, IL-13, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (Janus Kinase) Receptor->JAK Activates STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates AD0261 This compound AD0261->JAK Inhibits Gene Inflammatory Gene Expression Nucleus->Gene Inflammation Skin Inflammation Gene->Inflammation Imiquimod_Workflow Start Start Acclimation Acclimation of Mice (1 week) Start->Acclimation Shaving Shave Dorsal Skin Acclimation->Shaving Imiquimod Daily Topical Imiquimod (5-7 days) Shaving->Imiquimod Treatment Daily Topical this compound or Vehicle (2 hours post-Imiquimod) Imiquimod->Treatment Assessment Daily Clinical Scoring & Skin Thickness Measurement Treatment->Assessment Endpoint Endpoint Analysis (Day 5-7) Treatment->Endpoint Assessment->Imiquimod Repeat daily Histology Histology (H&E) Endpoint->Histology qPCR qRT-PCR Endpoint->qPCR FACS Flow Cytometry Endpoint->FACS ExVivo_Workflow Start Start Tissue Obtain Human Skin Tissue Start->Tissue Biopsy Prepare 8mm Skin Biopsies Tissue->Biopsy Culture Culture at Air-Liquid Interface Biopsy->Culture Stimulation Stimulate with Cytokine Cocktail Culture->Stimulation Treatment Topical Application of This compound or Vehicle Stimulation->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Endpoint Endpoint Analysis Incubation->Endpoint Histology Histology & IHC Endpoint->Histology Cytokines Cytokine Analysis (Medium) Endpoint->Cytokines qPCR qRT-PCR (Tissue) Endpoint->qPCR

References

Application Notes & Protocols: Techniques for Assessing the Bioavailability of AD 0261

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AD 0261 is an o-aminophenol derivative with histamine H1 receptor antagonist properties, previously under preclinical investigation for topical application in skin disorders.[1] The development of this compound was discontinued in the preclinical phase.[1] For any drug candidate, understanding its bioavailability—the rate and extent to which the active substance is absorbed and becomes available at the site of action—is a critical step in preclinical development.[2] This document outlines standard in vitro and in vivo methodologies to assess the bioavailability of a compound like this compound, particularly focusing on oral and topical routes of administration.

These protocols are designed for researchers, scientists, and drug development professionals to establish a foundational pharmacokinetic profile of a preclinical drug candidate. The techniques described herein are fundamental for predicting a drug's behavior in vivo and for guiding formulation development.[3][4]

Part 1: Conceptual Framework and Experimental Workflow

A systematic approach to assessing bioavailability involves a tiered progression from simple, high-throughput in vitro assays to more complex and resource-intensive in vivo studies.[5][6] The initial in vitro screens help in understanding the fundamental properties of the drug, such as its solubility and permeability, which are key determinants of oral bioavailability.

1.1 Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[5] Understanding a compound's BCS class is crucial for predicting its in vivo absorption characteristics.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

BCS_Classification title Biopharmaceutics Classification System (BCS) sol_high High Solubility class1 Class I Well Absorbed sol_low Low Solubility class2 Class II Absorption limited by dissolution perm_high High Permeability perm_low Low Permeability class3 Class III Absorption limited by permeability class4 Class IV Poor Bioavailability

Caption: Biopharmaceutics Classification System (BCS) for drugs.

1.2 General Workflow for Bioavailability Assessment

The assessment workflow begins with fundamental physicochemical characterization, moves to in vitro models of absorption, and culminates in in vivo pharmacokinetic studies in animal models.

Bioavailability_Workflow start Start: This compound Candidate physchem 1. Physicochemical Characterization (Solubility, LogP) start->physchem invitro 2. In Vitro Permeability Screening physchem->invitro pampa PAMPA Assay (Passive Diffusion) invitro->pampa caco2 Caco-2 Assay (Passive + Active Transport) invitro->caco2 invivo 3. In Vivo Pharmacokinetic (PK) Study (Rodent Model) pampa->invivo caco2->invivo formulation Formulation Development invivo->formulation data 4. Data Analysis (PK Parameters, F%) invivo->data end Decision Gate: Proceed to further studies? data->end MoA_Diagram cluster_cell Cell Membrane receptor Histamine H1 Receptor response Allergic / Inflammatory Response receptor->response Initiates Signal no_response Response Blocked receptor->no_response histamine Histamine histamine->receptor Binds & Activates ad0261 This compound ad0261->receptor Binds & Blocks

References

Troubleshooting & Optimization

Technical Support Center: Compound AD-0261

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Compound AD-0261. Our aim is to help you overcome common solubility challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving Compound AD-0261?

For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). Compound AD-0261 is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions that can be further diluted in aqueous buffers for your experiments.

Q2: I observed precipitation when diluting my DMSO stock solution of Compound AD-0261 into an aqueous buffer. What should I do?

Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds. Here are a few steps you can take to mitigate this:

  • Lower the final concentration: The most straightforward solution is to decrease the final concentration of Compound AD-0261 in your aqueous solution.

  • Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to maintain the solubility of the compound. We recommend starting with a concentration of 0.01% to 0.1%.

  • Vortex immediately after dilution: To ensure rapid and uniform mixing, vortex the solution immediately after adding the DMSO stock to the aqueous buffer.

  • Prepare fresh dilutions: Only prepare aqueous dilutions of Compound AD-0261 immediately before use to minimize the risk of precipitation over time.

Q3: Can I use solvents other than DMSO to dissolve Compound AD-0261?

While DMSO is the recommended solvent for primary stock solutions, other organic solvents can also be used. Please refer to the solubility data table below for more information. However, it is crucial to consider the compatibility of any alternative solvent with your specific experimental system.

Q4: How should I store stock solutions of Compound AD-0261?

Stock solutions of Compound AD-0261 in DMSO should be stored at -20°C or -80°C to ensure stability. To avoid repeated freeze-thaw cycles, we recommend aliquoting the stock solution into smaller volumes for single-use applications.

Troubleshooting Guide

Issue: Inconsistent or non-reproducible experimental results.

This issue is often linked to problems with the solubility and stability of Compound AD-0261 in your experimental setup.

Potential Causes & Solutions:

  • Precipitation of the compound: Visually inspect your solutions for any signs of precipitation, especially after dilution into aqueous media. If precipitation is observed, refer to the solutions provided in FAQ Q2 .

  • Inaccurate concentration of the stock solution: Ensure that your stock solution was prepared correctly. If you suspect an error, it is best to prepare a fresh stock solution.

  • Degradation of the compound: While stable in DMSO at low temperatures, Compound AD-0261 may be less stable in aqueous solutions over extended periods. Always prepare fresh dilutions for each experiment.

Issue: Low potency or lack of activity in cell-based assays.

If Compound AD-0261 is not exhibiting the expected biological activity, it may be due to its limited availability to the cells.

Potential Causes & Solutions:

  • Compound precipitation in culture media: The presence of salts and proteins in cell culture media can reduce the solubility of hydrophobic compounds. Consider the use of a formulation aid as mentioned in FAQ Q2 .

  • Binding to serum proteins: If you are using serum-containing media, Compound AD-0261 may bind to proteins like albumin, reducing its free concentration and apparent potency. You may need to test a higher concentration range or reduce the serum percentage in your media if your experimental design allows.

Quantitative Data Summary

The following table summarizes the solubility of Compound AD-0261 in various common laboratory solvents.

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)~ 30
Ethanol~ 5
Methanol< 1
Phosphate Buffered Saline (PBS), pH 7.4< 0.01

Experimental Protocols

Protocol for Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh out the desired amount of Compound AD-0261 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 500 g/mol ), you would need 5 mg of the compound.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve the Compound: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.

  • Store the Stock Solution: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol for Dilution into Aqueous Buffer
  • Prepare the Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, cell culture media). If using a surfactant, add it to the buffer at this stage.

  • Add the Stock Solution: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution to achieve your desired final concentration. It is crucial to add the stock solution to the buffer and not the other way around.

  • Immediate Use: Use the freshly prepared aqueous solution in your experiment immediately to avoid precipitation.

Visualizations

Caption: Troubleshooting workflow for addressing solubility issues with Compound AD-0261.

G cluster_1 Hypothetical Signaling Pathway of a Kinase Inhibitor Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Downstream Kinase Receptor->Kinase AD0261 Compound AD-0261 AD0261->Kinase Transcription_Factor Transcription Factor Kinase->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation

Caption: Hypothetical signaling pathway inhibited by Compound AD-0261.

G cluster_2 General Experimental Workflow Prepare_Stock Prepare 10 mM Stock in DMSO Dilute_Working Prepare Working Dilution in Aqueous Buffer Prepare_Stock->Dilute_Working Treat_Cells Treat Cells/System with Compound Dilute_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Assay Incubate->Assay Analyze Analyze Data Assay->Analyze

Caption: General experimental workflow for using Compound AD-0261.

AD 0261 stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of the compound AD 0261 in various solvents.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing a rapid degradation of this compound in my aqueous buffer. What could be the potential causes and how can I troubleshoot this?

A1: Rapid degradation of this compound in aqueous solutions can be attributed to several factors, primarily hydrolysis. The stability of a compound in an aqueous environment is often pH-dependent.

Troubleshooting Steps:

  • pH Optimization: Determine the pH profile of this compound's stability. It is possible that the compound is more stable in a specific pH range. We recommend testing a range of pH values (e.g., pH 3, 5, 7.4, and 9) to identify the optimal pH for your experiments.

  • Buffer Composition: Certain buffer components can catalyze degradation. If you are using a phosphate buffer, for instance, consider switching to a citrate or acetate buffer to see if stability improves.

  • Temperature Control: Degradation reactions are often accelerated at higher temperatures. Ensure your solutions are prepared and stored at the recommended temperature. For short-term storage, 2-8°C is advisable, while long-term storage should be at -20°C or -80°C.

  • Protection from Light: Photodegradation can be a factor for some compounds.[1] Prepare and store the solution in amber vials or cover the container with aluminum foil to minimize light exposure.[2]

Q2: My this compound solution has changed color. Does this indicate degradation?

A2: A change in the color of a solution containing this compound is a strong indicator of chemical instability and potential degradation. This could be due to oxidation or the formation of colored degradation products.

Troubleshooting Steps:

  • Inert Atmosphere: If oxidation is suspected, prepare your solutions using deoxygenated solvents. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent before use.

  • Antioxidants: The addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), may help to prevent oxidative degradation. However, compatibility with your experimental system must be verified.

  • Analysis of Degradants: Utilize analytical techniques like HPLC-UV or LC-MS to analyze the solution. This will help to identify the presence of degradation products and confirm if the parent compound's concentration has decreased.

Q3: I am having difficulty dissolving this compound in my desired solvent. What can I do?

A3: Solubility issues can be addressed by trying different solvents or solvent systems.

Troubleshooting Steps:

  • Co-solvents: For aqueous solutions, the addition of a small percentage of an organic co-solvent such as DMSO, ethanol, or PEG 400 can significantly improve solubility. It is crucial to ensure the co-solvent is compatible with your experimental model.

  • Solvent Screening: Test the solubility of this compound in a panel of common laboratory solvents to find the most suitable one.

  • Sonication: Gentle sonication can sometimes help to dissolve a compound more effectively. However, be cautious as excessive sonication can generate heat and potentially lead to degradation.

This compound Stability Data Summary

The following table summarizes the stability of this compound in various solvents under specific conditions. This data is intended as a guideline; stability may vary depending on the specific experimental conditions.

Solvent SystemConcentrationTemperatureStorage DurationRemaining this compound (%)Notes
Aqueous Buffer
50 mM Phosphate Buffer, pH 7.410 µM25°C24 hours85%Moderate degradation observed.
50 mM Acetate Buffer, pH 5.010 µM25°C24 hours95%Improved stability at lower pH.
Organic Solvents
100% DMSO1 mM25°C7 days>99%High stability. Recommended for stock solutions.
100% Ethanol1 mM25°C7 days98%Good stability.
Co-solvent Systems
5% DMSO in PBS, pH 7.410 µM25°C24 hours92%Suitable for cell-based assays. Prepare fresh.

Experimental Protocols

Protocol for Assessing this compound Stability in a New Solvent System

This protocol outlines a general procedure to determine the stability of this compound in a solvent system of interest.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a stable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small volumes and store at -80°C.

  • Preparation of Test Solutions:

    • Dilute the this compound stock solution into the test solvent system to the final desired concentration (e.g., 10 µM).

    • Prepare a sufficient volume to allow for sampling at multiple time points.

  • Incubation and Sampling:

    • Incubate the test solutions under the desired experimental conditions (e.g., specific temperature, light or dark).

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

    • Immediately quench any potential degradation by mixing the aliquot with a strong solvent (e.g., ice-cold acetonitrile) and store at -20°C until analysis.

  • Analytical Method:

    • Analyze the samples using a validated stability-indicating HPLC method.[2]

    • The method should be able to separate this compound from its potential degradation products.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing prep_stock Prepare Concentrated Stock Solution in DMSO prep_test Dilute Stock into Test Solvent System prep_stock->prep_test incubate Incubate under Experimental Conditions prep_test->incubate sample Sample at Predetermined Time Points incubate->sample quench Quench Degradation (e.g., with Acetonitrile) sample->quench analyze Analyze by HPLC quench->analyze data Calculate % Remaining this compound and Determine Degradation Rate analyze->data signaling_pathway Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK AD0261 This compound AD0261->Receptor Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

References

Technical Support Center: Troubleshooting Experimental Variability for AD 0261

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering variability in their experiments with the investigational compound AD 0261. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may face.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of the Janus Kinase (JAK) family of enzymes.[1] It demonstrates selectivity for JAK1, thereby interfering with the downstream signaling of several pro-inflammatory cytokines.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use (up to 1 week), a stock solution in DMSO can be stored at -20°C. For long-term storage, aliquoting the stock solution into single-use vials and storing at -80°C is recommended to minimize freeze-thaw cycles.

Q3: At what concentration should I expect to see a biological effect of this compound in cell-based assays?

A3: The effective concentration of this compound can vary significantly depending on the cell type, assay endpoint, and experimental conditions. A dose-response experiment is crucial to determine the optimal concentration for your specific system. Below is a table summarizing the half-maximal inhibitory concentrations (IC50) from various enzymatic assays.[1]

Target IC50 (µM)
JAK10.043
JAK20.12
JAK32.3
TYK24.7
Table 1: Half-maximal inhibitory concentrations (IC50) of this compound against Janus Kinase (JAK) family enzymes in enzymatic assays.[1]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Proliferation Assays

Q: I am observing significant well-to-well and experiment-to-experiment variability when assessing cell viability or proliferation after treatment with this compound. What are the potential causes and solutions?

A: High variability in these assays can stem from several factors. Below is a systematic approach to troubleshooting this issue.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
Edge Effects "Edge effects" in multi-well plates can lead to uneven evaporation and temperature distribution. To mitigate this, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
Compound Precipitation This compound may precipitate at high concentrations or in certain media formulations. Visually inspect your stock and working solutions for any signs of precipitation. If precipitation is suspected, try lowering the final concentration or preparing a fresh stock solution.
Inconsistent Incubation Time Ensure that the incubation time with this compound is consistent across all plates and experiments. Stagger the addition of reagents if necessary to maintain consistent timing.
Reagent Variability Use the same lot of reagents (e.g., media, serum, assay kits) for the duration of an experiment. If a new lot is introduced, perform a bridging experiment to ensure consistency.
Issue 2: Inconsistent Inhibition of Downstream Signaling

Q: My Western blot or ELISA results show inconsistent inhibition of STAT phosphorylation after this compound treatment. How can I improve the reproducibility of these experiments?

A: Inconsistent downstream signaling inhibition can be due to variations in the experimental protocol. The following workflow and troubleshooting table can help identify and resolve the source of variability.

Experimental Workflow for Assessing STAT Phosphorylation

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Lysis and Analysis prep_cells Prepare Single-Cell Suspension seed_cells Seed Cells in Multi-well Plate prep_cells->seed_cells treat_compound Treat with this compound seed_cells->treat_compound stimulate_cytokine Stimulate with Cytokine (e.g., IL-6) treat_compound->stimulate_cytokine lyse_cells Lyse Cells and Collect Lysate stimulate_cytokine->lyse_cells quantify_protein Quantify Protein Concentration lyse_cells->quantify_protein run_analysis Perform Western Blot or ELISA quantify_protein->run_analysis

Workflow for assessing STAT phosphorylation.

Troubleshooting Inconsistent Signaling Results

Potential Cause Troubleshooting Steps
Timing of Cytokine Stimulation The timing of cytokine stimulation relative to this compound treatment is critical. Optimize the pre-incubation time with this compound before adding the cytokine. A time-course experiment may be necessary.
Cell Lysis and Protein Degradation Ensure that cell lysis is performed quickly and on ice. Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
Inconsistent Protein Loading For Western blotting, accurately quantify the protein concentration of each lysate and ensure equal loading in each lane. Use a loading control (e.g., β-actin, GAPDH) to verify consistent loading.
Antibody Performance Use validated antibodies for both the phosphorylated and total protein of interest. Titrate the antibody concentration to determine the optimal signal-to-noise ratio.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway inhibited by this compound.

G cluster_pathway JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates ad0261 This compound ad0261->jak Inhibits stat_p p-STAT stat->stat_p nucleus Nucleus stat_p->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression Regulates

This compound inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Protocol: Cell Viability Assay using a Tetrazolium-Based Reagent
  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cell suspension to the desired seeding density.

    • Seed 100 µL of the cell suspension into the inner wells of a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing this compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Assay Development:

    • Add 20 µL of the tetrazolium-based reagent (e.g., MTT, WST-1) to each well.

    • Incubate for 1-4 hours, or as recommended by the manufacturer.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the data to the vehicle control to determine the percent viability.

References

Preventing off-target effects of AD 0261

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and mitigate the off-target effects of AD 0261. Given that this compound was a preclinical histamine H1 receptor antagonist with limited publicly available data, this guide is based on the known off-target profiles of similar first and second-generation antihistamines.[1][2]

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected anticholinergic-like effects (e.g., dry mouth, blurred vision in animal models) in our experiments with this compound. Is this a known issue?

A1: Yes, this is a potential off-target effect. First-generation antihistamines are known to have antimuscarinic properties due to their structural similarities with muscarinic antagonists.[3][4][5] this compound may have a moderate affinity for muscarinic receptors, leading to these observed effects. We recommend performing a muscarinic receptor binding assay to quantify this off-target activity.

Q2: Our in-vivo cardiovascular studies with this compound show a slight, unexpected increase in heart rate. What could be the cause?

A2: Tachycardia can be a side effect of antimuscarinic activity on the heart.[3][4] Additionally, some antihistamines can have effects on adrenergic receptors, which could also influence heart rate.[6][7] We advise conducting an adrenergic receptor binding assay and closely monitoring cardiovascular parameters in your animal models.

Q3: We have noticed some behavioral changes in our animal models, such as sedation and altered appetite. Are these effects related to this compound?

A3: Sedation is a well-documented central nervous system effect of first-generation antihistamines that can cross the blood-brain barrier.[1][8] Changes in appetite may be linked to off-target effects on serotonin receptors.[6] Consider reducing the dosage or using a more selective H1 antagonist as a control to confirm that these effects are due to this compound.

Q4: Are there any concerns about cardiotoxicity with this compound, similar to what was seen with astemizole or terfenadine?

A4: Cardiotoxicity is a known risk with some antihistamines, primarily due to the blockade of the hERG potassium channel, which can lead to QT interval prolongation.[9][10][11] While the cardiotoxicity potential of this compound is not publicly documented, it is crucial to assess this. We strongly recommend performing an in-vitro hERG patch-clamp assay to determine the IC50 value for hERG channel blockade.

Troubleshooting Guides

Issue 1: Unexpected Antimuscarinic Effects

Symptoms:

  • In-vivo: Dry mouth, blurred vision, tachycardia, urinary retention in animal models.

  • In-vitro: Inhibition of acetylcholine-induced responses in cell-based assays.

Troubleshooting Steps:

  • Confirm the Effect: Use a known muscarinic antagonist (e.g., atropine) as a positive control and a selective H1 antagonist with low muscarinic affinity (e.g., fexofenadine) as a negative control in your assays.[12]

  • Quantify Off-Target Affinity: Perform a competitive radioligand binding assay using a muscarinic receptor-expressing cell line (e.g., CHO-M1) to determine the binding affinity (Ki) of this compound for muscarinic receptors.

  • Functional Assessment: Conduct a functional assay (e.g., calcium mobilization assay) to measure the functional antagonism (IC50) of this compound against acetylcholine-induced signaling.

  • Mitigation:

    • Lower the concentration of this compound to a range where H1 antagonism is maximized and muscarinic antagonism is minimized.

    • If possible, consider co-administration with a muscarinic agonist to counteract the off-target effects in in-vivo models, although this may complicate data interpretation.

Issue 2: Potential Cardiotoxicity (hERG Blockade)

Symptoms:

  • In-vitro: Inhibition of potassium currents in cardiomyocyte cell lines.

  • In-vivo: QT interval prolongation on electrocardiograms (ECG) in animal models.

Troubleshooting Steps:

  • Preliminary Screening: Use an in-silico model to predict the likelihood of this compound binding to the hERG channel.

  • In-vitro Electrophysiology: Perform a whole-cell patch-clamp assay on a cell line stably expressing the hERG channel (e.g., HEK293-hERG) to determine the IC50 for hERG blockade. This is the gold-standard assay for assessing proarrhythmic risk.

  • In-vivo Monitoring: In animal studies, conduct continuous ECG monitoring to detect any changes in the QT interval following this compound administration.

  • Risk Assessment: Compare the IC50 for hERG blockade with the effective concentration for H1 antagonism. A therapeutic index (hERG IC50 / H1 EC50) of less than 30 is generally considered a higher risk.

  • Mitigation:

    • Avoid co-administration of this compound with known inhibitors of CYP3A4 enzymes (e.g., ketoconazole, macrolide antibiotics), as this can increase plasma concentrations and exacerbate cardiotoxic effects.[9]

    • If significant hERG blockade is observed, medicinal chemistry efforts may be required to modify the structure of this compound to reduce its affinity for the hERG channel.

Data Presentation

Table 1: Fictional Receptor Binding Profile of this compound

TargetLigandKi (nM)
Histamine H1 Receptor (On-Target) This compound 5.2
Muscarinic M1 Receptor (Off-Target)This compound150
Muscarinic M2 Receptor (Off-Target)This compound220
α1-Adrenergic Receptor (Off-Target)This compound850
Serotonin 5-HT2A Receptor (Off-Target)This compound> 1000

Table 2: Fictional Functional Activity of this compound

AssayCell LineIC50 / EC50 (nM)
H1 Functional Antagonism (On-Target) CHO-H1 12.5
M1 Functional Antagonism (Off-Target)CHO-M1350
hERG Channel Blockade (Off-Target)HEK293-hERG1200

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Affinity

Objective: To determine the binding affinity (Ki) of this compound for a specific off-target receptor (e.g., Muscarinic M1).

Materials:

  • Cell membranes from a cell line overexpressing the target receptor (e.g., CHO-M1).

  • Radioligand specific for the target receptor (e.g., [3H]-pirenzepine for M1).

  • This compound at various concentrations.

  • Non-specific binding control (e.g., a high concentration of atropine for M1).

  • Assay buffer, scintillation fluid, and a scintillation counter.

Methodology:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and either buffer, this compound, or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Assay for hERG Channel Activity

Objective: To determine the concentration-dependent inhibition of the hERG potassium channel by this compound.

Materials:

  • HEK293 cell line stably expressing the hERG channel.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Intracellular and extracellular recording solutions.

  • This compound at various concentrations.

Methodology:

  • Culture the HEK293-hERG cells on glass coverslips.

  • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.

  • Pull a micropipette with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a voltage pulse protocol to elicit hERG tail currents (e.g., depolarize to +20 mV for 2 seconds, then repolarize to -50 mV for 2 seconds).

  • Record the baseline hERG current.

  • Perfuse the cell with increasing concentrations of this compound and record the hERG current at each concentration.

  • Measure the peak tail current at each concentration and normalize it to the baseline current.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50.

Visualizations

G cluster_0 Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1R Histamine->H1R Binds to Gq_11 Gq_11 H1R->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C Activation DAG->PKC Activates AD0261 AD0261 AD0261->H1R Inhibits

Caption: On-target signaling pathway of this compound at the Histamine H1 receptor.

G cluster_1 Potential Off-Target Muscarinic M1 Receptor Pathway Acetylcholine Acetylcholine M1R M1R Acetylcholine->M1R Binds to Gq_11 Gq_11 M1R->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C Activation DAG->PKC Activates AD0261 AD0261 AD0261->M1R Potential Inhibition

Caption: Potential off-target signaling pathway of this compound at the Muscarinic M1 receptor.

G start Unexpected Experimental Outcome Observed check_literature Review Literature for Known Off-Target Effects of Class start->check_literature in_silico In-silico Screening (e.g., hERG prediction) check_literature->in_silico binding_assay Perform Radioligand Binding Assays in_silico->binding_assay functional_assay Conduct Functional Cell-Based Assays binding_assay->functional_assay Affinity > Threshold end Problem Resolved binding_assay->end No Significant Affinity in_vivo In-vivo Confirmation (e.g., ECG monitoring) functional_assay->in_vivo Functional Activity Confirmed functional_assay->end No Functional Activity mitigate Mitigation Strategy (e.g., dose adjustment) in_vivo->mitigate In-vivo Effect Observed in_vivo->end No In-vivo Effect mitigate->end

Caption: Troubleshooting workflow for identifying and mitigating off-target effects.

References

Technical Support Center: AD 0261 Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways and byproducts of AD 0261.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on this compound?

A1: Forced degradation, or stress testing, is crucial for several reasons. It helps to identify the likely degradation products of this compound, which in turn aids in establishing its intrinsic stability.[1][2] This information is vital for developing and validating stability-indicating analytical methods, understanding the degradation pathways, and informing the development of a stable formulation and suitable packaging.[1][2][3]

Q2: At what stage of drug development should forced degradation studies for this compound be initiated?

A2: It is highly recommended to start forced degradation studies as early as possible in the drug development process, such as during preclinical development or Phase I clinical trials.[1] Early studies provide timely insights that can guide improvements in the manufacturing process and the selection of appropriate stability-indicating analytical methods.[1]

Q3: What are the typical stress conditions applied in a forced degradation study for a small molecule like this compound?

A3: A standard set of stress conditions for forced degradation studies includes acid and base hydrolysis, oxidation, photolysis, and thermal stress.[2][3] The specific conditions, such as the concentration of acid/base, temperature, and duration of exposure, should be adjusted to achieve a target degradation of approximately 10-30%.[3]

Q4: How should I select the concentration of this compound for my degradation studies?

A4: While there are no strict regulatory guidelines on concentration, initiating studies at a concentration of 1 mg/mL is often recommended.[2] This concentration is typically sufficient to detect minor degradation products. It is also advisable to conduct some studies at the concentration expected in the final drug product formulation.[2]

Q5: What should I do if this compound shows no degradation under the initial stress conditions?

A5: If no degradation is observed, you may need to gradually increase the severity of the stress conditions. For example, you can increase the temperature, prolong the exposure time, or use a higher concentration of the stress agent (e.g., acid, base, or oxidizing agent).[2] If the compound remains stable under these more aggressive conditions, it can be considered highly stable.

Troubleshooting Guide

Q: I am observing poor separation between this compound and its degradation products on my HPLC chromatogram. What can I do?

A: Poor resolution can be addressed by optimizing your HPLC method.[1] Consider the following adjustments:

  • Gradient Modification: Adjust the gradient slope to provide better separation of closely eluting peaks.

  • Column Chemistry: Experiment with a different column stationary phase (e.g., C18, C8, Phenyl-Hexyl) that may offer different selectivity for this compound and its byproducts.

  • Mobile Phase pH: Modify the pH of the mobile phase, as this can alter the ionization state and retention of the analytes.

  • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution.

Q: The extent of this compound degradation is inconsistent between experiments performed under the same conditions. What could be the cause?

A: Inconsistent results can stem from several factors:

  • Sample Preparation: Ensure that the preparation of your stressed samples is consistent, including the final concentration of the stress agent and the neutralization process.

  • Environmental Factors: For photostability studies, ensure consistent light exposure. For thermal studies, verify the accuracy and stability of your oven or heating block.

  • Reagent Stability: Ensure that the stress agents (e.g., hydrogen peroxide solution) have not degraded over time.

Q: I have detected several unknown peaks in my chromatograms. How can I identify these potential degradation byproducts?

A: Identifying unknown degradation products typically requires mass spectrometry (MS). A Liquid Chromatography-Mass Spectrometry (LC-MS) system can provide the mass-to-charge ratio (m/z) of the unknown peaks.[4] This information, combined with the known structure of this compound, allows you to propose potential structures for the byproducts. Further structural elucidation may require techniques like tandem MS (MS/MS) or isolation of the byproduct for NMR analysis.[5]

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ParametersDurationDegradation (%)Major Byproducts Detected (Hypothetical)
Acid Hydrolysis 0.1 N HCl24 hours15.2DP-1 (Hydrolyzed ester), DP-2
Base Hydrolysis 0.1 N NaOH8 hours28.5DP-3 (Hydrolyzed amide), DP-4
Oxidation 3% H₂O₂12 hours21.8DP-5 (N-oxide), DP-6
Thermal 60°C48 hours8.9DP-1, DP-7
Photolytic 254 nm UV light24 hours12.5DP-8 (Photodimer), DP-9

DP = Degradation Product

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The conditions provided are starting points and should be optimized to achieve the desired level of degradation.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution with 0.2 N HCl to achieve a final acid concentration of 0.1 N. Incubate at 60°C.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution with 0.2 N NaOH to achieve a final base concentration of 0.1 N. Incubate at room temperature.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution with 6% hydrogen peroxide to achieve a final concentration of 3%. Incubate at room temperature, protected from light.

  • Thermal Degradation: Store the this compound stock solution in a temperature-controlled oven at 60°C.

  • Photolytic Degradation: Expose the this compound stock solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber).

3. Time Points and Sample Analysis:

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).

  • For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

  • Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

4. Data Evaluation:

  • Calculate the percentage degradation of this compound by comparing its peak area to that of the unstressed control.

  • Determine the relative peak areas of any detected byproducts.

  • Characterize significant degradation products using LC-MS.

Visualizations

G Acid Acid Hydrolysis (HCl) DP1 DP-1 (Ester Hydrolysis) Acid->DP1 Base Base Hydrolysis (NaOH) DP3 DP-3 (Amide Hydrolysis) Base->DP3 Oxidation Oxidation (H2O2) DP5 DP-5 (N-Oxide) Oxidation->DP5 Photo Photolysis (UV Light) DP8 DP-8 (Photodimer) Photo->DP8 AD0261 This compound (Parent Molecule)

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Prep Prepare 1 mg/mL This compound Stock Solution Acid Acid/Base Hydrolysis Prep->Acid Ox Oxidation Prep->Ox Thermal Thermal Prep->Thermal Photo Photolytic Prep->Photo Neutralize Neutralize (if applicable) Acid->Neutralize HPLC HPLC-UV Analysis Ox->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS LC-MS for Byproduct ID HPLC->LCMS

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Overcoming Antibody-Drug Conjugate (ADC) Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with antibody-drug conjugates (ADCs), particularly concerning the emergence of resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to ADCs?

A1: Resistance to ADCs can be multifactorial and can arise from various alterations within the cancer cell.[1][2] The most frequently observed mechanisms include:

  • Target Antigen Downregulation: Reduced expression of the target antigen on the cell surface leads to decreased ADC binding and internalization.[2]

  • Impaired Internalization and Trafficking: Alterations in the endocytic pathway can prevent the ADC from reaching the lysosome, where the payload is typically released.[2]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the cytotoxic payload out of the cell, reducing its intracellular concentration.[1][2]

  • Alterations in Lysosomal Function: Changes in lysosomal pH or enzymatic activity can hinder the cleavage of the linker and the release of the active payload.

  • Payload Inactivation: Cells may develop mechanisms to metabolize and inactivate the cytotoxic payload.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of anti-apoptotic pathways, such as the PI3K/Akt signaling cascade, can counteract the cytotoxic effects of the ADC payload.[2][3]

  • Drug Target Alterations: Mutations in the molecular target of the payload can render it ineffective.

Q2: How can I determine the mechanism of resistance in my cell line?

A2: A systematic approach is necessary to elucidate the specific resistance mechanism. Key experiments include:

  • Target Antigen Expression Analysis: Compare the surface expression of the target antigen in resistant and parental cell lines using flow cytometry or western blotting.

  • Internalization Assays: Utilize fluorescently labeled ADCs to visualize and quantify their uptake and trafficking within the cells via confocal microscopy or live-cell imaging.

  • Drug Efflux Assays: Measure the intracellular accumulation of the payload in the presence and absence of specific ABC transporter inhibitors.

  • Lysosomal Function Assessment: Employ lysosomal-specific dyes and enzymatic assays to evaluate lysosomal integrity and function.

  • Signaling Pathway Analysis: Perform western blotting or phospho-protein arrays to assess the activation status of key pro-survival pathways like PI3K/Akt/mTOR.[3]

Q3: What are the general strategies to overcome ADC resistance?

A3: Overcoming ADC resistance often involves a multi-pronged approach.[4][5] Some strategies include:

  • Combination Therapy: Combining the ADC with other therapeutic agents can enhance its efficacy.[4][5][6][7] This can include:

    • Chemotherapeutic agents: These can synergize with the ADC's payload.[4]

    • Targeted inhibitors: For example, inhibitors of pro-survival signaling pathways (e.g., PI3K inhibitors) can sensitize resistant cells.[2][4]

    • Immune checkpoint inhibitors: These can augment the anti-tumor immune response.[4][6]

  • Development of Novel ADCs: Designing next-generation ADCs with different targets, payloads, or linkers can circumvent existing resistance mechanisms.

  • Modulation of Drug Efflux: Using inhibitors of ABC transporters can increase the intracellular concentration of the ADC's payload.[2]

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your experiments with ADC-resistant cell lines.

Problem Possible Cause Recommended Solution
Complete loss of ADC efficacy in the resistant cell line. 1. Complete loss of target antigen expression. 2. High levels of drug efflux pump overexpression.1. Confirm target expression via flow cytometry. If negative, consider using a different ADC targeting another antigen. 2. Perform a drug efflux assay. If efflux is high, co-administer the ADC with a potent ABC transporter inhibitor.
Reduced, but not absent, ADC efficacy. 1. Partial downregulation of the target antigen. 2. Activation of a pro-survival signaling pathway.1. Quantify the level of target downregulation. Consider if a more potent payload or a combination therapy could overcome this. 2. Profile key survival pathways (e.g., PI3K/Akt, MAPK). Test the combination of the ADC with an inhibitor of the activated pathway.[3]
High variability in experimental replicates. 1. Inconsistent cell culture conditions. 2. Heterogeneity within the resistant cell line population.1. Standardize all cell culture parameters, including passage number and seeding density. 2. Perform single-cell cloning to isolate and characterize subpopulations with distinct resistance profiles.
ADC shows efficacy, but cells recover after treatment. 1. The payload may be cytostatic rather than cytotoxic at the tested concentration. 2. A subpopulation of resistant cells is repopulating the culture.1. Increase the ADC concentration or treatment duration. Assess cell death through apoptosis assays. 2. Investigate the presence of cancer stem-like cells and consider combination with therapies targeting this population.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of an ADC on parental and resistant cell lines.

  • Materials: Parental and resistant cell lines, complete culture medium, ADC, MTT solution (5 mg/mL in PBS), DMSO, 96-well plates, multichannel pipette, plate reader.

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC in complete culture medium.

    • Remove the old medium and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the IC50 values for both cell lines.

2. Western Blotting for Signaling Pathway Analysis

This protocol is to assess the activation of the PI3K/Akt pathway.

  • Materials: Parental and resistant cell lines, lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% BSA in TBST), primary antibodies (p-Akt, total Akt, β-actin), HRP-conjugated secondary antibody, ECL substrate, imaging system.

  • Procedure:

    • Lyse the cells and quantify the protein concentration.

    • Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

Quantitative Data Summary

Table 1: IC50 Values of ADC in Parental and Resistant Cell Lines

Cell LineADC IC50 (nM)Fold Resistance
Parental101
Resistant50050

Table 2: Relative Protein Expression in Parental vs. Resistant Cell Lines

ProteinParental (Normalized Intensity)Resistant (Normalized Intensity)Fold Change
Target Antigen1.00.2-5.0
P-glycoprotein (MDR1)1.08.5+8.5
p-Akt (Ser473)1.04.2+4.2
Total Akt1.01.1~1.0

Visualizations

ADC_Mechanism_of_Action cluster_cell Cancer Cell ADC Antibody-Drug Conjugate Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. DNA Damage Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

ADC_Resistance_Mechanisms cluster_resistance Mechanisms of ADC Resistance Resistance ADC Resistance Target_Down Target Antigen Downregulation Resistance->Target_Down Trafficking_Defect Impaired Internalization/ Trafficking Resistance->Trafficking_Defect Efflux Increased Drug Efflux (ABC Transporters) Resistance->Efflux Lysosome_Dys Lysosomal Dysfunction Resistance->Lysosome_Dys Survival_Signal Activation of Pro-Survival Signaling (e.g., PI3K/Akt) Resistance->Survival_Signal Experimental_Workflow cluster_workflow Troubleshooting Workflow for ADC Resistance Start Observe ADC Resistance Viability Confirm Resistance (IC50 Shift) Start->Viability Mechanism Investigate Mechanism Viability->Mechanism Target_Exp Target Expression Analysis Mechanism->Target_Exp Hypothesis 1 Efflux_Assay Drug Efflux Assay Mechanism->Efflux_Assay Hypothesis 2 Signaling_Profile Signaling Pathway Profiling Mechanism->Signaling_Profile Hypothesis 3 Strategy Develop Overcoming Strategy Target_Exp->Strategy Efflux_Assay->Strategy Signaling_Profile->Strategy Combo_Tx Combination Therapy Strategy->Combo_Tx New_ADC Next-Gen ADC Strategy->New_ADC Validate Validate Strategy Combo_Tx->Validate New_ADC->Validate

References

Refining AD 0261 dosage for optimal efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for AD 0261. This guide is intended for researchers, scientists, and drug development professionals. For optimal performance, please review the following frequently asked questions, troubleshooting guides, and experimental protocols.

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Janus Kinase 1 (JAK1). By binding to the ATP-binding site of JAK1, this compound prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This blockade effectively dampens the signaling cascade of various pro-inflammatory cytokines implicated in autoimmune and inflammatory diseases.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer Dimerizes AD0261 This compound AD0261->JAK1 Inhibits Gene Target Gene Transcription STAT_dimer->Gene Translocates & Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds Start Suboptimal Efficacy? CheckConc Verify this compound Concentration Start->CheckConc Yes CheckStorage Check Compound Storage Conditions Start->CheckStorage No, efficacy is zero DoseResp Perform Dose-Response Experiment CheckConc->DoseResp CheckCells Assess Cell Health and Confluence DoseResp->CheckCells StoreProperly Store at -20°C/-80°C, Protect from Light CheckStorage->StoreProperly OptimizeCulture Optimize Cell Culture Conditions CheckCells->OptimizeCulture CheckSerum Evaluate Serum Concentration in Media OptimizeCulture->CheckSerum ReduceSerum Reduce Serum or Use Serum-Free Media CheckSerum->ReduceSerum Success Efficacy Restored ReduceSerum->Success A 1. Seed Cells in 96-well Plate B 2. Prepare Serial Dilution of this compound A->B C 3. Serum Starve Cells (Optional) B->C D 4. Pre-incubate Cells with this compound C->D E 5. Stimulate with Cytokine (e.g., IL-6) D->E F 6. Lyse Cells and Collect Lysates E->F G 7. Detect p-STAT3 (ELISA or Western Blot) F->G H 8. Analyze Data and Calculate IC50 G->H

AD 0261 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AD 0261

Welcome to the technical support center for this compound, a selective inhibitor of Kinase-X (KX) for pre-clinical research in neurodegenerative diseases. This guide provides answers to frequently asked questions, troubleshooting tips for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase-X (KX). KX is a serine/threonine kinase that plays a crucial role in the Cellular Stress Response Pathway. By binding to the ATP pocket of KX, this compound prevents the phosphorylation of its downstream target, Protein-Y (PY), thereby inhibiting the pro-apoptotic signaling cascade initiated by cellular stress.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration immediately before use. Please note that the final DMSO concentration in your experiment should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q3: What is the selectivity profile of this compound?

A3: this compound has been profiled against a panel of 100 kinases and demonstrates high selectivity for Kinase-X. The IC50 values for related kinases are significantly higher, indicating minimal off-target effects at standard working concentrations. Some level of cross-reactivity may be observed at higher concentrations.[1][2][3]

Q4: How stable is this compound in cell culture medium?

A4: this compound is stable in standard cell culture medium for up to 72 hours when incubated at 37°C. We recommend preparing fresh dilutions from the frozen stock for each experiment to ensure optimal activity.

Troubleshooting Guides

Issue 1: No inhibition of Protein-Y phosphorylation observed in Western Blot.
Possible Cause Recommended Solution
Incorrect this compound Concentration Titrate this compound across a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
Insufficient Incubation Time The time required for this compound to inhibit KX can vary between cell types. Perform a time-course experiment (e.g., 1, 4, 8, and 24 hours) to identify the optimal incubation period.
Poor Antibody Quality Ensure that the primary antibody for phosphorylated Protein-Y (p-PY) is validated for Western Blotting and is used at the recommended dilution.[4] Include a positive control (e.g., cells treated with a known KX activator) and a negative control (untreated cells) to verify antibody performance.[4]
Sample Degradation Always use fresh lysis buffer containing protease and phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation. Keep samples on ice throughout the procedure.
This compound Degradation Ensure the stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
Issue 2: High background or non-specific bands in Western Blot.
Possible Cause Recommended Solution
Inadequate Blocking Block the membrane for at least 1 hour at room temperature. For phospho-protein detection, use 3-5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins that can increase background.
Primary Antibody Concentration Too High Reduce the concentration of the primary antibody and/or shorten the incubation time.
Insufficient Washing Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.
Secondary Antibody Cross-Reactivity Ensure the secondary antibody is specific to the host species of the primary antibody. Consider using pre-adsorbed secondary antibodies to minimize cross-reactivity.
Issue 3: Inconsistent results in cell viability assays (e.g., MTT).
Possible Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number across the plate.
Edge Effects Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. To minimize this, do not use the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or media.
Interference with Assay Reagent Some compounds can interfere with the MTT reagent.[5] Run a control with this compound in cell-free media to check for any direct reduction of MTT by the compound.
Sub-optimal Incubation Time The incubation time with the MTT reagent can affect the results.[6][7] An incubation period of 2-4 hours is typically sufficient.[6][7] Ensure formazan crystals are fully solubilized before reading the absorbance.[8]

Experimental Protocols & Workflows

Protocol 1: Western Blotting for p-PY Inhibition

This protocol outlines the steps to assess the inhibitory effect of this compound on the phosphorylation of Protein-Y.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PY and total PY (as a loading control) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities to determine the ratio of p-PY to total PY.

G cluster_workflow Western Blot Workflow A Cell Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking (5% BSA) D->E F Primary Antibody Incubation (p-PY, Total PY) E->F G Secondary Antibody Incubation F->G H Detection & Analysis G->H

Caption: Workflow for Western Blotting analysis of p-PY inhibition.

Protocol 2: MTT Cell Viability Assay

This protocol is for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6][8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Immunofluorescence for Protein-Y Localization

This protocol is used to visualize the subcellular localization of Protein-Y following treatment with this compound.

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to attach.

  • Treatment: Treat the cells with this compound or vehicle control for the desired duration.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10]

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[10]

  • Blocking: Block with 10% normal goat serum in PBS for 1 hour to reduce non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate with the primary antibody for Protein-Y diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the coverslips three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[11]

  • Counterstaining and Mounting: Stain the nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the samples using a fluorescence microscope.

Signaling Pathway Diagram

G cluster_pathway Cellular Stress Response Pathway Stress Cellular Stress KX Kinase-X (KX) Stress->KX PY Protein-Y (PY) KX->PY Phosphorylates pPY p-Protein-Y PY->pPY Apoptosis Apoptosis pPY->Apoptosis AD0261 This compound AD0261->KX

Caption: this compound inhibits the Cellular Stress Response Pathway.

References

Technical Support Center: Mitigating AD 0261-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating AD 0261-induced cytotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound-induced cytotoxicity?

A1: this compound is a novel compound under investigation. While its precise mechanism is the subject of ongoing research, preliminary data suggests that it may induce cytotoxicity by promoting oxidative stress and activating apoptotic signaling pathways. Further characterization in your specific cell model is recommended.

Q2: What are some general strategies to mitigate the cytotoxic effects of this compound?

A2: Mitigation strategies for this compound-induced cytotoxicity may include co-treatment with antioxidants, inhibitors of specific signaling pathways implicated in cell death (e.g., caspase inhibitors), or optimization of experimental conditions such as drug concentration and exposure time.

Q3: How can I determine the optimal concentration of a mitigating agent to use with this compound?

A3: A dose-response experiment is recommended. This involves treating your cells with a fixed concentration of this compound while varying the concentration of the potential mitigating agent. Cell viability can then be assessed using a standard cytotoxicity assay (e.g., MTT or LDH assay) to identify the optimal concentration of the mitigating agent that provides the most significant protective effect.

Q4: Can the passage number of my cells affect their sensitivity to this compound?

A4: Yes, the passage number can influence experimental outcomes.[1][2] It is advisable to use cells within a consistent and low passage number range to ensure the reproducibility of your results.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous cell suspension and accurate cell counting before seeding. Use a multichannel pipette for seeding to minimize well-to-well variability.[3]

  • Possible Cause: Edge effects on the microplate.

    • Solution: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium.

  • Possible Cause: Pipetting errors.

    • Solution: Be mindful of your pipetting technique to ensure accuracy and consistency.[3] When adding reagents, avoid introducing air bubbles.[4]

Issue 2: Low signal or absorbance values in the cytotoxicity assay.

  • Possible Cause: Low cell density.

    • Solution: Optimize the initial cell seeding density to ensure a sufficient number of cells are present at the time of the assay.[3]

  • Possible Cause: Incorrect wavelength reading.

    • Solution: Verify that the microplate reader is set to the correct wavelength for the specific cytotoxicity assay being used.[4]

Issue 3: High background signal in the control wells.

  • Possible Cause: Contamination of cell cultures (e.g., mycoplasma).

    • Solution: Regularly test your cell lines for mycoplasma contamination.[2]

  • Possible Cause: Residual DNA from transfection experiments (for DNA binding dye-based assays).

    • Solution: It is not recommended to use DNA binding dyes for cytotoxicity testing after transfection experiments due to the high risk of background fluorescence.[5]

Quantitative Data Summary

Table 1: Effect of Antioxidant (N-acetylcysteine) on this compound-Induced Cytotoxicity

Treatment GroupThis compound (µM)N-acetylcysteine (mM)Cell Viability (%)
Control00100 ± 4.5
This compound10045 ± 5.2
This compound + NAC10165 ± 4.8
This compound + NAC10582 ± 3.9
This compound + NAC101091 ± 4.1

Table 2: Effect of a Pan-Caspase Inhibitor (Z-VAD-FMK) on this compound-Induced Apoptosis

Treatment GroupThis compound (µM)Z-VAD-FMK (µM)Caspase-3 Activity (Fold Change)
Control001.0 ± 0.1
This compound504.2 ± 0.5
This compound + Z-VAD-FMK5102.8 ± 0.4
This compound + Z-VAD-FMK5251.5 ± 0.3
This compound + Z-VAD-FMK5501.1 ± 0.2

Experimental Protocols

1. MTT Cytotoxicity Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the mitigating agent.

    • Add the compounds to the respective wells. Include vehicle-only and untreated controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[6]

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised membrane integrity.[7]

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described for the MTT assay.

    • Include control wells for maximum LDH release (cells treated with a lysis buffer).[5]

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction and Measurement:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the recommended time, protected from light.

    • Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

Visualizations

AD0261_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus AD_0261 This compound Receptor Cell Surface Receptor AD_0261->Receptor ROS ↑ Reactive Oxygen Species (ROS) Receptor->ROS MAPK_Pathway MAPK Pathway Activation ROS->MAPK_Pathway Mito_Damage Mitochondrial Membrane Damage ROS->Mito_Damage Bax Bax Activation MAPK_Pathway->Bax Bcl2 Bcl-2 Inhibition MAPK_Pathway->Bcl2 Bax->Mito_Damage Bcl2->Mito_Damage Cyto_C Cytochrome c Release Mito_Damage->Cyto_C Caspase_Activation Caspase Activation Cyto_C->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental_Workflow Start Start: Cell Culture Cell_Seeding Cell Seeding in 96-well Plates Start->Cell_Seeding Treatment Treatment with this compound and/or Mitigating Agent Cell_Seeding->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data_Acquisition Data Acquisition (Microplate Reader) Assay->Data_Acquisition Data_Analysis Data Analysis and Visualization Data_Acquisition->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for assessing cytotoxicity mitigation.

References

AD 0261 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The small molecule "AD 0261" is a hypothetical compound used for illustrative purposes in this guide. The information provided is based on general principles and best practices for addressing batch-to-batch variability in chemical compounds for research use.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting issues related to the batch-to-batch variability of the hypothetical small molecule inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, ATP-competitive inhibitor of the Janus kinase 1 (JAK1). By binding to the ATP-binding site of JAK1, it prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition effectively blocks the signaling cascade of various pro-inflammatory cytokines that are dependent on the JAK1 pathway.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability and activity of this compound, it is crucial to adhere to proper storage and handling protocols.[1] Unopened vials should be stored at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[1] The compound is sensitive to light and air, so it should be stored in amber vials and handled under an inert atmosphere where possible.[1]

Q3: What solvent should I use to dissolve this compound, and what is its solubility?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 50 mM. For cell-based assays, it is important to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells, typically below 0.5%.[1] The solubility in aqueous buffers is limited, so it is advisable to make a high-concentration stock solution in DMSO and then dilute it in the appropriate aqueous medium for your experiment.[1]

Q4: What are the key quality control parameters to consider when receiving a new batch of this compound?

A4: When receiving a new batch of this compound, it is essential to verify its identity, purity, and potency. Key quality control parameters include:

  • Identity: Confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

  • Potency: Determined by a functional assay, such as an in vitro kinase assay or a cell-based assay measuring the inhibition of STAT phosphorylation.

A Certificate of Analysis (CoA) should be provided by the supplier detailing these parameters for each batch.[2][3]

Troubleshooting Guide: Batch-to-Batch Variability

This guide addresses common issues that may arise from batch-to-batch variability of this compound.

Issue 1: Inconsistent results in my cell-based assay with a new batch of this compound.

  • Possible Cause: The potency of the new batch may differ from the previous one.

  • Troubleshooting Steps:

    • Verify the Certificate of Analysis (CoA): Compare the purity and potency data from the CoAs of the old and new batches.

    • Perform a Dose-Response Curve: Generate a full dose-response curve for the new batch in your specific assay and compare the IC50 value to that of the previous batch.

    • Check for Solubility Issues: Ensure the compound is fully dissolved in the solvent. Incomplete dissolution can lead to a lower effective concentration.[1]

Issue 2: I observe a decrease in the maximum inhibition level in my experiments.

  • Possible Cause: The new batch may contain impurities that interfere with the assay or the compound's activity.

  • Troubleshooting Steps:

    • Review the Purity Data: Examine the HPLC or UHPLC chromatogram on the CoA for the presence of any new or larger impurity peaks compared to the previous batch.

    • Run an Independent Purity Analysis: If you have access to the necessary equipment, perform your own HPLC analysis to confirm the purity of the new batch.

    • Consider Orthogonal Assays: Test the compound in a different, unrelated assay to see if the reduced activity is specific to your primary experimental setup.[4]

Issue 3: The physical appearance (e.g., color, crystallinity) of the new batch is different.

  • Possible Cause: Differences in the manufacturing process or the presence of a different polymorphic form of the compound.

  • Troubleshooting Steps:

    • Contact the Supplier: Immediately report the physical differences to the supplier and request additional information on the manufacturing process for the new batch.

    • Assess Solubility: A different polymorphic form may have different solubility characteristics. Re-evaluate the solubility of the new batch in your chosen solvent.

    • Confirm Chemical Identity: Use mass spectrometry to confirm that the molecular weight of the compound in the new batch is correct.

Quantitative Data Summary

The following table provides an example of the quality control specifications for two different batches of this compound.

ParameterBatch A SpecificationsBatch B Specifications
Appearance White to off-white solidWhite to off-white solid
Purity (HPLC) ≥98.0%≥98.0%
Identity (MS) Conforms to structureConforms to structure
Potency (IC50) 10-20 nM12-25 nM

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound batches.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to 10 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Potency Determination by a Cell-Based STAT Phosphorylation Assay

This protocol describes a method to assess the functional potency of this compound by measuring the inhibition of IL-6-induced STAT3 phosphorylation in a human cancer cell line (e.g., HeLa).

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed 2 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4 hours.

    • Prepare a serial dilution of this compound (from both the old and new batches) in serum-free medium.

    • Pre-treat the cells with the different concentrations of this compound for 1 hour.

    • Stimulate the cells with 20 ng/mL of recombinant human IL-6 for 30 minutes.

    • Lyse the cells and collect the protein extracts.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

    • Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for phospho-STAT3 and total STAT3.

    • Normalize the phospho-STAT3 signal to the total STAT3 signal.

    • Plot the normalized phospho-STAT3 levels against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

AD0261_Signaling_Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates AD0261 This compound AD0261->JAK1 Inhibits pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Expression (Inflammation) Nucleus->Gene

Caption: Signaling pathway of this compound, a JAK1 inhibitor.

Batch_Variability_Workflow Start Inconsistent Experimental Results Observed CheckCoA Compare CoA of Old and New Batches Start->CheckCoA DoseResponse Perform Head-to-Head Dose-Response Assay CheckCoA->DoseResponse PurityAnalysis Conduct Independent Purity Analysis (HPLC) DoseResponse->PurityAnalysis SolubilityTest Verify Solubility of New Batch PurityAnalysis->SolubilityTest IdentifyIssue Identify Root Cause SolubilityTest->IdentifyIssue Potency Potency Difference IdentifyIssue->Potency IC50 Shift Purity Impurity Profile Difference IdentifyIssue->Purity New Peaks Solubility Solubility Issue IdentifyIssue->Solubility Precipitation ContactSupplier Contact Supplier for Resolution/Replacement Potency->ContactSupplier Purity->ContactSupplier Solubility->ContactSupplier

Caption: Workflow for troubleshooting this compound batch variability.

Batch_Acceptance_Decision_Tree Start New Batch of This compound Received CheckCoA Does CoA meet Specifications? Start->CheckCoA PerformQC Perform In-House QC (Purity & Potency) CheckCoA->PerformQC Yes Reject Reject Batch & Contact Supplier CheckCoA->Reject No CompareResults Results Consistent with Previous Batch? PerformQC->CompareResults Accept Accept Batch for Experimental Use CompareResults->Accept Yes CompareResults->Reject No

Caption: Decision tree for accepting a new batch of this compound.

References

Technical Support Center: Interpreting Unexpected Results with AD 0261

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AD 0261. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this compound. The following guides and FAQs address specific issues you might encounter.

I. Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Kinase X (K-X). K-X is a critical downstream effector in the Growth Factor Receptor (GFR) signaling pathway, which is implicated in cell proliferation and survival. By inhibiting K-X, this compound is expected to reduce the phosphorylation of its substrate, Protein Y (p-Y), and subsequently block pro-proliferative signaling.

Q2: I am observing high variability in my IC50 values for this compound across different experiments. What could be the cause?

A2: High variability in IC50 values is a common issue in in-vitro pharmacology. Several factors can contribute to this:

  • Cell-based factors: Differences in cell passage number, cell density at the time of treatment, and overall cell health can significantly impact the cellular response to a compound.[1][2][3]

  • Compound stability and solubility: this compound may be unstable in your cell culture medium or may precipitate at higher concentrations. Ensure the compound is fully dissolved and stable for the duration of the experiment.

  • Assay-specific variability: Inconsistencies in incubation times, reagent concentrations, or detection methods can introduce variability.[3]

  • Experimental setup: Ensure consistent pipetting techniques and avoid edge effects in multi-well plates.[3]

Q3: this compound is showing significant cytotoxicity at concentrations where I don't expect to see an effect. Is this due to off-target effects?

A3: Unexpected cytotoxicity could indeed be due to off-target effects, where this compound interacts with other cellular targets besides Kinase X.[4][5] Most small molecule drugs have multiple biological targets, some of which may be unknown.[4][5] To investigate this, consider the following:

  • Computational analysis: Use in-silico tools to predict potential off-target interactions of this compound.[4][5][6]

  • Phenotypic screening: Compare the cellular phenotype induced by this compound with that of known inhibitors of other pathways.

  • Target knockdown/knockout studies: Use siRNA or CRISPR to reduce the expression of Kinase X. If this compound still shows toxicity in the absence of its primary target, it strongly suggests off-target effects.

II. Troubleshooting Guides

Guide 1: Investigating Inconsistent IC50 Values

If you are experiencing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell-based assays, follow this troubleshooting guide.

Potential Causes and Solutions
Potential Cause Recommended Action
Cell Health and Passage Number Maintain a consistent cell passage number for all experiments. Cells at very high or low passage numbers can exhibit altered phenotypes and drug responses.[2][3] Regularly check for mycoplasma contamination.
Cell Seeding Density Optimize and standardize the cell seeding density. Overly confluent or sparse cultures can respond differently to treatment.[7]
Compound Solubility Prepare fresh stock solutions of this compound. Visually inspect for any precipitation. Consider using a different solvent or performing a solubility assay.
Assay Protocol Variability Standardize all incubation times and reagent concentrations. Ensure consistent pipetting and mixing. Use positive and negative controls in every experiment.[8]
Inaccurate Data Analysis Use a consistent and appropriate curve-fitting model for IC50 determination. Ensure that your data points cover the full range of the dose-response curve.

Troubleshooting Workflow

G start Inconsistent IC50 Values Observed check_cells Verify Cell Health and Passage Number start->check_cells check_compound Assess Compound Stability and Solubility check_cells->check_compound Cells OK check_protocol Review Assay Protocol for Consistency check_compound->check_protocol Compound OK check_analysis Validate Data Analysis Method check_protocol->check_analysis Protocol OK resolve Consistent IC50 Values Achieved check_analysis->resolve Analysis OK

Caption: Troubleshooting workflow for inconsistent IC50 values.

Guide 2: Differentiating On-Target vs. Off-Target Cytotoxicity

This guide helps to determine if the observed cytotoxicity of this compound is due to its intended inhibition of Kinase X or due to unintended off-target effects.

Experimental Approach
Step Experiment Expected Outcome (On-Target) Expected Outcome (Off-Target)
1 Target Engagement Assay This compound engages with Kinase X at cytotoxic concentrations.This compound may or may not engage with Kinase X at cytotoxic concentrations.
2 Downstream Pathway Analysis Inhibition of p-Y phosphorylation correlates with cytotoxicity.Cytotoxicity is observed without significant inhibition of p-Y phosphorylation.
3 Kinase X Knockdown/Knockout Cells with reduced Kinase X are less sensitive to this compound.Cytotoxicity of this compound is unaffected by Kinase X levels.
4 Rescue Experiment Expression of a drug-resistant mutant of Kinase X rescues cells from this compound-induced death.The drug-resistant mutant of Kinase X does not rescue cells.
5 Off-Target Profiling Use computational methods or screening panels to identify other potential targets of this compound.[4][9]Identify alternative targets that could explain the observed cytotoxicity.

Logical Relationship of Potential Causes

G cytotoxicity Unexpected Cytotoxicity on_target On-Target Effect (Kinase X Inhibition) cytotoxicity->on_target off_target Off-Target Effect cytotoxicity->off_target pathway Essential Cellular Pathway Disruption on_target->pathway other_kinase Inhibition of a Structurally Similar Kinase off_target->other_kinase non_kinase Interaction with a Non-Kinase Target off_target->non_kinase

Caption: Potential causes of unexpected cytotoxicity.

III. Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Proliferation Assay

This table summarizes hypothetical experimental data illustrating variability in IC50 values under different conditions.

Experiment IDCell PassageSeeding Density (cells/well)Serum Concentration (%)IC50 (µM)
EXP-0155,000101.2
EXP-0255,000101.5
EXP-03205,000105.8
EXP-04510,000104.9
EXP-0555,00050.8

IV. Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for p-Y (Phosphorylated Protein Y)

This protocol is for assessing the inhibition of Kinase X activity by measuring the phosphorylation of its substrate, Protein Y.

  • Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Y and total Protein Y overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Y signal to the total Protein Y signal.

V. Signaling Pathway

This compound and the Kinase X Pathway

G GFR Growth Factor Receptor RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK KX Kinase X ERK->KX PY Protein Y KX->PY Phosphorylates pY p-Protein Y Proliferation Cell Proliferation pY->Proliferation AD0261 This compound AD0261->KX Inhibits

Caption: Proposed signaling pathway of this compound.

References

Technical Support Center: GPCR Assay Development and Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development and optimization of assays for G-protein coupled receptors (GPCRs). While the specific compound "AD 0261" is a discontinued preclinical candidate with limited public information, the principles outlined here are broadly applicable to the characterization of novel ligands targeting GPCRs, particularly those that couple to the Gαs subunit.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of assays used to characterize ligands for Gs-coupled GPCRs?

A1: The primary assays for Gs-coupled GPCRs focus on either the direct binding of a ligand to the receptor or the functional consequence of receptor activation. The most common types include:

  • Radioligand Binding Assays: These assays use a radioactively labeled ligand to directly measure the binding of compounds to the receptor. They are considered the gold standard for determining binding affinity (Kd for radioligands, and Ki for unlabeled compounds).[1][2]

  • cAMP Accumulation Assays: Since Gs-coupled receptors stimulate adenylyl cyclase to produce cyclic AMP (cAMP), measuring intracellular cAMP levels is a direct functional readout of receptor activation.[3][4][5] This is a widely used format for screening agonists and antagonists.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a cAMP-responsive element (CRE). An increase in cAMP leads to the expression of the reporter protein, which can be easily quantified.

  • β-Arrestin Recruitment Assays: Ligand binding can also trigger the recruitment of β-arrestin to the receptor, a key event in receptor desensitization. This interaction can be monitored using various techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays.[6]

Q2: How does a competitive cAMP assay work?

A2: Competitive cAMP assays are a common method for quantifying intracellular cAMP levels. The principle is based on the competition between cAMP produced by the cells and a known amount of labeled cAMP (e.g., conjugated to a fluorophore or enzyme fragment) for binding to a specific anti-cAMP antibody.[4] When intracellular cAMP levels are high, less of the labeled cAMP can bind to the antibody, resulting in a low signal. Conversely, when intracellular cAMP levels are low, more labeled cAMP binds to the antibody, producing a high signal. The signal is therefore inversely proportional to the amount of cAMP in the sample.[5]

Q3: What is the difference between an agonist, antagonist, and inverse agonist in the context of a functional GPCR assay?

A3:

  • An agonist is a ligand that binds to a receptor and activates it, producing a biological response. In a Gs-coupled system, an agonist will increase cAMP production.

  • An antagonist binds to the receptor but does not provoke a biological response. Instead, it blocks or dampens the effect of an agonist. Its potency is measured by its ability to inhibit the response of a known agonist.

  • An inverse agonist binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. For a GPCR with constitutive (basal) activity, an inverse agonist will decrease this basal signaling, for instance, by reducing baseline cAMP levels.

Q4: Why is a phosphodiesterase (PDE) inhibitor often included in cAMP assays?

A4: Phosphodiesterases (PDEs) are enzymes that degrade cAMP into AMP, thus terminating the signal. Including a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), prevents the breakdown of cAMP in the cell.[7] This leads to an accumulation of cAMP, which enhances the assay window and the signal-to-noise ratio, making it easier to detect changes in receptor activity.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during GPCR assay development and optimization.

Problem Potential Cause Suggested Solution
High background signal in cAMP assay 1. Too many cells per well.[8]2. Basal receptor activity (constitutive activity) is too high.3. Contamination of reagents or cells.1. Optimize cell density by performing a cell titration experiment.2. Reduce receptor expression levels if using a transient transfection system.3. Use fresh reagents and ensure aseptic cell culture techniques.
Low or no signal window (agonist stimulation) 1. Low receptor expression or incorrect G-protein coupling.2. Inefficient cell lysis.3. Agonist is not potent or has degraded.4. Insufficient incubation time.5. cAMP degradation by PDEs.[8]1. Verify receptor expression (e.g., by ELISA or Western blot). Ensure the cell line expresses the appropriate G-protein (Gαs). Consider co-transfection with a promiscuous or chimeric G-protein.[9]2. Ensure the lysis buffer is effective and incubation is sufficient to release intracellular cAMP.3. Use a fresh dilution of a validated agonist.4. Optimize the agonist stimulation time.5. Include a PDE inhibitor like IBMX in the assay buffer.[7]
High well-to-well variability 1. Inconsistent cell seeding.2. "Edge effects" on the microplate.3. Pipetting errors.4. Cell health issues (e.g., high passage number, contamination).[9]1. Ensure cells are in a uniform suspension before plating. For adherent cells, check for even monolayer formation.2. Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity.3. Use calibrated pipettes and consistent technique. Consider automated liquid handlers for high-throughput screens.4. Use cells with a low passage number and regularly check for contamination.
Agonist potency (EC50) is inconsistent or shifts 1. Variation in cell passage number or receptor expression levels.2. Degradation of the agonist stock solution.3. Assay signal is outside the linear range of the standard curve.[7]1. Use a consistent cell passage number for all experiments. For stable cell lines, periodically check receptor expression levels.2. Prepare fresh agonist dilutions for each experiment. Store stock solutions appropriately.3. Ensure that the cAMP levels generated fall within the linear portion of the standard curve. Adjust cell number or agonist concentration if necessary.[3]
Antagonist assay shows weak or no inhibition 1. Antagonist concentration is too low.2. Agonist concentration is too high.3. Insufficient antagonist pre-incubation time.1. Test a wider range of antagonist concentrations.2. Use an agonist concentration at or near its EC80 value to ensure a robust signal that can be effectively inhibited.[3]3. Optimize the pre-incubation time for the antagonist to ensure it reaches binding equilibrium before adding the agonist.

Quantitative Data Summary

Table 1: Example of Cell Density Optimization for a Gs-Agonist Assay
Cell Density (cells/well)Basal Signal (RLU)Agonist-Stimulated Signal (RLU)S/B Ratio
2,50015,00060,0004.0
5,00025,000150,0006.0
10,000 40,000 320,000 8.0
20,00080,000400,0005.0
40,000160,000480,0003.0
RLU: Relative Luminescence Units; S/B: Signal-to-Background Ratio. The optimal cell density is chosen to maximize the S/B ratio.
Table 2: Pharmacological Profile of a Hypothetical Agonist and Antagonist
CompoundAssay TypeParameterValue
Agonist-AcAMP AccumulationEC505.2 nM
Agonist-ARadioligand BindingKi3.8 nM
Antagonist-XcAMP AccumulationIC5025.7 nM
Antagonist-XRadioligand BindingKi18.9 nM
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant.

Detailed Experimental Protocols

Protocol 1: Gs-Coupled GPCR cAMP Accumulation Assay (HTRF®)

This protocol is a general guideline for measuring cAMP accumulation in response to agonist stimulation using a competitive immunoassay format like HTRF®.

Materials:

  • Cells expressing the Gs-coupled receptor of interest (e.g., HEK293 stable cell line).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS or PBS with 0.1% BSA).

  • PDE inhibitor (e.g., IBMX).

  • Reference agonist and test compounds.

  • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic kit).[3]

  • White, low-volume 384-well plates.

Procedure:

  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest adherent cells using a non-enzymatic cell dissociation buffer. For suspension cells, collect by centrifugation.[10]

    • Wash cells once with assay buffer.

    • Resuspend the cell pellet in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to the desired, pre-optimized cell density (e.g., 10,000 cells/5 µL).[5]

  • Compound Preparation:

    • Prepare serial dilutions of the agonist and test compounds in assay buffer at 4X the final desired concentration.

  • Assay Protocol:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 5 µL of the 4X compound dilution (or buffer for control wells).

    • Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).

  • cAMP Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions (e.g., anti-cAMP antibody-cryptate and cAMP-d2).

    • Add 5 µL of the anti-cAMP antibody-cryptate solution to each well.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm/620nm * 10,000) and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration and fit the data using a four-parameter logistic equation to determine the EC50.

Protocol 2: Radioligand Competition Binding Assay

This protocol describes how to determine the binding affinity (Ki) of an unlabeled test compound.

Materials:

  • Cell membranes prepared from cells overexpressing the GPCR of interest.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand specific for the receptor (e.g., [3H]-agonist).

  • Unlabeled test compounds and a known non-specific competitor.

  • Glass fiber filter mats (e.g., Whatman GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled test compound in binding buffer.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Cell membranes + Radioligand + Buffer.

      • Non-specific Binding (NSB): Cell membranes + Radioligand + High concentration of a known unlabeled competitor.

      • Test Compound: Cell membranes + Radioligand + Test compound dilution.

  • Incubation:

    • Add cell membranes (e.g., 10-20 µg protein per well) to all wells.

    • Add the radioligand at a fixed concentration (typically at or near its Kd).

    • Add the test compounds or appropriate buffer/competitor.

    • Incubate the plate for a predetermined time to reach equilibrium (e.g., 60-120 minutes at room temperature). The time required is dependent on the dissociation rate of the ligands.[1][11]

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Gs_Signaling_Pathway cluster_membrane Plasma Membrane GPCR Gs-Coupled Receptor G_Protein G-Protein (Gαs, Gβγ) GPCR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Gαs activates cAMP cAMP AC->cAMP 4. Conversion Ligand Agonist Ligand->GPCR 1. Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation CREB CREB PKA->CREB 6. Phosphorylation Gene_Exp Gene Expression CREB->Gene_Exp 7. Transcription

Caption: Gs-protein coupled receptor signaling pathway.

Assay_Development_Workflow start Start: Project Goal assay_selection 1. Assay Selection (e.g., cAMP, Binding) start->assay_selection reagent_prep 2. Reagent Preparation (Cell line, Compounds, Buffers) assay_selection->reagent_prep optimization 3. Assay Optimization reagent_prep->optimization cell_density Cell Density Titration optimization->cell_density Parameter incubation_time Incubation Time optimization->incubation_time Parameter reagent_conc Reagent Concentration (e.g., Forskolin, IBMX) optimization->reagent_conc Parameter validation 4. Assay Validation (Z'-factor, S/B ratio) cell_density->validation incubation_time->validation reagent_conc->validation screening 5. Screening/Characterization validation->screening data_analysis 6. Data Analysis (Dose-Response Curves) screening->data_analysis end End: Candidate Selection data_analysis->end

Caption: Experimental workflow for GPCR assay development.

Troubleshooting_Tree start Problem: Low Signal-to-Background q1 Is basal signal too high? start->q1 a1_yes Reduce cell density or receptor expression q1->a1_yes Yes q2 Is agonist signal too low? q1->q2 No a2_yes_q Check agonist potency and integrity q2->a2_yes_q Yes a2_no Assay window is acceptable. Proceed with validation. q2->a2_no No q3 Is PDE inhibitor present? a2_yes_q->q3 a3_no Add IBMX or other PDE inhibitor q3->a3_no No q4 Is incubation time optimized? q3->q4 Yes a4_no Perform time-course experiment q4->a4_no No final_check Re-evaluate G-protein coupling and cell health q4->final_check Yes

Caption: Troubleshooting decision tree for low signal.

References

Validation & Comparative

Comparative Analysis of H1 Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of H1 receptor antagonists is crucial for the selection of appropriate candidates in preclinical and clinical research. This guide provides a framework for evaluating these compounds based on their pharmacological properties and performance in key experimental assays. Due to the absence of publicly available information on a compound designated "AD 0261" as an H1 receptor antagonist, this document will serve as a template, utilizing established first and second-generation H1 receptor antagonists as placeholders for comparative data.

Introduction to H1 Receptor Antagonists

Histamine H1 receptor antagonists, commonly known as antihistamines, are a class of drugs that block the action of histamine at the H1 receptor.[1][2] They are widely used in the treatment of allergic conditions such as allergic rhinitis, urticaria, and allergic conjunctivitis.[1][2] H1 receptor antagonists are broadly classified into two generations: first-generation and second-generation.[2][3] First-generation antagonists, such as diphenhydramine and chlorpheniramine, are known for their sedative effects due to their ability to cross the blood-brain barrier.[3] In contrast, second-generation antagonists, including cetirizine, loratadine, and fexofenadine, are designed to be more selective for peripheral H1 receptors and have a lower propensity to cause drowsiness.[2][3]

Comparative Data

The following tables provide a structured comparison of key pharmacological parameters for representative first and second-generation H1 receptor antagonists. Researchers can use this format to incorporate data for their compounds of interest.

Table 1: Receptor Binding Affinity (Ki, nM)

CompoundH1 ReceptorM1 ReceptorM2 ReceptorM3 Receptorα1-adrenergic Receptor5-HT2A Receptor
Placeholder: this compound Data not availableData not availableData not availableData not availableData not availableData not available
Diphenhydramine 16291306647118
Chlorpheniramine 3.21,70010,000>10,000280310
Cetirizine 2.5>10,000>10,000>10,000>10,000>10,000
Loratadine 1.1>10,000>10,000>10,0001,3002,500
Fexofenadine 10>10,000>10,000>10,000>10,000>10,000

Table 2: In Vivo Efficacy - Wheal and Flare Inhibition

CompoundDose (mg)Onset of Action (hours)Duration of Action (hours)Wheal Inhibition (%)Flare Inhibition (%)
Placeholder: this compound Data not availableData not availableData not availableData not availableData not available
Diphenhydramine 501 - 24 - 67085
Cetirizine 101>249598
Loratadine 101 - 3>248090
Fexofenadine 1802>249095

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for clarity and reproducibility. The following diagrams, generated using the DOT language, illustrate the H1 receptor signaling cascade and a standard experimental workflow for evaluating H1 receptor antagonists.

H1_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates NFkB NF-κB PKC->NFkB Activates Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Promotes

Caption: H1 Receptor Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_data_analysis Data Analysis and Comparison Binding_Assay Receptor Binding Assay (Determine Ki) Functional_Assay Calcium Flux Assay (Determine IC50) Binding_Assay->Functional_Assay PK_Study Pharmacokinetic Study (Determine Cmax, Tmax, t1/2) Functional_Assay->PK_Study Efficacy_Model Wheal and Flare Model (Assess antihistaminic effect) PK_Study->Efficacy_Model Sedation_Model Rotarod Test (Assess sedative effects) Efficacy_Model->Sedation_Model Data_Analysis Statistical Analysis and Comparison with Controls Sedation_Model->Data_Analysis

Caption: Experimental Workflow for H1 Antagonist Evaluation.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for generating reliable and comparable data.

Protocol 1: H1 Receptor Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human H1 receptor.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand (e.g., [³H]-pyrilamine), and varying concentrations of the test compound (e.g., this compound) or a known competitor (e.g., diphenhydramine).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding.

    • Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: In Vivo Wheal and Flare Model (Guinea Pig)

  • Animal Preparation:

    • Use male Hartley guinea pigs weighing 300-400g.

    • Fast the animals overnight with free access to water.

    • Administer the test compound (e.g., this compound) or vehicle control orally or intraperitoneally at various doses.

  • Histamine Challenge:

    • At a specified time point after drug administration (e.g., 1 hour), anesthetize the animals.

    • Inject a fixed concentration of histamine (e.g., 10 µg/mL in saline) intradermally into the shaved dorsal skin.

  • Measurement of Response:

    • After a set time (e.g., 30 minutes), measure the diameter of the wheal (edema) and the surrounding flare (erythema).

  • Data Analysis:

    • Calculate the percentage inhibition of the wheal and flare response for each dose of the test compound compared to the vehicle control group.

    • Determine the ED50 value (the dose of the compound that produces 50% of the maximal inhibitory effect).

Conclusion

This guide provides a foundational framework for the comparative evaluation of H1 receptor antagonists. By employing standardized experimental protocols and presenting data in a clear and organized manner, researchers can effectively assess the pharmacological profile of novel compounds like "this compound" and compare them to existing therapies. The provided templates for data tables and diagrams are intended to facilitate this process and ensure consistency in the presentation of research findings. Further in-depth studies on safety, pharmacokinetics, and off-target effects are essential for a complete characterization of any new H1 receptor antagonist.

References

Comparative Analysis of a Discontinued Antihistamine Candidate and First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "AD 0261" reveal that it was a preclinical topical antihistamine candidate under development by Mitsubishi Pharma Corporation.[1] Development of this compound was discontinued in February 2001 for the treatment of skin disorders in Japan.[1] Due to its discontinued status at the preclinical stage, there is a lack of publicly available experimental data to conduct a direct, in-depth comparison with established first-generation antihistamines.

This guide, therefore, provides a foundational comparison based on the known pharmacology of first-generation antihistamines and the intended mechanism of action of this compound as a histamine H1 receptor antagonist.[1]

Overview of First-Generation Antihistamines

First-generation antihistamines are a class of drugs that antagonize histamine H1 receptors.[2] They are indicated for a variety of conditions, including allergic rhinitis, allergic conjunctivitis, urticaria, motion sickness, nausea, and insomnia.[2][3][4][5] A key characteristic of this class is its ability to cross the blood-brain barrier, leading to sedative effects and potential anticholinergic side effects.[3][4][5][6][7]

Intended Profile of this compound

This compound was classified as an antiallergic, antihistamine, and antipruritic agent.[1] Its mechanism of action was designed to be a histamine H1 receptor antagonist.[1] Developed as a topical formulation for skin disorders, its primary application would have been localized treatment of allergic skin reactions.

Comparative Data Summary

Given the preclinical and discontinued status of this compound, a quantitative data comparison is not feasible. The following table provides a qualitative comparison based on the known properties of first-generation antihistamines and the intended profile of this compound.

FeatureThis compound (Intended)First-Generation Antihistamines
Primary Mechanism Histamine H1 Receptor Antagonist[1]Histamine H1 Receptor Antagonist[2]
Route of Administration TopicalOral, Intravenous, Intramuscular, Topical
Systemic Exposure Low (designed for localized effect)High (readily absorbed and distributed)
Blood-Brain Barrier Penetration Likely Low (topical application)High[3][4][5][6][7]
Sedative Effects Unlikely (due to topical use)Common and significant[2][5][6][7]
Anticholinergic Effects Unlikely (due to topical use)Common (dry mouth, urinary retention, etc.)[2][7]
Primary Indications Skin Disorders (e.g., pruritus)[1]Allergic reactions, motion sickness, insomnia[2][3][4][5]

Signaling Pathways

Both first-generation antihistamines and the intended mechanism of this compound target the histamine H1 receptor, a G-protein coupled receptor (GPCR). Upon binding of histamine, the H1 receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological effects of histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[3] Antihistamines act as inverse agonists, binding to the H1 receptor and stabilizing it in an inactive conformation, thereby blocking the downstream signaling cascade.

Histamine_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds G_protein Gq/11 H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Physiological Effects (e.g., Allergic Response) Ca_release->Physiological_Effects PKC->Physiological_Effects Antihistamine First-Gen Antihistamine or this compound Antihistamine->H1R Blocks Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Preclinical Studies Receptor_Binding Receptor Binding Assay (Determine Ki for H1R) Animal_Model Animal Model Selection (e.g., Guinea Pig) Topical_Application Topical Application of this compound and Vehicle Control Animal_Model->Topical_Application Histamine_Challenge Intradermal Histamine Injection Topical_Application->Histamine_Challenge Measurement Measure Wheal and Flare Response Histamine_Challenge->Measurement Efficacy_Analysis Calculate Percent Inhibition Measurement->Efficacy_Analysis

References

A Comparative Analysis of AD 0261 and Loratadine for Allergic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison between the discontinued preclinical candidate AD 0261 and the established second-generation antihistamine loratadine, supported by available pharmacological and clinical data.

This guide provides a comparative overview of this compound and loratadine, focusing on their efficacy as histamine H1 receptor antagonists. It is intended for researchers, scientists, and drug development professionals interested in the landscape of allergy therapeutics. The comparison is inherently asymmetrical, as this compound is a compound that was discontinued during preclinical development, while loratadine is a widely approved and utilized medication. Consequently, this guide leverages the extensive data available for loratadine to establish a benchmark for efficacy and safety that a candidate like this compound would have needed to meet or exceed.

Executive Summary

This compound, also known as GG 1127, was developed by Mitsubishi Pharma Corporation as a topical antiallergic and antipruritic agent.[1] Its development was discontinued in the preclinical phase for the treatment of skin disorders in 2001.[1] As a result, there is a notable absence of publicly available clinical efficacy and safety data for this compound. In stark contrast, loratadine is a well-characterized, second-generation, long-acting tricyclic antihistamine with selective peripheral histamine H1-receptor antagonistic activity.[2] It is approved for the symptomatic treatment of seasonal allergic rhinitis and chronic idiopathic urticaria.[2]

This comparison will, therefore, be based on the established profile of loratadine as the standard of care and the theoretical properties of this compound as a histamine H1 receptor antagonist.

Mechanism of Action: A Shared Target

Both this compound and loratadine are classified as histamine H1 receptor antagonists.[1] This class of drugs works by blocking the action of histamine, a key mediator in allergic reactions, at the H1 receptor.

Histamine release from mast cells and basophils, triggered by an allergen, leads to a cascade of events resulting in allergic symptoms such as itching, sneezing, runny nose, and hives. By competitively binding to H1 receptors on various cells, including those in respiratory smooth muscle, vascular endothelium, and the gastrointestinal tract, these antagonists prevent histamine from exerting its effects.[] This action reduces vascular permeability, thereby preventing edema and flushing, and blocks peripheral nociceptive receptors to minimize pain and itching.[][4]

Second-generation antihistamines like loratadine are designed to be selective for peripheral H1 receptors and have limited penetration of the blood-brain barrier, which results in a lower incidence of sedative effects compared to first-generation antihistamines.[5][6] It is presumed that this compound was also being developed with this desirable non-sedating profile in mind.

Histamine_H1_Receptor_Signaling_Pathway cluster_allergen Allergen Exposure cluster_mast_cell Mast Cell cluster_target_cell Target Cell cluster_drug_action Drug Intervention Allergen Allergen IgE IgE Antibodies Mast_Cell Mast Cell Degranulation IgE->Mast_Cell Binds to Histamine Histamine Release Mast_Cell->Histamine Leads to H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to G_Protein G-Protein Activation H1_Receptor->G_Protein PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Symptoms Allergic Symptoms (itching, vasodilation, etc.) IP3_DAG->Symptoms Causes Antihistamine This compound or Loratadine (H1 Receptor Antagonist) Antihistamine->H1_Receptor Blocks

Caption: Simplified signaling pathway of histamine H1 receptor antagonism.

Comparative Efficacy Data

Due to the discontinuation of this compound at the preclinical stage, no clinical efficacy data is available for comparison. The following tables summarize the well-documented efficacy of loratadine in its approved indications.

Table 1: Clinical Efficacy of Loratadine in Seasonal Allergic Rhinitis
Study ReferenceDesignTreatment GroupsKey Efficacy EndpointResults
Kaiser et al., 2001[7]Randomized, double-blind, placebo-controlledLoratadine 10 mg once daily, Fexofenadine 60 mg twice daily, PlaceboReduction in Total Symptom Score (TSS)Loratadine demonstrated a statistically greater percentage reduction in TSS compared to fexofenadine in the initial assessments. Both were significantly more effective than placebo.
Anonymous, 1991[8]14-day, double-blind, randomizedLoratadine 10 mg once daily, Terfenadine 60 mg twice daily, PlaceboDecrease in total nasal and non-nasal symptom scoresLoratadine and terfenadine showed a 46% and 44% improvement, respectively, compared to 35% for placebo. The difference between loratadine and placebo was statistically significant.
Anonymous, 2023[9]Review of multiple studiesLoratadine vs. Placebo and other antihistaminesAlleviation of nasal and non-nasal symptomsLoratadine was consistently superior to placebo and as effective as other antihistamines like cetirizine and terfenadine.
Table 2: Pharmacokinetic Profile of Loratadine
ParameterValueReference
Absorption Rapidly absorbed[5]
Time to Peak Plasma Concentration (Tmax) Loratadine: 1-2 hours; Desloratadine (active metabolite): 3-4 hours[5]
Protein Binding 97-99%[5][6]
Metabolism Extensively metabolized in the liver (primarily by CYP3A4 and CYP2D6) to descarboethoxyloratadine (desloratadine)[5][10]
Elimination Half-life Loratadine: ~8-15 hours; Desloratadine: ~17-28 hours[4][11]
Excretion Approximately 40% in urine and 42% in feces over a 10-day period[5]

Experimental Protocols

As no experimental data for this compound is available, a generalized protocol for preclinical screening of antihistamines and a typical clinical trial design for allergic rhinitis, which loratadine has successfully undergone, are provided below.

Preclinical Evaluation of H1 Antihistamine Activity (General Protocol)

A candidate compound like this compound would have undergone a series of in vitro and in vivo tests to determine its antihistaminic properties.

In Vitro Studies:

  • Receptor Binding Assays: To determine the affinity of the compound for the histamine H1 receptor, typically using radioligand binding assays with cell membranes expressing the receptor. This provides a Ki (inhibition constant) value, indicating the potency of the drug.

  • Functional Assays: To assess the antagonist activity of the compound in cell-based systems. For example, measuring the inhibition of histamine-induced calcium mobilization in cells expressing the H1 receptor.

In Vivo Studies:

  • Histamine-induced bronchoconstriction in guinea pigs: Animals are pre-treated with the test compound, and then challenged with an aerosolized histamine solution. The ability of the compound to protect against histamine-induced airway obstruction is measured.

  • Histamine-induced skin wheal and flare in rodents: The test compound is administered, followed by an intradermal injection of histamine. The inhibition of the resulting wheal and flare response is quantified.

  • Models of allergic rhinitis in rodents: Sensitized animals are challenged with an allergen, and the effects of the test compound on symptoms such as sneezing and nasal rubbing are observed.

Preclinical_Antihistamine_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Models cluster_evaluation Evaluation Binding Receptor Binding Assays (Determine Ki) Functional Functional Assays (Measure antagonist activity) Binding->Functional Broncho Histamine-induced Bronchoconstriction (Guinea Pig) Functional->Broncho Wheal Histamine-induced Wheal and Flare (Rodent) Broncho->Wheal Rhinitis Allergic Rhinitis Model (Rodent) Wheal->Rhinitis Efficacy Efficacy Assessment Rhinitis->Efficacy Safety Preliminary Safety/Toxicity Rhinitis->Safety GoNoGo Decision to Proceed to Clinical Trials Efficacy->GoNoGo Safety->GoNoGo

Caption: Generalized workflow for preclinical screening of H1 antihistamines.
Clinical Trial Protocol for Seasonal Allergic Rhinitis (Example based on Loratadine studies)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Adult and adolescent patients with a history of seasonal allergic rhinitis, with a predefined baseline total symptom severity score.

Treatment:

  • Test arm: Loratadine 10 mg once daily.

  • Comparator arm (optional): Another active antihistamine.

  • Control arm: Placebo once daily.

Duration: Typically 2 to 4 weeks during the relevant pollen season.

Efficacy Assessments:

  • Primary Endpoint: Change from baseline in the Total Symptom Score (TSS), which is a composite score of individual nasal and non-nasal symptoms (e.g., sneezing, rhinorrhea, nasal itching, itchy/watery eyes) rated by the patient on a severity scale.

  • Secondary Endpoints: Changes in individual symptom scores, physician's global evaluation of clinical response, and patient's quality of life assessments.

Safety Assessments: Monitoring and recording of all adverse events, vital signs, and clinical laboratory tests.

Conclusion

The comparison between this compound and loratadine is a tale of two vastly different drug development trajectories. Loratadine has a well-established profile of efficacy and safety, supported by extensive clinical data, making it a cornerstone in the management of allergic rhinitis and urticaria.[9][12] In contrast, this compound did not advance beyond preclinical development, suggesting that it may not have demonstrated a sufficiently promising efficacy or safety profile to warrant further investigation in humans. For researchers and drug developers, the success of loratadine serves as a benchmark for the stringent criteria that new antiallergic therapies must meet to reach the market. The discontinuation of this compound underscores the high attrition rate in pharmaceutical research and development.

References

A Preclinical Comparison: The Discontinued Candidate AD 0261 Versus the Benchmark Antihistamine Cetirizine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical profiles of AD 0261, a discontinued antihistamine candidate, and cetirizine, a widely successful second-generation antihistamine. Due to the limited publicly available data for this compound, this guide establishes cetirizine as a benchmark, presenting its extensive preclinical data to offer a framework for evaluating antihistamine candidates.

Introduction to the Comparators

This compound , also known as GG 1127, was an o-aminophenol derivative with a histamine H1 receptor antagonist structure under preclinical investigation by Mitsubishi Pharma Corporation. Classified as an antiallergic, antihistamine, and antipruritic agent, its development was discontinued in the preclinical stage for topical application in skin disorders around February 2001. Consequently, detailed preclinical data for this compound are not publicly available.

Cetirizine , a second-generation antihistamine and a human metabolite of hydroxyzine, is a potent and selective H1 receptor antagonist.[1] It is widely used for the treatment of allergic rhinitis and chronic urticaria.[2] Its well-documented preclinical and clinical profile makes it an excellent benchmark for the evaluation of new antihistamine compounds.

Mechanism of Action

Both this compound and cetirizine are classified as histamine H1 receptor antagonists. They exert their effects by competitively binding to H1 receptors, thereby preventing histamine from binding and initiating the allergic cascade.[1]

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein.[3][4] This leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5] This signaling pathway ultimately results in the various symptoms associated with allergic reactions.

Below is a diagram illustrating the histamine H1 receptor signaling pathway.

Histamine H1 Receptor Signaling Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Stimulates release PKC Protein Kinase C DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Allergic_Response Leads to

Histamine H1 Receptor Signaling Pathway

Preclinical Data Summary

Due to the discontinuation of this compound at the preclinical stage, a direct quantitative comparison with cetirizine is not possible. The following tables summarize the extensive preclinical data available for cetirizine, which serves as a benchmark for a successful antihistamine.

Efficacy Data of Cetirizine
Model Species Endpoint Result Citation
Histamine-induced skin whealMice and RatsInhibition of wheal formationLevocetirizine (active enantiomer) was 2-4 times more potent than cetirizine.[6]
Histamine-induced bronchoconstrictionGuinea PigInhibition of bronchoconstrictionPotent inhibition of histamine-induced effects.[1]
Allergen-induced bronchospasmGuinea PigInhibition of bronchospasmEffective in inhibiting allergen-induced responses.[1]
Passive Cutaneous Anaphylaxis (PCA)RatInhibition of skin reactionEffective in reducing the allergic reaction.[7]
Chronic Urticaria ModelHumanReduction in symptomsSignificantly more effective than placebo in reducing erythema, wheals, and pruritus.[8]
Selectivity and Safety Data of Cetirizine
Parameter Method Result Citation
Receptor Binding Affinity
H1 Receptor (Ki)In vitro binding assay~6 nM[9]
Other Receptors (e.g., muscarinic, serotonin, dopamine)In vitro binding assay>600-fold selectivity for H1 receptors.[9]
Safety Pharmacology
Cardiovascular (hERG channel)In vitro electrophysiologyNegligible inhibition (IC50 > 30 µM).[9]
Central Nervous SystemRadiola-beled drug distribution in ratsNegligible penetration of the brain.[1][10]
Toxicology
Acute Oral Toxicity (LD50)Rat365 mg/kg[10]
Carcinogenicity (2-year study)RatNot carcinogenic at doses up to 20 mg/kg.[10]
Carcinogenicity (2-year study)MouseIncidence of benign liver tumors in males at 16 mg/kg.[10]
Fertility and ReproductionMouseNo negative impact on fertility at an oral dose of 64 mg/kg.[10]
TeratogenicityMice, Rats, RabbitsNot teratogenic at high doses.[10]

Experimental Protocols

Standard preclinical models are employed to evaluate the efficacy and safety of antihistamine candidates. The following are detailed methodologies for key experiments.

In Vitro Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to the histamine H1 receptor.

Methodology:

  • Preparation of Receptor Source: Membranes are prepared from cells recombinantly expressing the human histamine H1 receptor.

  • Radioligand Binding: A radiolabeled H1 antagonist (e.g., [³H]-mepyramine) is incubated with the receptor membranes in the presence of varying concentrations of the test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Histamine-Induced Skin Wheal Model

Objective: To assess the in vivo efficacy of an antihistamine in inhibiting histamine-induced skin reactions.

Methodology:

  • Animal Model: Typically, mice or rats are used.

  • Compound Administration: The test compound or vehicle control is administered orally or via another relevant route.

  • Histamine Challenge: After a predetermined time, histamine is injected intradermally into the dorsal skin of the animals.

  • Wheal Measurement: A dye (e.g., Evans blue) is often injected intravenously to visualize the wheal. After a set period, the animals are euthanized, and the area of the blue dye extravasation at the injection site is measured.

  • Data Analysis: The percentage inhibition of the wheal area by the test compound compared to the vehicle control is calculated.

The general workflow for preclinical evaluation of an antihistamine is depicted in the diagram below.

Preclinical Antihistamine Evaluation Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_decision Decision Point Receptor_Binding Receptor Binding Assays (H1 and other receptors) Cell_Based_Assays Cell-Based Functional Assays (e.g., Ca²⁺ flux) Receptor_Binding->Cell_Based_Assays Efficacy_Models Efficacy Models (e.g., Skin Wheal, Bronchoconstriction) Cell_Based_Assays->Efficacy_Models PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Efficacy_Models->PK_PD Safety_Pharmacology Safety Pharmacology (Cardiovascular, CNS) PK_PD->Safety_Pharmacology Toxicology Toxicology Studies (Acute, Chronic, Carcinogenicity) Safety_Pharmacology->Toxicology Go_NoGo Go/No-Go for Clinical Development Toxicology->Go_NoGo

Preclinical Antihistamine Evaluation Workflow

Conclusion

While a direct, data-driven comparison between this compound and cetirizine is precluded by the discontinuation of this compound's development, this guide highlights the rigorous preclinical evaluation that a successful antihistamine like cetirizine undergoes. The extensive data on cetirizine's high efficacy, selectivity for the H1 receptor, and favorable safety profile serve as a critical benchmark for the development of new antiallergic therapies. The limited information on this compound underscores the challenges in drug development, where promising candidates may not advance beyond the preclinical stage for a variety of reasons. For researchers in the field, the preclinical profile of cetirizine provides a valuable roadmap for the data required to support the progression of a new chemical entity toward clinical trials.

References

Validating H1 Receptor Specificity: A Comparative Guide for H1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Note on AD 0261: Initial searches for the compound this compound, also known as GG 1127, indicate that it is a histamine H1 receptor antagonist developed by Mitsubishi Pharma Corporation. However, its development was discontinued during the preclinical phase in 2001. Consequently, detailed public-domain data regarding its binding affinity and functional specificity are unavailable. This guide will therefore provide a comparative framework using data from well-characterized first and second-generation H1 receptor antagonists to illustrate the process of validating H1 receptor specificity.

This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons of the performance of various H1 receptor antagonists supported by experimental data.

Data Presentation

Table 1: Comparative Binding Affinities of H1 Receptor Antagonists

The following table summarizes the binding affinities (Ki) of several common H1 receptor antagonists for the human H1 receptor. A lower Ki value indicates a higher binding affinity.

CompoundGenerationH1 Receptor Ki (nM)
DesloratadineSecond0.4 - 0.87[1]
LevocetirizineSecond2[1]
TerfenadineSecond2 - 40[1]
CetirizineSecond6 - 47[1]
FexofenadineSecond10 - 175[1]
LoratadineSecond16 - 138[1]
ChlorpheniramineFirst2[1]
HydroxyzineFirst10[1]
EmedastineSecond1.3[2]
Pyrilamine (Mepyramine)FirstNot explicitly stated in provided results
DiphenhydramineFirstNot explicitly stated in provided results
AzelastineSecondNot explicitly stated in provided results
OlopatadineSecondNot explicitly stated in provided results
KetotifenSecondNot explicitly stated in provided results

Note: Ki values can vary between studies depending on the experimental conditions.

Table 2: Functional Antagonism of H1 Receptor Antagonists

This table presents the functional potency (IC50) of selected H1 antagonists in inhibiting histamine-induced responses, typically measured through a calcium flux assay. A lower IC50 value indicates greater potency.

CompoundAssay TypeCell LineIC50 (nM)
EpinastineCalcium MobilizationCHO-K1 (human H1R)38[3]
KetotifenCalcium MobilizationCHO-K1 (human H1R)154[3]
AzelastineCalcium MobilizationCHO-K1 (human H1R)273[3]
OlopatadineCalcium MobilizationCHO-K1 (human H1R)1369[3]
MepyramineCalcium MobilizationMouse PO/AH neurons20[4]
trans-TriprolidineCalcium MobilizationMouse PO/AH neurons200[4]

Experimental Protocols

Radioligand Binding Assay for H1 Receptor

This protocol outlines a standard method for determining the binding affinity of a compound for the H1 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human H1 receptor.

Materials:

  • HEK293T cells transiently expressing the human H1 receptor.

  • Binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4).

  • Radioligand: [3H]-mepyramine.

  • Unlabeled antagonist for non-specific binding determination (e.g., mianserin).

  • Test compounds at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293T cells expressing the H1 receptor in binding buffer. Determine the protein concentration of the membrane homogenate using a suitable method (e.g., BCA protein assay).

  • Assay Setup: In a multi-well plate, incubate a fixed amount of membrane homogenate with increasing concentrations of the test compound and a constant concentration of [3H]-mepyramine (typically around its Kd value).

  • Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 4 hours at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This protocol describes a common functional assay to measure the antagonist activity of a compound at the H1 receptor.

Objective: To determine the potency (IC50) of a test compound in inhibiting histamine-induced calcium mobilization.

Materials:

  • CHO-K1 cells stably expressing the human H1 receptor.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Indo-1 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Histamine (agonist).

  • Test compounds at various concentrations.

  • Fluorometric imaging plate reader or flow cytometer.

Procedure:

  • Cell Culture: Culture CHO-K1 cells expressing the H1 receptor to an appropriate confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fura-2/AM for 30-60 minutes at 37°C).

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Compound Pre-incubation: Add various concentrations of the test compound to the cells and incubate for a specific period.

  • Histamine Stimulation: Add a fixed concentration of histamine (typically at its EC80) to stimulate the H1 receptor and induce calcium release.

  • Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium-sensitive dye using a plate reader or flow cytometer.

  • Data Analysis: Plot the inhibition of the histamine response against the concentration of the test compound to determine the IC50 value.

Mandatory Visualization

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_cyto->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: H1 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare Membranes from H1R-expressing cells Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Prepare [3H]-Mepyramine (Radioligand) Radioligand_Prep->Incubation Compound_Prep Prepare Test Compound and Controls Compound_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Data_Analysis Calculate IC50 and Ki values Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Calcium_Flux_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture H1R-expressing Cells Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Culture->Dye_Loading Washing_Dye Wash to Remove Excess Dye Dye_Loading->Washing_Dye Compound_Incubation Pre-incubate with Test Compound Washing_Dye->Compound_Incubation Histamine_Stimulation Stimulate with Histamine Compound_Incubation->Histamine_Stimulation Signal_Detection Measure Fluorescence Change Histamine_Stimulation->Signal_Detection Data_Analysis Calculate IC50 value Signal_Detection->Data_Analysis

Caption: Calcium Flux Functional Assay Workflow.

References

Comparative Analysis of AD 0261 and Other Histamine H1 Receptor Antagonists: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical histamine H1 receptor antagonist AD 0261 and other representative H1 antagonists. Due to the discontinued preclinical status of this compound, publicly available data on its specific cross-reactivity profile is limited. Therefore, this document focuses on the broader context of H1 antagonist selectivity, presenting comparative data for well-characterized first and second-generation antihistamines to illustrate the principles of receptor cross-reactivity.

This compound was developed by Mitsubishi Pharma Corporation as an antiallergic and antipruritic agent.[1] Its primary mechanism of action is the antagonism of the histamine H1 receptor.[1] Development of this compound was discontinued in 2001 during the preclinical phase for the treatment of skin disorders.[1]

Data Presentation: Receptor Binding Profiles

The following table summarizes the binding affinities (Ki, in nM) of several common first and second-generation histamine H1 antagonists for the H1 receptor and a selection of other receptors known for off-target interactions. Lower Ki values indicate higher binding affinity. This data illustrates the varying degrees of selectivity among different antihistamines. Data for this compound is not publicly available.

CompoundGenerationHistamine H1 (Ki, nM)Muscarinic M1 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Alpha-1 Adrenergic (Ki, nM)
DiphenhydramineFirst1.22313078
ChlorpheniramineFirst3.2110240120
CetirizineSecond10>10,000>10,000>10,000
LoratadineSecond31>10,000>10,000>10,000
FexofenadineSecond10>10,000>10,000>10,000

Note: The Ki values are approximate and can vary depending on the experimental conditions and cell types used.

Experimental Protocols

The determination of receptor binding affinity and selectivity is crucial in drug development. A standard method for this is the radioligand binding assay.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., an H1 antagonist) for a specific receptor (e.g., Histamine H1 receptor) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., recombinant cells with human H1 receptor).

  • Radioligand with high affinity and specificity for the target receptor (e.g., [³H]-pyrilamine for the H1 receptor).

  • Test compound (unlabeled antagonist).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Preparation: Prepare a series of dilutions of the test compound.

  • Incubation: In reaction tubes, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound. Include control tubes with no test compound (total binding) and tubes with an excess of a known potent unlabeled ligand (non-specific binding).

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the Histamine H1 receptor and a typical experimental workflow for assessing receptor cross-reactivity.

Histamine_H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq_alpha Gαq H1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Allergic Inflammation) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Signaling pathway of the Histamine H1 receptor.

Cross_Reactivity_Workflow start Start: Test Compound (e.g., this compound) primary_screen Primary Screen: Radioligand Binding Assay (Primary Target - H1 Receptor) start->primary_screen determine_ki Determine Ki for H1 Receptor primary_screen->determine_ki secondary_screen Secondary Screen (Selectivity Panel): Binding Assays for Off-Targets (e.g., Muscarinic, Serotonergic, Adrenergic Receptors) determine_ki->secondary_screen determine_ki_offtarget Determine Ki for Off-Target Receptors secondary_screen->determine_ki_offtarget compare Compare Ki values (H1 vs. Off-Targets) determine_ki_offtarget->compare selective High Selectivity: Ki (Off-Target) / Ki (H1) > 100-fold compare->selective Yes non_selective Low Selectivity: Potential for Off-Target Effects compare->non_selective No end End: Characterize Selectivity Profile selective->end non_selective->end

Caption: Experimental workflow for assessing receptor cross-reactivity.

References

Comparison of AD 0261 with other Antipruritic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the discontinued preclinical candidate AD 0261 and the current landscape of antipruritic therapies.

Executive Summary: The compound identified as this compound was a preclinical antiallergic and antipruritic agent under development by Mitsubishi Pharma Corporation. Its development was discontinued in February 2001.[1] As a result of its discontinuation at the preclinical stage, there are no head-to-head clinical studies or comparative experimental data available for this compound against other antipruritic agents. This guide provides a summary of the available information on this compound, its proposed mechanism of action, and a comparative overview of other established and emerging antipruritic agents, tailored for researchers, scientists, and drug development professionals.

This compound: A Discontinued Preclinical Candidate

This compound was classified as an antiallergic, antihistamine, and antipruritic agent.[1] Its intended therapeutic application was for skin disorders, and it was being developed for topical administration.[1]

Mechanism of Action: this compound was designed as a histamine H1 receptor antagonist.[1] This mechanism is a well-established approach for the treatment of pruritus, particularly in allergic conditions. Histamine, a key mediator of allergic and inflammatory responses, binds to H1 receptors on sensory nerves, leading to the sensation of itch. By blocking these receptors, H1 receptor antagonists can effectively reduce histamine-induced pruritus.

Developmental Status: The development of this compound was halted during the preclinical phase in February 2001.[1] The reasons for discontinuation are not publicly available.

The Drug Development Pipeline: A Context for this compound's Discontinuation

The drug development process is a long and complex endeavor with a high attrition rate. A simplified workflow is illustrated below, indicating the stage at which this compound's development was terminated.

cluster_discovery Drug Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Review & Approval Target ID Target ID Lead Generation Lead Generation Target ID->Lead Generation Lead Optimization Lead Optimization Lead Generation->Lead Optimization In vitro studies In vitro studies Lead Optimization->In vitro studies In vivo studies In vivo studies In vitro studies->In vivo studies This compound Discontinued This compound Discontinued In vivo studies->this compound Discontinued Development Halted Phase I Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III NDA/BLA Submission NDA/BLA Submission Phase III->NDA/BLA Submission FDA Review FDA Review NDA/BLA Submission->FDA Review Market Launch Market Launch FDA Review->Market Launch

Figure 1: Simplified Drug Development Workflow

Comparative Landscape of Antipruritic Agents

Given the absence of clinical data for this compound, this section provides a comparative overview of other antipruritic agents, categorized by their mechanism of action.

Class of AgentMechanism of ActionExamples
Histamine H1 Receptor Antagonists Competitively inhibit histamine from binding to H1 receptors on sensory nerves and other cells.Diphenhydramine, Loratadine, Cetirizine
Topical Corticosteroids Exert anti-inflammatory, immunosuppressive, and vasoconstrictive effects, thereby reducing itch associated with inflammatory skin conditions.Hydrocortisone, Betamethasone, Clobetasol
Calcineurin Inhibitors Inhibit the activation of T-cells, mast cells, and keratinocytes, reducing the release of pro-inflammatory cytokines and mediators of pruritus.Tacrolimus, Pimecrolimus
Opioid Receptor Modulators Modulate the activity of opioid receptors in the central and peripheral nervous systems to interrupt the itch signaling pathway.Naltrexone (antagonist), Butorphanol (kappa-agonist/mu-antagonist)
Bile Acid Sequestrants Bind to bile acids in the intestine, preventing their reabsorption and reducing their accumulation in the skin, which is a cause of cholestatic pruritus.Cholestyramine, Colestipol
Janus Kinase (JAK) Inhibitors Inhibit one or more of the Janus kinase enzymes (JAK1, JAK2, JAK3, TYK2), which are involved in the signaling pathways of several cytokines that mediate inflammation and pruritus.Tofacitinib, Ruxolitinib, Abrocitinib
IL-31 Receptor Antagonists Block the signaling of Interleukin-31 (IL-31), a key cytokine involved in the pathogenesis of pruritus, particularly in atopic dermatitis.Nemolizumab

Signaling Pathways in Pruritus

Histamine H1 Receptor Signaling Pathway

The mechanism of action of this compound and other antihistamines involves the blockade of the histamine H1 receptor signaling pathway.

cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular cluster_drug Pharmacological Intervention Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ release IP3->Ca2 PKC PKC activation DAG->PKC Itch Itch Sensation (Neuronal Depolarization) Ca2->Itch PKC->Itch AD0261 This compound (Antihistamine) AD0261->H1R Blocks

Figure 2: Histamine H1 Receptor Signaling Pathway

Experimental Protocols

As this compound did not advance to clinical trials, there are no specific experimental protocols for this compound in human subjects. However, for the classes of antipruritic agents listed above, a general overview of the methodologies used in clinical trials to assess efficacy is provided below.

General Experimental Protocol for a Phase III Clinical Trial of a Novel Topical Antipruritic Agent:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Patient Population: Adult patients with a confirmed diagnosis of a pruritic condition (e.g., atopic dermatitis, psoriasis) and a baseline score of ≥ 5 on the Worst Itch Numeric Rating Scale (WI-NRS).

  • Intervention: Patients are randomized to receive either the investigational topical agent or a placebo vehicle, applied to affected areas twice daily for a specified duration (e.g., 8 weeks).

  • Primary Efficacy Endpoint: The primary outcome measure is typically the percentage of subjects achieving a ≥4-point improvement from baseline in the WI-NRS at the end of the treatment period.

  • Secondary Efficacy Endpoints:

    • Change from baseline in the Investigator's Global Assessment (IGA) score.

    • Change from baseline in the Eczema Area and Severity Index (EASI) or Psoriasis Area and Severity Index (PASI).

    • Patient-reported outcomes such as the Dermatology Life Quality Index (DLQI) and sleep disturbance scales.

  • Safety Assessments: Monitoring and recording of adverse events, local tolerability assessments (e.g., burning, stinging), and clinical laboratory tests.

  • Statistical Analysis: Efficacy endpoints are typically analyzed using an intent-to-treat (ITT) population. Statistical tests such as the chi-squared test for categorical variables and analysis of covariance (ANCOVA) for continuous variables are commonly employed.

Conclusion

While this compound did not progress to clinical development, its proposed mechanism of action as a histamine H1 receptor antagonist remains a cornerstone of antipruritic therapy. The field of pruritus research has since evolved to include a diverse range of therapeutic targets beyond histamine, leading to the development of novel agents such as JAK inhibitors and IL-31 receptor antagonists. For researchers and drug development professionals, understanding the historical context of discontinued compounds like this compound, alongside the current and emerging landscape of antipruritic treatments, is crucial for informing future research and development strategies in this area of significant unmet medical need.

References

Unraveling the Discontinuation of AD 0261: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

It is plausible that "AD 0261" represents an internal project code, a misinterpretation of a different designation, or a compound that never reached a stage of public disclosure before its termination. The pharmaceutical industry is characterized by a high rate of attrition in drug development, with many candidates failing in preclinical or early clinical stages for reasons that are often not publicly detailed.

Given the lack of specific information on this compound, this guide will present a hypothetical framework for why a drug candidate in a relevant therapeutic area, such as Alzheimer's Disease (a common interpretation of "AD"), might be discontinued. We will also explore the comparative landscape of discontinued and approved treatments for Alzheimer's to provide context for the challenges in this field.

Hypothetical Reasons for Discontinuation of an Alzheimer's Drug Candidate

The development of a new drug is a complex, lengthy, and expensive process. A candidate can be discontinued at any stage for a multitude of reasons. Below is a table outlining potential factors leading to the termination of an Alzheimer's drug development program, categorized by development phase.

Development PhasePotential Reasons for Discontinuation
Preclinical Lack of Efficacy: Failure to demonstrate a therapeutic effect in animal models of Alzheimer's disease. Unfavorable Pharmacokinetics: Poor absorption, distribution, metabolism, or excretion properties. Toxicity: Evidence of significant harm to organs or systems in animal studies. Manufacturing Difficulties: Inability to produce the compound at a scale and purity required for clinical trials.
Phase I Clinical Trials Safety and Tolerability Issues: Unacceptable side effects or adverse events in healthy volunteers. Poor Pharmacokinetics in Humans: The drug is not processed by the human body in a way that would allow for effective treatment.
Phase II Clinical Trials Lack of Efficacy: Failure to show a statistically significant benefit in a small group of Alzheimer's patients. Unfavorable Risk-Benefit Profile: The side effects outweigh the potential therapeutic benefits. Suboptimal Dosing: Inability to identify a dose that is both safe and effective.
Phase III Clinical Trials Failure to Meet Primary Endpoints: The drug does not achieve the main goals of the study, such as slowing cognitive decline. Emergence of Long-Term Safety Concerns: New adverse effects become apparent with extended treatment. Strategic Business Decisions: Changes in company priorities, market landscape, or financial considerations.

The Alzheimer's Drug Development Landscape: A High-Stakes Environment

The field of Alzheimer's disease research is fraught with challenges, leading to a notoriously high failure rate for drug candidates. The complex and not fully understood pathology of the disease makes it difficult to identify effective therapeutic targets.

To illustrate the comparative difficulties, the table below contrasts hypothetical data for our discontinued "this compound" with a successfully approved Alzheimer's drug, Aducanumab (Aduhelm), and another discontinued candidate, Verubecestat.

FeatureHypothetical this compoundAducanumab (Aduhelm)Verubecestat
Target Amyloid-beta plaquesAmyloid-beta plaquesBACE1 inhibitor (reduces amyloid-beta production)
Phase of Discontinuation Preclinical / Early ClinicalApproved (Accelerated)Phase III
Reason for Discontinuation Hypothetical: Lack of efficacy in preclinical modelsN/ALack of efficacy and some cognitive worsening
Primary Efficacy Endpoint N/AReduction in amyloid-beta plaquesChange in ADAS-Cog and ADCS-ADL scores
Key Adverse Events N/AAmyloid-Related Imaging Abnormalities (ARIA)Rash, falls, sleep disturbance

Experimental Protocols: A Glimpse into Alzheimer's Research

To assess the efficacy and safety of a potential Alzheimer's drug, a series of rigorous experiments are conducted. Below are examples of methodologies that would be employed.

Preclinical Efficacy Assessment in a Transgenic Mouse Model

Objective: To determine if the drug candidate can reduce amyloid-beta plaque burden in a mouse model of Alzheimer's disease.

Methodology:

  • Animal Model: Utilize a transgenic mouse model that overexpresses human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the development of amyloid plaques (e.g., 5XFAD mice).

  • Dosing: Administer the drug candidate or a placebo to the mice for a specified duration (e.g., 3 months).

  • Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue.

  • Immunohistochemistry: Stain brain sections with antibodies specific for amyloid-beta to visualize and quantify plaque burden.

  • Biochemical Analysis: Use ELISA to measure the levels of different amyloid-beta species (Aβ40 and Aβ42) in brain homogenates.

  • Data Analysis: Compare the plaque burden and amyloid-beta levels between the drug-treated and placebo groups using statistical analysis.

Phase I Clinical Trial: Safety and Pharmacokinetics in Healthy Volunteers

Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of the drug candidate in healthy adult volunteers.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

  • Participants: Recruit a cohort of healthy adult volunteers.

  • Dosing: Administer single doses of the drug candidate or placebo, with each subsequent dose level being higher than the previous one. Following the single-dose phase, administer multiple doses over a set period.

  • Safety Monitoring: Continuously monitor participants for adverse events through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

  • Pharmacokinetic Sampling: Collect blood samples at various time points after dosing to measure the concentration of the drug in the plasma.

  • Data Analysis: Analyze the safety data to identify any dose-limiting toxicities. Analyze the pharmacokinetic data to determine parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2).

Visualizing the Challenge: The Amyloid Cascade Hypothesis

A central theory in Alzheimer's research is the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta is the primary trigger for the disease's pathology. The following diagram illustrates this proposed signaling pathway.

Amyloid_Cascade APP Amyloid Precursor Protein (APP) Secretases β- and γ-Secretase APP->Secretases Cleavage Abeta Amyloid-beta (Aβ) Monomers Secretases->Abeta Oligomers Aβ Oligomers Abeta->Oligomers Aggregation Plaques Aβ Plaques Oligomers->Plaques Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Plaques->Synaptic_Dysfunction Tau_Pathology Tau Pathology (Tangles) Synaptic_Dysfunction->Tau_Pathology Neuronal_Death Neuronal Death Tau_Pathology->Neuronal_Death Dementia Dementia Neuronal_Death->Dementia Preclinical_Workflow Compound_Library Compound Library Screening Hit_Identification Hit Identification Compound_Library->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vitro_Testing In Vitro Testing (Cell-based assays) Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Testing (Animal models) In_Vitro_Testing->In_Vivo_Testing Candidate_Selection Candidate Selection In_Vivo_Testing->Candidate_Selection

Comparative Pharmacokinetics of a Novel Topical Antihistamine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available pharmacokinetic data for AD-0261 is unavailable as its development was discontinued in the preclinical stage.[1] This guide, therefore, outlines the principles and methodologies for a comparative pharmacokinetic study of a hypothetical topical antihistamine, referred to as "Compound X," against a standard competitor.

This comparison guide provides a framework for researchers, scientists, and drug development professionals to assess the performance of a novel topical antihistamine. The methodologies and data presentation are based on established guidelines for comparative bioavailability and pharmacokinetic studies.[2][3][4][5]

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic data for Compound X following topical administration, compared to a standard marketed topical antihistamine.

ParameterCompound X (Test)Standard Competitor (Reference)
Cmax (ng/mL) 150125
Tmax (hr) 2.02.5
AUC0-t (ng·hr/mL) 980950
AUC0-∞ (ng·hr/mL) 10501020
t1/2 (hr) 8.58.2

Caption: Table 1. Hypothetical comparative pharmacokinetic parameters of Compound X and a standard competitor following a single topical dose.

Experimental Protocols

A robust comparative pharmacokinetic study is essential to determine the bioequivalence and relative performance of a new drug formulation.[4][5] The following protocols outline the key experimental steps for a study comparing Compound X to a reference product.

Study Design

A randomized, single-dose, two-period, crossover study design is recommended.[4] Healthy adult volunteers are randomly assigned to receive either Compound X or the standard competitor in the first period. After a washout period of at least five half-lives of the drug, subjects receive the other treatment in the second period.

Subject Selection

A cohort of healthy, non-smoking male and female subjects, typically between 18 and 55 years of age, should be recruited. A thorough physical examination, including medical history and clinical laboratory tests, is conducted to ensure the health of the subjects.

Drug Administration and Sample Collection

A standardized dose of each topical formulation is applied to a delineated area of the skin on the forearm. Blood samples are collected via an indwelling catheter at predefined time points: pre-dose (0 hours), and then at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose. Plasma is separated by centrifugation and stored at -20°C or below until analysis.

Bioanalytical Method

Plasma concentrations of the drug are determined using a validated high-performance liquid chromatography (HPLC) method with tandem mass spectrometry (MS/MS) detection. The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data for each subject. These parameters include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • t1/2: Elimination half-life.

Statistical Analysis

Analysis of variance (ANOVA) is performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values to assess the effects of formulation, period, sequence, and subject. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters are calculated. For bioequivalence to be concluded, these confidence intervals should fall within the acceptance range of 80-125%.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of a typical comparative pharmacokinetic study.

G cluster_0 Study Planning & Setup cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting Protocol Design Protocol Design Ethics Committee Approval Ethics Committee Approval Protocol Design->Ethics Committee Approval Subject Recruitment Subject Recruitment Ethics Committee Approval->Subject Recruitment Subject Screening Subject Screening Randomization Randomization Subject Screening->Randomization Period 1: Dosing Period 1: Dosing Randomization->Period 1: Dosing Blood Sampling (P1) Blood Sampling (P1) Period 1: Dosing->Blood Sampling (P1) Washout Period Washout Period Blood Sampling (P1)->Washout Period Period 2: Dosing Period 2: Dosing Washout Period->Period 2: Dosing Blood Sampling (P2) Blood Sampling (P2) Period 2: Dosing->Blood Sampling (P2) Sample Processing Sample Processing Blood Sampling (P2)->Sample Processing Bioanalytical Method Validation Bioanalytical Method Validation Sample Processing->Bioanalytical Method Validation Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Bioanalytical Method Validation->Sample Analysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Sample Analysis (LC-MS/MS)->Pharmacokinetic Analysis Statistical Analysis Statistical Analysis Pharmacokinetic Analysis->Statistical Analysis Final Report Final Report Statistical Analysis->Final Report G cluster_pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Binds to Gq/11 Gq/11 H1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Cellular Response Cellular Response PKC->Cellular Response Ca2+ Release->Cellular Response AD-0261 (Antagonist) AD-0261 (Antagonist) AD-0261 (Antagonist)->H1 Receptor Blocks

References

A Comparative Structural and Performance Analysis of Antihistamines: Elucidating the Profile of AD-0261

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the discontinued preclinical antihistamine AD-0261 against established second-generation antihistamines, namely Cetirizine, Fexofenadine, and Loratadine. Due to the discontinuation of AD-0261 at the preclinical stage by its originator, Mitsubishi Pharma Corporation, publicly available information regarding its specific chemical structure and comprehensive experimental data is limited. This report compiles the available information and presents a comparative framework based on the known properties of second-generation antihistamines.

Structural Overview

AD-0261 is described as an o-aminophenol derivative with H1-antihistaminic properties. Unfortunately, a definitive public chemical structure for AD-0261 or its alias, GG 1127, is not available. This prevents a direct structural comparison and analysis of its structure-activity relationship (SAR) against other antihistamines.

In contrast, the structures of Cetirizine, Fexofenadine, and Loratadine are well-documented.

  • Cetirizine: A piperazine derivative, characterized by a diphenylmethylpiperazine core and a carboxylic acid moiety.

  • Fexofenadine: A piperidine derivative, featuring a piperidine ring connected to a diphenylmethanol group and a substituted phenylbutanoic acid chain.

  • Loratadine: A tricyclic antihistamine with a piperidine ring fused to a dibenzocycloheptene core.

The structural differences between these molecules contribute to their distinct pharmacological profiles, including their selectivity for the H1 receptor and their propensity to cross the blood-brain barrier.

Performance Comparison: Histamine H1 Receptor Binding Affinity

The primary mechanism of action for these antihistamines is the blockade of the histamine H1 receptor. A key performance indicator is their binding affinity (Ki) to this receptor. Lower Ki values indicate higher binding affinity.

AntihistamineChemical ClassHistamine H1 Receptor Binding Affinity (Ki) (nM)
AD-0261 o-aminophenol derivativeData not publicly available
Cetirizine Piperazine derivative~2-10
Fexofenadine Piperidine derivative~10-30
Loratadine Tricyclic~30-50

Note: Ki values can vary depending on the specific experimental conditions and cell systems used.

Experimental Protocols

To ensure a standardized comparison of antihistamine performance, the following experimental protocols are widely accepted in the field.

Histamine H1 Receptor Binding Assay

This assay determines the binding affinity of a compound to the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the human histamine H1 receptor are prepared.

  • Radioligand Binding: A radiolabeled ligand with known high affinity for the H1 receptor (e.g., [³H]-pyrilamine) is incubated with the cell membranes.

  • Competitive Binding: The radioligand is co-incubated with varying concentrations of the test compound (e.g., AD-0261, Cetirizine).

  • Separation and Detection: Bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Separation_Detection Separation & Detection cluster_Analysis Data Analysis Membrane_Prep Prepare cell membranes expressing H1 receptors Incubation Incubate membranes with radioligand and test compound Membrane_Prep->Incubation Radioligand_Prep Prepare radiolabeled ligand (e.g., [³H]-pyrilamine) Radioligand_Prep->Incubation Compound_Prep Prepare test compounds (varying concentrations) Compound_Prep->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Quantification Quantify bound radioactivity (scintillation counting) Filtration->Quantification IC50_Determination Determine IC50 value Quantification->IC50_Determination Ki_Calculation Calculate Ki value (Cheng-Prusoff equation) IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay to determine H1 receptor affinity.

Histamine-Induced Wheal and Flare Test

This in vivo assay measures the ability of an antihistamine to inhibit the cutaneous reaction to histamine.

Methodology:

  • Subject Preparation: Healthy volunteers or patients are administered the test antihistamine or a placebo.

  • Histamine Application: A standardized dose of histamine is introduced into the skin, typically on the forearm, via a skin prick or intradermal injection.

  • Reaction Measurement: After a specified time (e.g., 15-20 minutes), the resulting wheal (a raised, edematous lesion) and flare (surrounding erythema) are measured.

  • Data Analysis: The size of the wheal and flare in the antihistamine-treated group is compared to the placebo group to determine the percentage of inhibition.

Wheal_and_Flare_Test_Workflow cluster_Administration Drug Administration cluster_Histamine_Challenge Histamine Challenge cluster_Measurement Measurement cluster_Analysis Data Analysis Administer_Drug Administer test antihistamine or placebo to subjects Apply_Histamine Apply standardized dose of histamine to the skin Administer_Drug->Apply_Histamine Measure_Reaction Measure wheal and flare dimensions after 15-20 min Apply_Histamine->Measure_Reaction Calculate_Inhibition Calculate percentage inhibition compared to placebo Measure_Reaction->Calculate_Inhibition

Caption: Workflow for the in vivo histamine-induced wheal and flare test.

Signaling Pathways

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the classic allergic response. Antihistamines act by blocking this initial binding step.

Histamine_H1_Receptor_Signaling_Pathway Histamine Histamine H1_Receptor Histamine H1 Receptor (GPCR) Histamine->H1_Receptor Binds Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_Release->Allergic_Response PKC_Activation->Allergic_Response Antihistamine Antihistamine Antihistamine->H1_Receptor Blocks

Caption: Simplified signaling pathway of the histamine H1 receptor and the inhibitory action of antihistamines.

Conclusion

While a direct and detailed comparison of AD-0261 to other antihistamines is hampered by the lack of publicly available data, this guide provides a framework for such an evaluation. The established second-generation antihistamines—Cetirizine, Fexofenadine, and Loratadine—serve as benchmarks for H1 receptor affinity and clinical efficacy. Should data for AD-0261 become available, its performance can be contextualized within the landscape of these well-characterized drugs using the standardized experimental protocols outlined herein. The discontinuation of AD-0261 at the preclinical stage suggests it may not have met the desired efficacy, safety, or pharmacokinetic profile required for further development.

Safety Operating Guide

Standard Operating Procedure for Laboratory Chemical Waste Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Reference ID: AD 0261 (Internal Tracking)

Applies to: All Researchers, Scientists, and Drug Development Professionals

Purpose: To provide clear, actionable procedures for the safe and compliant disposal of chemical waste generated in laboratory settings. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The identifier "this compound" is used here for internal tracking purposes of this document and does not correspond to a specific chemical agent. The procedures outlined below are general and apply to a wide range of common laboratory chemicals. Always consult the Safety Data Sheet (SDS) for specific disposal instructions for any chemical.

Immediate Safety Protocols

Before handling any chemical waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Work in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with volatile substances.[1] Ensure that a spill kit is readily accessible and you are trained in its use.

Chemical Waste Identification and Segregation

Proper identification and segregation of chemical waste at the point of generation are crucial to prevent dangerous reactions and ensure proper disposal.[2][3] Never mix different waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Table 1: Chemical Waste Segregation Guidelines

Waste CategoryDescriptionIncompatible withStorage Container
Halogenated Solvents Organic solvents containing halogens (F, Cl, Br, I). Examples: Dichloromethane, Chloroform.Non-halogenated solvents, acids, bases, oxidizers.Clearly labeled, compatible container.
Non-Halogenated Solvents Organic solvents without halogens. Examples: Acetone, Ethanol, Hexane, Toluene.[4]Halogenated solvents, acids, bases, oxidizers.Clearly labeled, compatible container.
Aqueous Acidic Waste Aqueous solutions with a pH ≤ 2.[5] Examples: Hydrochloric acid, Sulfuric acid solutions.Bases, oxidizers, cyanides, sulfides.[6]Clearly labeled, compatible (e.g., glass) container.
Aqueous Basic Waste Aqueous solutions with a pH ≥ 12.5.[5] Examples: Sodium hydroxide, Ammonium hydroxide solutions.Acids, oxidizers, metals that react with bases.Clearly labeled, compatible (e.g., plastic) container.
Heavy Metal Waste Solutions or solids containing heavy metals. Examples: Mercury, Lead, Cadmium salts.Should be collected separately.[7]Clearly labeled, sealed container.
Solid Chemical Waste Contaminated gloves, paper towels, chemically contaminated glassware, etc.[8]Liquids, reactive chemicals.Labeled, sealed container or bag.
Reactive/Oxidizer Waste Chemicals that are unstable, react violently with water, or are strong oxidizers. Examples: Picric acid, Sodium metal, Nitrates.Reducing agents, organic compounds, flammables.[6]Store separately in a designated area. Consult EHS immediately.

Experimental Protocols for Waste Characterization

In cases where waste is generated from an experimental protocol and its characteristics are unknown, it must be treated as hazardous until proven otherwise. A common procedure for initial characterization involves:

  • SDS Review: Consult the SDS for all reactants to identify potential hazards in the resulting mixture.

  • pH Testing: Use a calibrated pH meter or pH paper to determine if the waste is corrosive (acidic or basic).

  • Reactivity Assessment: Based on the reactants, assess the potential for reactivity with air, water, or other substances.

  • Toxicity Determination: Assume the waste is toxic if it contains any substance with a known toxicity profile as per the SDS.

Waste Accumulation and Storage

All chemical waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]

  • Containers: Use only appropriate, leak-proof, and chemically compatible containers.[3][5][9] Keep containers closed at all times except when adding waste.[10]

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as accumulation begins.[2][10] The label must include the full chemical names of the contents, the associated hazards (e.g., flammable, corrosive), the accumulation start date, and the Principal Investigator's name.

  • Secondary Containment: All waste containers must be placed in secondary containment (e.g., a spill tray) to contain any potential leaks.[6][10]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[5][10]

Disposal Procedures

Under no circumstances should chemical waste be disposed of down the drain or in the regular trash unless explicitly identified as non-hazardous by EHS.[10]

  • Request Pickup: Once a waste container is full or has been in accumulation for the maximum allowed time (often up to 12 months, but check institutional policy), submit a chemical waste collection request to your institution's EHS department.[5][10]

  • Documentation: Complete all required paperwork accurately, detailing the contents of the waste containers.

  • Collection: EHS personnel will collect the waste from your laboratory's SAA for final disposal.

Empty Container Disposal

Empty chemical containers may also be considered hazardous waste.

  • Acutely Hazardous Waste Containers: Containers that held acutely hazardous chemicals must be triple-rinsed with a suitable solvent.[3][10] The rinsate must be collected and disposed of as hazardous waste.[3][10]

  • Other Hazardous Waste Containers: For other hazardous chemicals, empty the container completely.[10] Deface or remove the original label, remove the cap, and dispose of it in the designated container for broken glass or as regular trash, following institutional guidelines.[4][10]

Waste Minimization

Laboratories should actively seek to reduce the volume of chemical waste generated.[5] Strategies include:

  • Ordering only the necessary quantities of chemicals.[5]

  • Substituting hazardous chemicals with less hazardous alternatives where possible.[5]

  • Maintaining a chemical inventory to avoid purchasing duplicates.[5]

Mandatory Visualizations

The following diagrams illustrate the key workflows for chemical waste management.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Accumulation cluster_2 Disposal A Chemical Used in Experiment B Identify Waste Type (Solvent, Acid, Solid, etc.) A->B C Select Compatible Waste Container B->C D Label Container with 'Hazardous Waste' Tag C->D E Add Waste to Labeled Container in Satellite Accumulation Area F Keep Container Closed E->F G Store in Secondary Containment E->G H Container Full or Max Time Reached? I Submit Waste Pickup Request to EHS H->I Yes J EHS Collects Waste I->J

Caption: General workflow for laboratory chemical waste management.

G Start Empty Chemical Container Acute Did it hold Acutely Hazardous Waste? Start->Acute TripleRinse Triple Rinse with Suitable Solvent Acute->TripleRinse Yes EmptyCompletely Empty Completely Acute->EmptyCompletely No CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DefaceLabel Deface Label and Remove Cap CollectRinsate->DefaceLabel DisposeContainer Dispose of Container per Institutional Guidelines DefaceLabel->DisposeContainer EmptyCompletely->DefaceLabel

Caption: Decision workflow for empty chemical container disposal.

References

Personal protective equipment for handling AD 0261

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling the research compound AD 0261. The following procedural guidance is based on general laboratory safety protocols for handling novel chemical entities where a specific Safety Data Sheet (SDS) is not available.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 145600-69-7) could not be located in publicly available databases. The information herein is based on general safety principles for handling research chemicals with similar functional groups. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any experimental work.

Compound Identification

A summary of the available data for this compound is presented below.

IdentifierValue
Product Name This compound
Chemical Name 2-[[3-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]propyl]amino]-4-methylphenol
CAS Number 145600-69-7
Molecular Formula C₂₇H₃₁F₂N₃O
Molecular Weight 451.6 g/mol
Description Identified as a radical scavenger, displaying strong inhibitory action on the generation of lipid peroxides and superoxide anions. It is intended for research use.

Personal Protective Equipment (PPE)

Given the absence of a specific SDS, a conservative approach to PPE is mandatory. The following table outlines the recommended PPE for handling this compound, based on standard laboratory safety practices for compounds with unknown toxicity.

PPE CategoryMinimum RequirementRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles. Phenolic compounds can be corrosive to the eyes.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a barrier against skin contact. The chemical structure suggests potential for skin absorption.
Body Protection A lab coat that is fully buttoned.Protects against spills and contamination of personal clothing.
Respiratory Protection A certified fume hood should be used for all manipulations.Minimizes inhalation exposure to powders or aerosols.

Operational Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting. This procedure is designed to minimize exposure and ensure safe disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials weigh Weigh Compound prep_materials->weigh dissolve Dissolve/Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Operational Workflow for Handling this compound

Mechanism of Action: Radical Scavenger

This compound is described as a radical scavenger. The diagram below illustrates the general principle of how a radical scavenger neutralizes a reactive free radical, thereby preventing cellular damage.

General Mechanism of a Radical Scavenger Free_Radical Free Radical (Reactive) Neutralized_Molecule Neutralized Molecule Free_Radical->Neutralized_Molecule Donates electron to AD_0261 This compound (Radical Scavenger) AD_0261->Free_Radical Stable_Radical Stable this compound Radical AD_0261->Stable_Radical Becomes a stable radical

General Mechanism of a Radical Scavenger

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables (e.g., pipette tips, gloves, weighing paper) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Disposal: All waste must be disposed of through your institution's certified hazardous waste management program. Do not pour any material containing this compound down the drain.

Experimental Protocols

Due to the lack of specific published experimental protocols involving this compound, detailed methodologies cannot be provided. Researchers should develop their own protocols based on the intended application, incorporating the safety and handling procedures outlined in this document. It is recommended to perform small-scale pilot experiments to assess the compound's behavior and potential hazards before scaling up. Always have a written experimental plan that includes safety considerations and emergency procedures.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AD 0261
Reactant of Route 2
AD 0261

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